molecular formula C8H6ClNO B1416600 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one CAS No. 1150617-92-7

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Cat. No.: B1416600
CAS No.: 1150617-92-7
M. Wt: 167.59 g/mol
InChI Key: LFTCYZANBKFQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTCYZANBKFQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654037
Record name 2-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150617-92-7
Record name 2-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Introduction

This compound, registered under CAS Number 1150617-92-7, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3] Structurally, it features a fused ring system composed of a cyclopentanone ring and a chloropyridine ring. This rigid scaffold is a valuable starting point for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS) and various protein kinases.[4] Its utility stems from the combination of a reactive ketone functional group and a chloropyridine moiety amenable to nucleophilic substitution, allowing for diverse chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and potential applications for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for designing synthetic routes, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 1150617-92-7[1][2][5]
Molecular Formula C₈H₆ClNO[2][5][6]
Molecular Weight 167.59 g/mol [2][5][6][7]
Melting Point 136-138 °C[5]
Boiling Point 313.6 ± 42.0 °C (at 760 mmHg)[1][5]
Density 1.394 g/cm³[1]
Flash Point 143.4 °C[1]
Appearance Solid (at room temperature)[5]
InChI Key LFTCYZANBKFQRY-UHFFFAOYSA-N[1][7]
SMILES C1CC(=O)C2=C1C=CC(=N2)Cl[1][2]
LogP 1.8639[2]
TPSA 29.96 Ų[2]

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the oxidation of its corresponding secondary alcohol precursor.[6] This method is favored for its high yield and operational simplicity.

Expertise & Experience: The Rationale Behind Experimental Choices

The selection of Dess-Martin periodinane (DMP) as the oxidizing agent is a strategic choice.[6] DMP is a hypervalent iodine reagent known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Unlike harsher, chromium-based oxidants, DMP operates under neutral conditions at room temperature, which minimizes the risk of side reactions or degradation of the sensitive heterocyclic core. The use of dichloromethane (DCM) as a solvent is ideal due to its inertness and ability to dissolve both the substrate and the reagent, facilitating a homogeneous reaction environment.

Detailed Synthesis Protocol

This protocol is based on established laboratory procedures with a reported yield of 91%.[6]

Step 1: Reaction Setup

  • To a solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq, e.g., 0.200 g, 1.18 mmol) in dichloromethane (DCM, e.g., 5 mL), add Dess-Martin periodinane (1.1 eq, e.g., 0.550 g, 1.30 mmol).

Step 2: Reaction Execution

  • Stir the resulting solution at room temperature for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Workup and Isolation

  • Upon completion, wash the reaction mixture with a 1N aqueous solution of sodium hydroxide (NaOH) to quench and remove the periodinane byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), decant, and concentrate under reduced pressure.

Step 4: Purification

  • The resulting crude product is often of sufficient purity for subsequent steps.[6] If further purification is required, flash column chromatography on silica gel can be employed.

Visualization of the Synthesis Workflowdot

Synthesis_Workflow Start 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Product 2-Chloro-5,6-dihydrocyclopenta[b] pyridin-7-one Start->Product Oxidation (2 hours, RT) Reagent Dess-Martin Periodinane Dichloromethane (DCM) Reagent->Product

References

An In-Depth Technical Guide to 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Core Heterocycle in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a fertile ground for the development of potent and selective therapeutics is perpetual. Among these, heterocyclic compounds have long been a cornerstone, owing to their diverse chemical properties and ability to engage with biological targets in a specific manner. This guide delves into the molecular architecture, synthesis, and strategic applications of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one , a fused heterocyclic system that has emerged as a valuable intermediate in the synthesis of advanced therapeutic agents.

The rigid, bicyclic framework of this molecule, which combines a pyridine ring with a cyclopentanone moiety, offers a unique three-dimensional presentation of functional groups. This structural rigidity is a key attribute, as it can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency. The presence of a chlorine atom and a ketone provides two chemically distinct handles for further molecular elaboration, making it a versatile building block for combinatorial library synthesis and lead optimization. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important scaffold, from its fundamental properties to its application in the synthesis of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The foundational step in leveraging any chemical entity in a drug discovery program is a thorough understanding of its intrinsic properties. Below is a summary of the key physicochemical parameters for this compound.

PropertyValueReference
CAS Number 1150617-92-7[1][2][3]
Molecular Formula C₈H₆ClNO[1][2][3]
Molecular Weight 167.59 g/mol [1][2][3]
Melting Point 136-138 °C[1]
Boiling Point 313.6 ± 42.0 °C at 760 mmHg[1]
Appearance White to off-white solid[4]
Purity ≥98% (commercially available)[1][3]
SMILES C1CC(=O)C2=C1C=CC(=N2)Cl[1][3]

Synthesis of the Core Scaffold: A Tale of Two Routes

The efficient and scalable synthesis of this compound is paramount for its utilization in extensive medicinal chemistry campaigns. Two primary synthetic strategies have been reported, each with its own merits.

Route 1: Oxidation of the Corresponding Alcohol

A prevalent and high-yielding method involves the oxidation of the precursor alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The use of Dess-Martin periodinane, a mild and selective oxidizing agent, ensures the clean conversion to the desired ketone with minimal side-product formation.[1]

Experimental Protocol: Dess-Martin Oxidation

  • Preparation: To a solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in dichloromethane (DCM), add Dess-Martin periodinane (1.1 eq).

  • Reaction: Stir the solution at room temperature for 2 hours.

  • Work-up: Wash the reaction mixture with 1N NaOH.

  • Purification: Dry the organic layer over sodium sulfate, decant, and concentrate under reduced pressure. The resulting product is often of sufficient purity for subsequent steps.

G cluster_0 Route 1: Oxidation 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol This compound This compound 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol->this compound Dess-Martin Periodinane, DCM

Caption: Oxidation of the precursor alcohol to the target ketone.

Route 2: Synthesis of the Precursor via Vilsmeier Cyclization

An alternative approach focuses on the construction of the bicyclic core itself, starting from more readily available materials. This multi-step synthesis culminates in the formation of the chloro-substituted cyclopenta[b]pyridine precursor, which can then be oxidized as described in Route 1. This method involves a Vilsmeier cyclization, a powerful tool for the formation of heterocyclic systems.

Experimental Protocol: Multi-step Synthesis of the Precursor

  • Step 1: Nucleophilic Addition: React cyclopentanone with benzylamine to form N-cyclopentylidene(phenyl)methanamine.

  • Step 2: Acetylation: Acetylate the product from Step 1 with acetic anhydride to yield N-benzyl-N-cyclopentenylacetamide.

  • Step 3: Vilsmeier Cyclization: Treat the acetylated intermediate with phosphorus oxychloride to effect cyclization and chlorination, affording 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

G cluster_1 Route 2: Precursor Synthesis Cyclopentanone Cyclopentanone N-cyclopentylidene(phenyl)methanamine N-cyclopentylidene(phenyl)methanamine Cyclopentanone->N-cyclopentylidene(phenyl)methanamine Benzylamine N-benzyl-N-cyclopentenylacetamide N-benzyl-N-cyclopentenylacetamide N-cyclopentylidene(phenyl)methanamine->N-benzyl-N-cyclopentenylacetamide Acetic Anhydride 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine N-benzyl-N-cyclopentenylacetamide->2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine POCl3

Caption: Multi-step synthesis of the chloro-substituted precursor.

Spectroscopic Characterization: Deciphering the Molecular Signature

A rigorous structural confirmation is a cornerstone of chemical synthesis. The following is a detailed interpretation of the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

  • Aromatic Region (δ 7.0-8.0 ppm): Two doublets are expected, corresponding to the two protons on the pyridine ring. The coupling constant between these protons will be characteristic of ortho-coupling.

  • Aliphatic Region (δ 2.5-3.5 ppm): Two multiplets, each integrating to two protons, are anticipated for the two methylene groups of the cyclopentanone ring. These will likely appear as triplets or more complex multiplets due to coupling with each other. A reported spectrum shows signals at δ 7.64 (d, 1H), 7.39 (d, 1H), 3.06-2.96 (m, 2H), and 2.74-2.58 (m, 2H).[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number and types of carbon atoms present.

  • Carbonyl Carbon (δ > 190 ppm): A signal in the downfield region, characteristic of a ketone.

  • Aromatic/Heteroaromatic Carbons (δ 120-160 ppm): Signals corresponding to the carbon atoms of the pyridine ring.

  • Aliphatic Carbons (δ 20-40 ppm): Resonances for the two methylene carbons of the cyclopentanone ring.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups.

  • C=O Stretch: A strong absorption band is expected in the region of 1680-1720 cm⁻¹, characteristic of a conjugated ketone.

  • C=N and C=C Stretches: Absorptions in the 1550-1650 cm⁻¹ region corresponding to the pyridine ring.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M+): An intense peak at m/z corresponding to the molecular weight of the compound (167.59). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope. An LCMS analysis has shown an (M+H)⁺ peak at 168.1.[1]

Applications in Drug Discovery: A Scaffold for Innovation

The true value of this compound lies in its application as a versatile intermediate for the synthesis of biologically active molecules. Its rigid structure and functional handles make it an attractive starting point for targeting a range of diseases.

Central Nervous System (CNS) Active Agents

The development of drugs that act on the central nervous system is a significant challenge, in part due to the need for molecules to cross the blood-brain barrier. The physicochemical properties of the cyclopenta[b]pyridine core are amenable to the design of CNS-active compounds. The rigid framework can enhance binding selectivity to neurological receptors, a critical factor in minimizing off-target effects and improving the therapeutic index. This scaffold has been explored for the development of treatments for conditions such as epilepsy, anxiety, and neurodegenerative diseases.

G cluster_2 Rationale for CNS Activity Rigid Scaffold Rigid Scaffold Enhanced Binding Selectivity Enhanced Binding Selectivity Rigid Scaffold->Enhanced Binding Selectivity Reduces Conformational Flexibility Improved Therapeutic Index Improved Therapeutic Index Enhanced Binding Selectivity->Improved Therapeutic Index Minimizes Off-Target Effects CNS Therapeutic Potential CNS Therapeutic Potential Improved Therapeutic Index->CNS Therapeutic Potential Lipophilicity & PSA Lipophilicity & PSA Blood-Brain Barrier Penetration Blood-Brain Barrier Penetration Lipophilicity & PSA->Blood-Brain Barrier Penetration Favorable Physicochemical Properties Blood-Brain Barrier Penetration->CNS Therapeutic Potential Access to Neurological Targets

Caption: Structural features contributing to CNS activity.

Kinase Inhibitors in Oncology

Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The cyclopenta[b]pyridine scaffold can be elaborated to create potent and selective kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction motif in the ATP-binding pocket of many kinases. The chloro and keto functionalities allow for the introduction of various substituents that can be tailored to target specific kinases, leading to the development of novel anti-cancer agents.

Conclusion and Future Outlook

This compound represents a quintessential example of a privileged scaffold in modern drug discovery. Its straightforward synthesis, well-defined molecular architecture, and versatile chemical handles provide a robust platform for the generation of diverse chemical libraries. The demonstrated utility of this core in the development of CNS-active agents and kinase inhibitors underscores its significance. As our understanding of disease biology deepens, the strategic application of such well-characterized and adaptable molecular building blocks will undoubtedly continue to fuel the discovery of innovative and life-saving medicines. This guide serves as a testament to the enduring power of fundamental organic chemistry in addressing complex biomedical challenges.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, field-tested experimental protocols, and offer insights into the strategic considerations for each synthetic step. The guide will focus on a robust and well-documented synthetic route, while also exploring potential alternative pathways.

Introduction: The Significance of the Cyclopenta[b]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a prominent structural motif in a variety of biologically active molecules. Its rigid, fused bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for the design of ligands targeting a range of biological receptors. The chloro-substituted derivative, this compound, serves as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system. The presence of the chlorine atom offers a reactive handle for further functionalization, such as cross-coupling reactions, while the ketone moiety allows for a variety of chemical modifications.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule suggests two primary strategic disconnections. The most direct approach involves the oxidation of the corresponding secondary alcohol. A more convergent strategy would involve the construction of the fused pyridine ring system with the chloro-substituent already in place.

Diagram: Retrosynthetic Analysis

G target This compound precursor_alcohol 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol target->precursor_alcohol Oxidation unsubstituted_ketone 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one target->unsubstituted_ketone Chlorination (alternative) vilsmeier_precursor N-benzyl-N-cyclopentenylacetamide precursor_alcohol->vilsmeier_precursor Vilsmeier-Haack Cyclization (proposed) starting_materials Cyclopentanone + Benzylamine vilsmeier_precursor->starting_materials Acylation & Enamine Formation G start Cyclopentanone + Benzylamine enamine N-cyclopentylidene(phenyl)methanamine start->enamine Reflux, water removal acetamide N-benzyl-N-cyclopentenylacetamide enamine->acetamide Acetic Anhydride, 0-5 °C chloropyridine 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine acetamide->chloropyridine POCl3/DMF (Vilsmeier-Haack) alcohol 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol chloropyridine->alcohol Hydroxylation target This compound alcohol->target Dess-Martin Periodinane

A Guide to the Spectroscopic Characterization of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one (CAS: 1150617-92-7), a heterocyclic ketone of significant interest in medicinal chemistry and drug development.[1][] The strategic fusion of a pyridine ring with a cyclopentanone moiety, functionalized with a chloro-substituent, makes this molecule a versatile scaffold for synthesizing novel therapeutic agents.

This document is structured to offer not just raw data, but a comprehensive interpretation grounded in the principles of analytical chemistry. As researchers and drug development professionals, understanding the "why" behind the data is as crucial as the data itself. We will explore the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles of this compound, providing both established data and expert-driven predictions where public data is unavailable.

Molecular Structure and Physicochemical Properties

A thorough spectroscopic analysis begins with a clear understanding of the molecule's fundamental properties.

dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];

} Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 1150617-92-7 [1][3][4][5]
Molecular Formula C₈H₆ClNO [3][4][5][6]
Molecular Weight 167.59 g/mol [3][5]
Monoisotopic Mass 167.0138 Da [7]
Melting Point 136-138 °C [6]
Boiling Point 313.6 ± 42.0 °C (Predicted) [4][6]

| SMILES | C1CC(=O)C2=C1C=CC(=N2)Cl |[5][7] |

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is the foundational technique for confirming the molecular weight of a synthesized compound. For a molecule like this, which is often the product of a multi-step synthesis, a rapid and accurate mass confirmation is a critical quality control checkpoint. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, providing both purity information (from the LC trace) and mass data.

Experimental Protocol (LC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.

  • Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Use a gradient elution from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over 5-10 minutes. The formic acid serves to protonate the analyte, facilitating ionization.

  • Ionization: Employ an Electrospray Ionization (ESI) source in positive ion mode. The nitrogen atom in the pyridine ring is basic and readily accepts a proton.

  • Mass Analysis: Scan a mass range from m/z 50 to 500 using a quadrupole or time-of-flight (TOF) analyzer.

Data Summary & Interpretation

Table 2: Mass Spectrometry Data

Ion Observed m/z Interpretation

| [M+H]⁺ | 168.1 | Protonated molecule |

The observed mass-to-charge ratio (m/z) of 168.1 corresponds to the protonated molecule ([M+H]⁺).[3] This result is in excellent agreement with the calculated monoisotopic mass of the compound (167.0138 Da) plus the mass of a proton (~1.007 Da). This single piece of data provides strong evidence that the target compound has been successfully synthesized with the correct atomic composition.

¹H NMR Spectroscopy: Elucidating the Proton Framework

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for mapping the proton environment of a molecule. It provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Experimental Protocol (¹H NMR)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and simplify interpretation.

  • Acquisition: Record the spectrum at room temperature. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

Data Summary & Interpretation

Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃/CD₃OD)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.64 Doublet (d) 1H H-4
7.39 Doublet (d) 1H H-3
3.06-2.96 Multiplet (m) 2H H-5
2.74-2.58 Multiplet (m) 2H H-6

Data sourced from ChemicalBook.[3]

The ¹H NMR spectrum presents four distinct signals, consistent with the four unique proton environments in the molecule.[3]

  • Aromatic Region (δ 7.0-8.0 ppm): Two doublets at δ 7.64 and 7.39 ppm, each integrating to one proton, are characteristic of the two protons on the pyridine ring. The downfield shift is due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. Their doublet nature indicates they are coupled to each other.

  • Aliphatic Region (δ 2.5-3.1 ppm): Two multiplets in the upfield region correspond to the two methylene (-CH₂-) groups of the cyclopentanone ring. The signals at δ 3.06-2.96 ppm are assigned to the H-5 protons, which are adjacent to the aromatic ring. The signals at δ 2.74-2.58 ppm are assigned to the H-6 protons, which are adjacent to the carbonyl group. The complex multiplet pattern arises from coupling to each other.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While experimental ¹³C NMR data for this specific compound is not readily found in public literature, we can reliably predict the chemical shifts based on the known molecular structure and established principles of NMR spectroscopy. This predictive approach is a common practice in synthetic and medicinal chemistry for preliminary structural verification.

Experimental Protocol (¹³C NMR)
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) is often beneficial for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire the spectrum on a 400 MHz spectrometer, observing at a frequency of approximately 100 MHz.

  • Acquisition: Use a standard proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

Predicted Data & Interpretation

Table 4: Predicted ¹³C NMR Chemical Shifts

Predicted Shift (δ) ppm Carbon Assignment Rationale
~195-205 C-7 (C=O) Carbonyl carbons are highly deshielded and appear significantly downfield.
~160-165 C-7a Quaternary carbon of the pyridine ring fused to the cyclopentanone.
~150-155 C-2 (C-Cl) Aromatic carbon bonded to electronegative chlorine is deshielded.
~140-145 C-4 (C-H) Aromatic CH carbon, influenced by the ring nitrogen.
~125-130 C-3 (C-H) Aromatic CH carbon.
~120-125 C-4a Quaternary carbon at the ring fusion.
~30-35 C-6 Aliphatic carbon alpha to the carbonyl group.

| ~25-30 | C-5 | Aliphatic carbon beta to the carbonyl group. |

This prediction anticipates eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon (C-7) is expected to be the most downfield signal. The aromatic carbons (C-2, C-3, C-4, C-4a, C-7a) will resonate between ~120-165 ppm, with their exact shifts influenced by the chlorine and nitrogen atoms. The two aliphatic methylene carbons (C-5, C-6) will appear in the most upfield region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).

Experimental Protocol (ATR-IR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum. A background spectrum of the clean ATR crystal should be run first and automatically subtracted.

Predicted Data & Interpretation

Table 5: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000 C-H Stretch Aromatic C-H
~2960-2850 C-H Stretch Aliphatic C-H
~1720-1700 C=O Stretch Ketone
~1600-1550 C=N & C=C Stretch Pyridine Ring

| ~1100-1000 | C-Cl Stretch | Aryl Chloride |

The IR spectrum is expected to be dominated by a strong, sharp absorption band around 1710 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch in a five-membered ring ketone. Additional key signals will include C-H stretching frequencies for both aromatic and aliphatic protons, characteristic skeletal vibrations for the pyridine ring in the 1600-1550 cm⁻¹ region, and a C-Cl stretching band in the fingerprint region.

Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel compound follows a logical progression of analytical techniques to confirm its identity and purity.

dot digraph "Spectroscopic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: A typical workflow for the synthesis and spectroscopic confirmation of a target molecule.

References

A Technical Guide to 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopenta[b]pyridine core is a privileged heterocyclic scaffold found in a multitude of biologically active compounds.[1] This guide focuses on a key derivative, 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, a versatile starting material whose strategic functionalization has become instrumental in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.[2][3] We will explore the synthesis of this core structure, delve into its chemical reactivity, provide validated experimental protocols, and present a case study illustrating its application in modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Introduction: The Strategic Importance of the Cyclopenta[b]pyridine Core

Fused heterocyclic systems are the bedrock of medicinal chemistry, offering three-dimensional diversity and precise vectoral presentation of pharmacophoric elements. The 6,7-Dihydro-5H-cyclopenta[b]pyridine framework, a fusion of a pyridine and a cyclopentanone ring, is particularly noteworthy.[4] This scaffold provides a rigid, planar core that can be elaborated to target specific binding pockets in enzymes and receptors.

The subject of this guide, this compound (CAS 1150617-92-7), is an especially valuable intermediate.[5][6] Its utility stems from two key reactive sites:

  • The C2-Chloride: An activated leaving group on the electron-deficient pyridine ring, prime for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.[7]

  • The C7-Ketone: A versatile carbonyl group amenable to a wide array of transformations, including reduction, olefination, and nucleophilic addition.

This dual functionality allows for the systematic and divergent synthesis of compound libraries, making it a cornerstone for structure-activity relationship (SAR) studies in drug discovery programs.[8]

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is provided below.

PropertyValueReference
CAS Number 1150617-92-7[9]
Molecular Formula C₈H₆ClNO[5]
Molecular Weight 167.59 g/mol [5][10]
Appearance Off-white to white solid[11]
Melting Point 136-138 °C[10]
SMILES C1CC(=O)C2=C1C=CC(=N2)Cl[5]

Synthesis of the Core Scaffold

The most common and reliable route to this compound involves the oxidation of the corresponding secondary alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.[9]

Synthesis cluster_main Synthetic Pathway START 2-Chloro-6,7-dihydro- 5H-cyclopenta[b]pyridin-7-ol PRODUCT 2-Chloro-5,6-dihydro- cyclopenta[b]pyridin-7-one START->PRODUCT Oxidation REAGENT Dess-Martin Periodinane (DMP) REAGENT->PRODUCT SOLVENT Dichloromethane (DCM) SOLVENT->PRODUCT

Caption: Oxidation of the alcohol precursor to the target ketone.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Dess-Martin periodinane (DMP) is chosen for its mild and highly selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It operates at room temperature, minimizes over-oxidation, and simplifies product workup compared to chromium-based reagents.[9]

  • Solvent: Dichloromethane (DCM) is an excellent solvent for both the starting material and the DMP reagent. Its low boiling point facilitates easy removal during workup.

This transformation is efficient, typically yielding the desired product in high purity after a simple aqueous wash and removal of the solvent.[9]

Key Reactions and Synthetic Utility

The true power of this compound lies in its capacity as a versatile synthetic hub. The electron-withdrawing nature of the pyridine nitrogen and the adjacent carbonyl group activates the C2 position for nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common transformation performed on this scaffold. The chloride at the C2 position is readily displaced by a variety of nucleophiles. This is a cornerstone reaction for introducing diversity and modulating the physicochemical properties of the final compounds.

SNAr_Mechanism cluster_snar General SNAr Pathway START 2-Chloro Scaffold (Electrophile) INTERMEDIATE Meisenheimer-like Intermediate (Anionic σ-complex) START->INTERMEDIATE Addition NUC Nucleophile (e.g., R-NH2, R-OH, R-SH) NUC->INTERMEDIATE PRODUCT C2-Substituted Product INTERMEDIATE->PRODUCT Elimination (Loss of Cl-) Drug_Dev_Workflow cluster_workflow Drug Discovery Workflow A 2-Chloro-5,6-dihydro- cyclopenta[b]pyridin-7-one (Starting Material) B Step 1: SNAr Reaction (e.g., with an aniline derivative) A->B C Intermediate A (C2-Arylamino derivative) B->C D Step 2: Ketone Modification (e.g., Reduction, Reductive Amination) C->D E Final Compound Library (Potential Kinase Inhibitors) D->E

References

The Rising Therapeutic Potential of Cyclopenta[b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopenta[b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the therapeutic potential of cyclopenta[b]pyridine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. For each area, we delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Cyclopenta[b]pyridine Core - A Scaffold of Opportunity

The fusion of a cyclopentane ring with a pyridine nucleus gives rise to the cyclopenta[b]pyridine system, a heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1] This unique structural motif provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets with high affinity and selectivity. The inherent properties of the pyridine ring, such as its ability to participate in hydrogen bonding and its susceptibility to various chemical modifications, make it an attractive component in the design of novel bioactive molecules.[2][3] This guide will explore the diverse therapeutic landscapes where cyclopenta[b]pyridine derivatives have shown significant promise.

Anticancer Activity: Targeting the Engines of Malignancy

Cyclopenta[b]pyridine derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of essential cellular processes that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which cyclopenta[b]pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases.[5][6] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[5] In many cancers, these pathways are constitutively active, driving uncontrolled cell division. Cyclopenta[b]pyridine-based compounds have been designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets.[5]

Another key target for some pyridine derivatives is tubulin. By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Anticancer Mechanism of Cyclopenta[b]pyridine Derivatives cluster_0 Kinase Signaling Cascade cluster_1 Tubulin Dynamics Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Apoptosis Cyclopenta_b_pyridine_Kinase Cyclopenta[b]pyridine Derivative (Kinase Inhibitor) Cyclopenta_b_pyridine_Kinase->Downstream_Signaling Inhibits Cyclopenta_b_pyridine_Tubulin Cyclopenta[b]pyridine Derivative (Tubulin Inhibitor) Cyclopenta_b_pyridine_Tubulin->Microtubules Inhibits Polymerization

Figure 1: General mechanisms of anticancer activity of cyclopenta[b]pyridine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of cyclopenta[b]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-UreasMCF-7 (Breast)0.22 - 23.02[7]
Pyridine DerivativesHepG2 (Liver)1.30 - 7.15[8]
Pyridine DerivativesMDA-MB-231 (Breast)0.0046 - 9.0[8]
Thiophene-Pyridine HybridsMCF-7 (Breast)28.36 - 38.41[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cyclopenta[b]pyridine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the cyclopenta[b]pyridine derivative in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Cyclopenta[b]pyridine derivatives have shown promising activity against a range of bacteria and fungi.[2][10][11]

Mechanism of Action: Diverse Modes of Microbial Inhibition

The antimicrobial mechanisms of cyclopenta[b]pyridine derivatives are varied and can include:

  • Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of Cell Membrane Integrity: Interacting with the microbial cell membrane, leading to increased permeability and cell death.

  • Interference with Biofilm Formation: Preventing the formation of biofilms, which are communities of microorganisms that are highly resistant to antibiotics.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridine DerivativesS. aureus31.25 - 62.5[12]
Pyridine DerivativesE. coli31.25 - 62.5[12]
Pyridine DerivativesC. albicans18 - 31[12]
Pyridine-ThioamidesS. aureus0.5 - 1[13]
Pyridine-ThioamidesMRSA0.5 - 32[13]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Cyclopenta[b]pyridine derivative stock solution

  • 96-well microplate

  • Inoculating loop or sterile swabs

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of the cyclopenta[b]pyridine derivative in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Cyclopenta[b]pyridine derivatives have demonstrated potent anti-inflammatory effects in various preclinical models.[14][15]

Mechanism of Action: Targeting Pro-inflammatory Pathways

A key mechanism underlying the anti-inflammatory activity of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18][19] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16][19] By inhibiting the activation of NF-κB, cyclopenta[b]pyridine derivatives can effectively suppress the inflammatory response.[20]

Anti-inflammatory Mechanism of Cyclopenta[b]pyridine Derivatives Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Degrades, releasing Nucleus Nucleus NF_κB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Induces Cyclopenta_b_pyridine Cyclopenta[b]pyridine Derivative Cyclopenta_b_pyridine->IKK_Complex Inhibits

Figure 2: Inhibition of the NF-κB signaling pathway by cyclopenta[b]pyridine derivatives.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of anti-inflammatory agents.[21]

Procedure:

  • Acclimatize male Wistar rats for one week.

  • Administer the cyclopenta[b]pyridine derivative or vehicle intraperitoneally or orally. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Cyclopenta[b]pyridine derivatives have emerged as potential neuroprotective agents, capable of mitigating neuronal damage and promoting neuronal survival.[22][23]

Mechanism of Action: A Multifaceted Defense

The neuroprotective effects of these compounds are attributed to several mechanisms, including:

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) that cause oxidative stress and damage to neurons.[23]

  • Anti-inflammatory Effects: Reducing neuroinflammation, a key contributor to neurodegeneration.

  • Modulation of Signaling Pathways: Activating pro-survival signaling pathways, such as the Wnt/β-catenin pathway, and inhibiting apoptotic pathways.[24]

Neuroprotective Mechanism of Cyclopenta[b]pyridine Derivatives cluster_0 Oxidative Stress & Neuroinflammation cluster_1 Pro-Survival Signaling ROS Reactive Oxygen Species (ROS) Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Wnt_beta_catenin Wnt/β-catenin Pathway Neuronal_Survival Neuronal Survival & Protection Wnt_beta_catenin->Neuronal_Survival Promotes Cyclopenta_b_pyridine Cyclopenta[b]pyridine Derivative Cyclopenta_b_pyridine->ROS Scavenges Cyclopenta_b_pyridine->Neuroinflammation Reduces Cyclopenta_b_pyridine->Wnt_beta_catenin Activates

Figure 3: Multifaceted neuroprotective mechanisms of cyclopenta[b]pyridine derivatives.

Cell-Based Assay: Glutamate-Induced Excitotoxicity in Neuronal Cells

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurological disorders. This assay assesses the ability of a compound to protect neurons from glutamate-induced damage.[1]

Materials:

  • Neuronal cell line (e.g., HT22 hippocampal neurons)

  • Cell culture medium

  • Glutamate solution

  • Cyclopenta[b]pyridine derivative

  • Cell viability assay kit (e.g., MTT or LDH)

Procedure:

  • Plate neuronal cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the cyclopenta[b]pyridine derivative for 1-2 hours.

  • Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.

  • Assess cell viability using a standard assay such as the MTT or LDH assay.

  • Calculate the percentage of neuroprotection conferred by the compound compared to the glutamate-only treated group.

Conclusion and Future Directions

Cyclopenta[b]pyridine derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable scaffold. Future research should focus on elucidating more detailed mechanisms of action, identifying novel biological targets, and advancing the most promising candidates through preclinical and clinical development. The continued investigation of cyclopenta[b]pyridine derivatives holds great promise for the discovery of next-generation therapeutics for a wide array of human diseases.

References

Whitepaper: Strategic In Silico Screening of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is a complex, multi-stage endeavor where early-stage failures can lead to significant financial and temporal losses. Computational, or in silico, methods have emerged as indispensable tools to de-risk and accelerate this process.[1] This guide provides a comprehensive, technically-grounded workflow for the in silico screening of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one , a heterocyclic scaffold with potential as a key intermediate for neurologically active compounds and kinase inhibitors.[2] We will navigate the strategic decisions and technical protocols from initial target identification through to virtual screening, hit validation, and predictive pharmacokinetic profiling. This document is designed not as a rigid set of instructions, but as a strategic framework, empowering researchers to make informed, causality-driven decisions in their computational drug discovery campaigns.

The Strategic Imperative: Why Screen this compound?

The selection of a starting scaffold is a critical decision in any drug discovery program. The molecule this compound (CAS: 1150617-92-7) presents a compelling case for in-depth computational analysis.[3][4] Its fused bicyclic heterocyclic structure, containing a 2-pyridone motif, offers a rigid framework that can enhance binding selectivity.[2] The 2-pyridone core is considered a "privileged scaffold" in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and for possessing favorable physicochemical properties such as metabolic stability and aqueous solubility.[5]

The core directive of this guide is to leverage these intrinsic properties through a robust in silico workflow. The goal is to efficiently explore the vast chemical space of potential protein targets and derivative compounds, thereby identifying high-potential hits before committing to costly and time-consuming wet-lab synthesis and screening.[6][7]

Phase 1: Target Identification and Validation - The Foundational Step

Before any screening can commence, a biologically relevant and structurally characterized protein target must be identified. This is arguably the most critical step, as all subsequent work is predicated on this choice.

Rationale-Driven Target Selection

Given that related structures are intermediates for central nervous system (CNS) agents and kinase inhibitors, our target search will focus on these protein families.[2] The process involves a confluence of bioinformatics and literature analysis.

  • Database Mining : We begin by querying curated databases that link compounds to targets. Resources like DrugBank, the Therapeutic Target Database (TTD), and ChEMBL are invaluable for identifying proteins that are modulated by compounds with similar scaffolds.[8][9][10]

  • Literature Analysis : A thorough review of scientific literature can reveal targets implicated in diseases where pyridinone-like molecules have shown efficacy.

  • Structural Availability : A crucial prerequisite for structure-based screening is a high-resolution 3D structure of the target protein, typically obtained from the RCSB Protein Data Bank (PDB).[11] The absence of an experimental structure may necessitate the use of homology modeling, a predictive technique that introduces a higher degree of uncertainty.[12]

For this guide, let us hypothesize that our analysis has identified Cyclin-Dependent Kinase 2 (CDK2) as a high-potential target. CDK2 is a well-validated cancer target with numerous high-resolution crystal structures available in the PDB, making it an ideal candidate for a structure-based virtual screen.

Phase 2: The Structure-Based Virtual Screening (SBVS) Workflow

SBVS uses the 3D structure of the target protein to predict how potential ligands might bind and to estimate their binding affinity.[12] This phase is a multi-step computational cascade designed to filter a vast library of compounds down to a manageable number of promising hits.

cluster_prep Phase 2A: Preparation cluster_screen Phase 2B: Screening & Analysis p1 Ligand & Library Preparation (e.g., ZINC22 Database) p2 Receptor Preparation (e.g., PDB: 1HCK) s1 Molecular Docking (Define Binding Site & Run Vina/Smina) p2->s1 s2 Pose Scoring & Ranking (Sort by Binding Affinity) s1->s2 s3 Hit Selection & Filtering (Visual Inspection & Clustering) s2->s3 Phase 3 Phase 3 s3->Phase 3 Top Candidates

Caption: High-level Structure-Based Virtual Screening (SBVS) workflow.

Experimental Protocol: Receptor Preparation

The quality of the protein structure is paramount for a successful docking campaign. Raw PDB files are not immediately usable and must be meticulously prepared.

Causality: We remove water molecules because they can interfere with the docking algorithm and are often not conserved. We add hydrogen atoms because they are typically absent in X-ray crystal structures but are critical for forming hydrogen bonds. Assigning correct protonation states and partial charges is essential for the scoring function to accurately calculate electrostatic interactions.[13]

Step-by-Step Protocol (using AutoDockTools as an example):

  • Obtain Structure: Download the PDB file for CDK2 (e.g., PDB ID: 1HCK) from the RCSB PDB.

  • Clean Protein: Load the PDB file into a molecular modeling program (e.g., AutoDockTools, PyMOL, Chimera). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands (the original ligand can be saved separately for protocol validation).

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is a standard function in most molecular modeling software.[14]

  • Compute Charges: Assign partial charges to each atom (e.g., Gasteiger or Kollman charges). This step is crucial for the docking software's scoring function.[14]

  • Set File Type: Save the prepared protein structure in the required format for the docking software (e.g., .pdbqt for AutoDock Vina).

Experimental Protocol: Ligand and Library Preparation

Our query molecule, this compound, will serve as the basis for our search. We will screen a large, commercially available compound library to find molecules with potentially better binding characteristics.

Causality: We use large "make-on-demand" libraries like ZINC22 because they provide a vast and diverse chemical space to explore, increasing the probability of finding novel hits.[15][16][17] Like the protein, ligands must be prepared with correct 3D coordinates, protonation states, and charges to ensure a physically realistic simulation.[18]

Step-by-Step Protocol:

  • Obtain Library: Download a pre-prepared, "docking-ready" subset from a database like ZINC.[18] For a large-scale screen, this could be millions of compounds.

  • Prepare Query Molecule:

    • Draw this compound in a chemical sketcher.

    • Generate a 3D conformation using a tool like Open Babel.

    • Assign partial charges and save in the .pdbqt format.

  • Process Library: Ensure all molecules in the downloaded library are in the correct format (.pdbqt), with appropriate 3D coordinates and charges. This is often a computationally intensive step that can be scripted for efficiency.

Experimental Protocol: Molecular Docking & Hit Identification

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction, typically as a "binding affinity" or "docking score".[11][19]

Causality: The docking process uses a search algorithm to explore many possible binding poses of the ligand within the target's active site.[19] A scoring function then evaluates each pose, with lower energy scores generally indicating more favorable binding.[20] We must first validate this process.

Step-by-Step Protocol (using AutoDock Vina/Smina):

  • Protocol Validation (Self-Validating System):

    • Take the co-crystallized ligand removed from the PDB file in step 2.1.

    • Dock this known ligand back into the prepared protein's active site.

    • Success Criterion: A successful docking protocol should reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å. This confirms that the software and settings can identify the correct binding mode.[12]

  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein, typically where the co-crystallized ligand was bound.

    • Define a 3D grid box that encompasses this entire binding pocket. The docking search will be confined to this space.[13]

  • Run the Virtual Screen:

    • Automate the process of docking every compound from the prepared library against the prepared CDK2 receptor using a script.

    • Software like AutoDock Vina is highly efficient and suitable for screening large libraries.[20]

  • Analyze and Rank Results:

    • The output will be a list of compounds ranked by their docking score (binding affinity in kcal/mol).

    • Filter the results to retain only the top-scoring compounds (e.g., the top 1-2%).[21]

  • Visual Inspection and Hit Selection:

    • Visually inspect the binding poses of the top-ranked compounds.

    • Look for plausible interactions, such as hydrogen bonds and hydrophobic contacts with key active site residues.

    • Cluster the hits by chemical similarity to ensure a diverse selection of scaffolds for further investigation.

Hypothetical Hit ID Docking Score (kcal/mol) Key Interactions Observed Pass Visual Inspection?
ZINC000123456789-10.2H-bond with LEU83, pi-stacking with PHE80Yes
ZINC000987654321-9.8H-bond with GLU81, hydrophobic contact with ILE10Yes
ZINC000246813579-9.5H-bond with ASP86Yes
ZINC000135792468-9.1Poor geometry, steric clashNo

Table 1: Example of a post-docking analysis summary table for prioritizing hits.

Phase 3: Hit Refinement and In Silico Validation

A low docking score is not, by itself, a guarantee of a successful drug candidate. The selected hits must undergo further computational validation to assess their stability and drug-like properties.

Predictive ADMET Profiling

Causality: A potent molecule is useless if it cannot reach its target in the body or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early can prevent late-stage failures.[22][23] Numerous open-access web servers and software can predict these properties based on the molecule's structure.[24]

Step-by-Step Protocol:

  • Select Tools: Utilize a consensus approach by using multiple ADMET prediction tools (e.g., SwissADME, pkCSM, ADMETlab 2.0) to increase confidence in the predictions.[22][24]

  • Submit Hits: Input the structures of the top-ranked hits from the virtual screen.

  • Analyze Properties: Evaluate key parameters such as oral bioavailability, blood-brain barrier (BBB) penetration, potential for metabolism by Cytochrome P450 enzymes, and predicted toxicity (e.g., hERG inhibition, mutagenicity).[25]

  • Filter Candidates: Discard compounds with predicted poor ADMET profiles.

Hit ID Oral Bioavailability BBB Permeant hERG Inhibition Overall Profile
ZINC000123456789HighYesLow RiskFavorable
ZINC000987654321HighNoLow RiskFavorable
ZINC000246813579LowNoHigh RiskUnfavorable

Table 2: A sample ADMET prediction summary to filter validated hits.

Molecular Dynamics (MD) Simulation

Causality: Molecular docking treats the protein as largely rigid.[19] However, proteins are dynamic entities. MD simulation provides a more realistic view by simulating the movements of atoms in the protein-ligand complex over time, offering critical insights into the stability of the binding pose.[26][27][28] A stable interaction in an MD simulation provides much higher confidence in the docking result.[29]

start Docked Protein-Ligand Complex solvate Solvate in Water Box & Add Ions start->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT/NPT) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production analysis Analyze Trajectory (RMSD, RMSF, H-bonds) production->analysis

Caption: Workflow for Molecular Dynamics (MD) simulation validation.

Step-by-Step Protocol:

  • System Setup: Take the best-docked pose of a promising hit (e.g., ZINC000123456789 with CDK2) as the starting structure.

  • Solvation: Place the complex in a simulated box of water molecules and add ions to neutralize the system, mimicking physiological conditions.

  • Minimization & Equilibration: Perform energy minimization to remove any steric clashes, followed by a short equilibration phase where temperature and pressure are stabilized.

  • Production Run: Run the main simulation for a significant period (e.g., 50-100 nanoseconds). This computationally intensive step tracks the trajectory of every atom.[30]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand over time. A stable, low RMSD indicates the ligand remains securely in the binding pocket.

    • RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of protein residues to see how the binding of the ligand affects protein dynamics.

    • Interaction Analysis: Monitor key hydrogen bonds and other interactions throughout the simulation to confirm their stability.

Conclusion and Forward Outlook

This guide has outlined a rigorous, multi-phase in silico workflow for the screening of this compound. By progressing from broad, high-throughput virtual screening to more computationally intensive validation methods like ADMET prediction and molecular dynamics, we can systematically increase the confidence in our selected hit compounds. This strategy of "failing fast and cheap" on a computer allows research and development resources to be focused only on candidates with the highest probability of success in subsequent experimental validation. The integration of these computational techniques is no longer an alternative, but a cornerstone of modern, efficient drug discovery.[1]

References

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one: Synthesis, Properties, and Applications

Introduction

This compound (CAS No. 1150617-92-7) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid, fused bicyclic structure, combining a pyridine ring with a cyclopentanone moiety, offers a valuable scaffold for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom and a ketone functional group provides versatile handles for chemical modification, allowing for the exploration of diverse chemical space. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and potential applications, tailored for researchers and professionals in the field of drug development. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motifs are present in compounds explored for central nervous system (CNS) disorders and as kinase inhibitors, highlighting its potential as a key intermediate.[3]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are critical for its use in synthesis and research. These data are essential for reaction planning, purification, and structural confirmation.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 1150617-92-7 [4][5]
Molecular Formula C₈H₆ClNO [4][5][6]
Molecular Weight 167.59 g/mol [4][6][7]
Melting Point 136-138 °C [5]
Boiling Point 313.6 ± 42.0 °C (Predicted) [5][8]
Density 1.394 g/cm³ (Predicted) [8]
Appearance Off-white solid (typical) [9]

| InChI Key | LFTCYZANBKFQRY-UHFFFAOYSA-N |[8][] |

Spectroscopic Data

Structural elucidation is paramount in chemical synthesis. The reported spectroscopic data for this compound provide definitive confirmation of its identity.

  • ¹H NMR (400 MHz, CDCl₃/CD₃OD): δ 7.64 (d, 1H), 7.39 (d, 1H), 3.06-2.96 (m, 2H), 2.74-2.58 (m, 2H).[4]

    • The signals at δ 7.64 and 7.39 correspond to the two protons on the pyridine ring.

    • The multiplets between δ 3.06 and 2.58 represent the four protons of the two methylene groups (-CH₂-) in the cyclopentanone ring.

  • Mass Spectrometry (LCMS): (M+H)⁺: 168.1.[4]

    • This corresponds to the protonated molecule, confirming the molecular weight of 167.59 Da.

Synthesis and Experimental Protocol

The most direct and commonly cited synthesis of this compound involves the oxidation of its corresponding alcohol precursor, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.[4] The choice of Dess-Martin periodinane (DMP) as the oxidizing agent is strategic; it is a mild and highly selective reagent for converting primary and secondary alcohols to aldehydes and ketones, respectively, under neutral conditions, which minimizes side reactions.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Stir Stir at room temperature (2 hours) Precursor->Stir Reagent Dess-Martin Periodinane (DMP) Reagent->Stir Solvent Dichloromethane (DCM) Solvent->Stir Workup Aqueous Workup (1N NaOH wash) Stir->Workup Oxidation Dry Drying (Na₂SO₄) & Concentration Workup->Dry Product 2-Chloro-5,6-dihydrocyclopenta [b]pyridin-7-one Dry->Product Isolation (91% Yield)

References

Unlocking the Therapeutic Potential of Cyclopenta[b]pyridin-7-ones: A Technical Guide for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the emerging class of heterocyclic compounds, the cyclopenta[b]pyridin-7-ones. Intended for researchers, medicinal chemists, and drug development professionals, this document will navigate the synthetic landscape, physicochemical properties, and prospective therapeutic applications of this promising scaffold. By synthesizing established methodologies with forward-looking insights, this guide aims to empower scientific teams to explore and unlock the full potential of cyclopenta[b]pyridin-7-one derivatives in modern drug discovery.

The Cyclopenta[b]pyridine Scaffold: A Framework for Innovation

The fusion of a cyclopentane ring with a pyridine nucleus gives rise to the cyclopenta[b]pyridine system, a scaffold that offers a unique three-dimensional architecture for molecular exploration. The electron-withdrawing nature of the pyridine ring, combined with the conformational constraints of the fused five-membered ring, presents a compelling starting point for the design of novel therapeutic agents. While the isomeric cyclopenta[c]pyridines have demonstrated a range of biological activities, including antiviral, fungicidal, and insecticidal properties, the therapeutic potential of the cyclopenta[b]pyridin-7-one core remains a largely untapped frontier.[1][2][3] This guide will focus on the synthesis and potential applications of the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one variant and its derivatives, which serve as key intermediates and potential pharmacophores.

Navigating the Synthetic Landscape: Pathways to Novelty

The efficient and versatile synthesis of the cyclopenta[b]pyridin-7-one core is paramount for extensive structure-activity relationship (SAR) studies. Several synthetic strategies have been reported, offering researchers various avenues to access this scaffold and its derivatives.

Manganese-Catalyzed Oxidation: A Green Approach

A notable and environmentally conscious method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the direct oxidation of 2,3-cyclopentenopyridine precursors.[4][5] This approach utilizes manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in an aqueous medium, highlighting its alignment with the principles of green chemistry.

Experimental Protocol: Manganese-Catalyzed Oxidation

  • Reaction Setup: To a round-bottom flask, add 2,3-cyclopentenopyridine (1.0 eq.), Mn(OTf)₂ (0.005 eq.), and water.

  • Addition of Oxidant: Slowly add t-BuOOH (5.0 eq., 65% in H₂O) to the stirred reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature (25°C) for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

This method provides good to excellent yields and demonstrates high chemoselectivity for the benzylic oxidation.

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid generation of molecular diversity from simple starting materials. A novel MCR has been developed for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.[6][7][8] This approach involves the condensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide.

Experimental Protocol: Multicomponent Synthesis of 3-Carbonitrile Derivatives

  • Reactant Preparation: In a suitable solvent (e.g., ethanol or methanol), dissolve the 2,5-diarylidenecyclopentanone derivative (1.0 eq.) and propanedinitrile (1.0 eq.).

  • Base Addition: Add sodium ethoxide or sodium methoxide (1.0 eq.) to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for 1-2 hours, monitoring for completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Purification: Collect the solid by filtration and recrystallize from an appropriate solvent to yield the pure 2-alkoxy-4-aryl-7-(arylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile.

This methodology allows for the facile introduction of various substituents, enabling the exploration of a broad chemical space.

Synthesis Workflow Diagram

G cluster_0 Manganese-Catalyzed Oxidation cluster_1 Multicomponent Reaction A 2,3-Cyclopentenopyridine B Mn(OTf)2, t-BuOOH, H2O A->B Oxidation C 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one B->C D 2,5-Diarylidenecyclopentanone G Cyclocondensation D->G E Propanedinitrile E->G F Sodium Alkoxide F->G H Substituted 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile G->H

Caption: Synthetic routes to cyclopenta[b]pyridin-7-one derivatives.

Characterization and Physicochemical Properties

Thorough characterization of novel compounds is a cornerstone of drug discovery. The following table summarizes the key physicochemical properties of representative cyclopenta[b]pyridin-7-one derivatives.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneC₈H₇NO133.1562-63Off-white solid[4]
2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileC₂₄H₁₈N₄O378.43149-151Gray crystal[6][7][8]
7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileC₂₇H₂₄N₂O₃440.50160-161Yellow crystal[6][7][8]

Exploring Therapeutic Frontiers: Postulated Biological Activities

While the direct therapeutic evaluation of cyclopenta[b]pyridin-7-ones is in its infancy, the broader class of fused pyridine heterocycles has shown significant promise in various disease areas. The structural rigidity and potential for diverse functionalization of the cyclopenta[b]pyridin-7-one scaffold make it an attractive candidate for targeting a range of biological macromolecules.

Kinase Inhibition: A Promising Avenue

The pyridine ring is a well-established pharmacophore in the design of kinase inhibitors, with numerous approved drugs incorporating this motif. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The fused cyclopentanone ring can be functionalized to occupy adjacent hydrophobic pockets, potentially leading to high-affinity and selective inhibitors. Patents for related fused pyridine systems, such as pyrazolo[3,4-b]pyridines, as inhibitors of TAM and Met kinases, lend credence to this hypothesis.[9] The development of cyclopenta[b]pyridin-7-one-based kinase inhibitors could offer novel therapeutic options for cancer and inflammatory diseases.[10][11][12][13]

Hypothetical Kinase Inhibitor Discovery Workflow

G A Library Synthesis of Cyclopenta[b]pyridin-7-one Derivatives B High-Throughput Screening (Kinase Panel) A->B C Hit Identification B->C D Lead Optimization (SAR) C->D E In Vitro & In Vivo Efficacy Studies D->E F Preclinical Development E->F

Caption: Workflow for kinase inhibitor discovery.

Anticancer Potential

Beyond kinase inhibition, the cytotoxic potential of novel heterocyclic scaffolds is a major area of investigation. The evaluation of cyclopenta[b]pyridin-7-one derivatives against a panel of cancer cell lines could reveal antiproliferative activity.[14] Mechanistic studies could then elucidate whether this activity stems from the induction of apoptosis, cell cycle arrest, or other cellular pathways.

Central Nervous System (CNS) Applications

The physicochemical properties of cyclopenta[b]pyridin-7-one derivatives can be tuned to optimize blood-brain barrier penetration, opening the door to applications in neurological disorders. The rigid scaffold could be suitable for targeting G-protein coupled receptors (GPCRs) or ion channels in the CNS. The neurotropic activity of related bicyclic pyridine-based hybrids suggests that this is a viable area for exploration.[15]

Future Directions and Conclusion

The cyclopenta[b]pyridin-7-one scaffold represents a promising, yet underexplored, area of medicinal chemistry. This guide has outlined robust synthetic methodologies to enable the creation of diverse chemical libraries based on this core. While direct biological data for this specific class is limited, the established activities of related fused pyridine systems provide a strong rationale for their investigation as potential kinase inhibitors, anticancer agents, and CNS-active compounds.

The path forward requires a systematic approach:

  • Library Synthesis: The generation of a diverse library of cyclopenta[b]pyridin-7-one analogues with varied substituents on both the pyridine and cyclopentanone rings.

  • High-Throughput Screening: The screening of this library against a broad range of biological targets, including kinase panels, cancer cell lines, and CNS receptors.

  • Structure-Activity Relationship (SAR) Elucidation: The systematic modification of initial hits to improve potency, selectivity, and pharmacokinetic properties.

By leveraging the synthetic strategies and conceptual frameworks presented in this guide, research and development teams are well-equipped to embark on the discovery of novel cyclopenta[b]pyridin-7-one compounds with the potential to become next-generation therapeutics.

References

Methodological & Application

Synthesis of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, fused-ring structure is a key feature in the design of various therapeutic agents, including kinase inhibitors for oncology applications and modulators of central nervous system receptors.[1] The presence of a chlorine atom and a ketone functional group provides versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug development programs.

This application note provides a detailed, field-proven protocol for the synthesis of this compound. The described methodology is based on the oxidation of the corresponding secondary alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, using Dess-Martin periodinane (DMP). This method is widely favored for its mild reaction conditions, high efficiency, and broad functional group tolerance, making it an ideal choice for the synthesis of complex molecules.[2] We will delve into the rationale behind the experimental choices, provide a step-by-step protocol, and discuss the underlying reaction mechanism.

Synthetic Strategy and Rationale

The synthesis of this compound is achieved through a straightforward oxidation of the precursor alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Overall Reaction:

The choice of Dess-Martin periodinane as the oxidizing agent is a critical aspect of this protocol. DMP is a hypervalent iodine reagent that offers several advantages over other oxidizing agents, such as those based on chromium.[2]

  • Mild Reaction Conditions: The oxidation can be performed at room temperature in a neutral solvent like dichloromethane (DCM), which helps in preserving sensitive functional groups that might be present in more complex substrates.[2]

  • High Selectivity: DMP is highly selective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation.[3]

  • Efficiency and High Yields: The reaction is typically fast, often completing within a few hours, and generally provides high yields of the desired product.[2][4]

  • Operational Simplicity: The work-up procedure is relatively simple, involving a wash with a reducing agent to quench the remaining DMP and its byproducts.[5]

The reaction mechanism proceeds through the formation of a periodinane ester intermediate, followed by an intramolecular elimination to yield the ketone, acetic acid, and an iodine(III) species.[3][6][7]

Experimental Protocol

This protocol details the synthesis of this compound from its alcohol precursor.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol≥95%VariousStarting material. Synthesis is described in patent WO2006/103511.[4]
Dess-Martin periodinane (DMP)Reagent GradeVariousOxidizing agent. Handle with care as it can be shock-sensitive.[5]
Dichloromethane (DCM)Anhydrous, ≥99.8%VariousReaction solvent.
1N Sodium hydroxide (NaOH)Prepared in-houseFor work-up.
Sodium sulfate (Na2SO4)AnhydrousVariousDrying agent.
Diethyl etherACS GradeVariousFor purification (optional).
HexanesACS GradeVariousFor purification (optional).
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 equivalents) in dichloromethane (DCM, approximately 25 mL per gram of starting material), add Dess-Martin periodinane (1.1 equivalents) in one portion at room temperature.

  • Reaction Monitoring: Stir the resulting solution vigorously at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with 1N sodium hydroxide (NaOH) solution.

  • Extraction and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentration: Decant the dried solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The product is often used without further purification.[4] If necessary, the crude material can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Expected Results

This protocol typically yields this compound as a solid with a yield of approximately 91%.[4]

Characterization Data: [4]

  • ¹H NMR (400 MHz, CDCl₃ and CD₃OD): δ 7.64 (d, 1H), 7.39 (d, 1H), 3.06-2.96 (m, 2H), 2.74-2.58 (m, 2H)

  • LCMS (M+H)⁺: 168.1

Safety Precautions

  • Dess-Martin periodinane (DMP): DMP is an oxidizing solid and may intensify fire. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[8][9][10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane (DCM): DCM is a volatile solvent and is suspected of causing cancer.[11][12] It can cause skin and eye irritation.[12][13] All manipulations should be performed in a fume hood.

  • General Handling: Standard laboratory safety practices should be followed at all times.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start_material 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol dissolve Dissolve in DCM start_material->dissolve add_dmp Add Dess-Martin periodinane dissolve->add_dmp stir Stir at RT for 2h add_dmp->stir wash Wash with 1N NaOH stir->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product 2-Chloro-5,6-dihydrocyclopenta [b]pyridin-7-one concentrate->product

Caption: Synthetic workflow for the preparation of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of Dess-Martin periodinane ensures a high-yielding and clean conversion of the precursor alcohol under mild conditions. This procedure is well-suited for both small-scale and larger-scale preparations in a research and development setting, providing access to a key intermediate for the synthesis of novel bioactive molecules.

References

2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one as a Key Synthetic Intermediate

Introduction: The Strategic Value of a Fused Pyridine Scaffold

This compound (CAS No. 1150617-92-7) is a bicyclic heteroaromatic ketone that has emerged as a valuable and versatile building block in modern medicinal chemistry and drug discovery. Its rigid, fused ring system provides a well-defined three-dimensional structure that can enhance binding selectivity and metabolic stability in target drug molecules.[1] The molecule incorporates two key reactive handles: a ketone and a 2-chloropyridine moiety. The ketone allows for modifications to the five-membered ring, while the chloro-substituent on the electron-deficient pyridine ring is primed for a variety of palladium-catalyzed cross-coupling reactions. These features make it an ideal intermediate for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors for oncology and centrally active compounds targeting neurological receptors.[1]

This guide provides a senior scientist's perspective on the synthesis and application of this intermediate, focusing on the causality behind experimental choices and providing robust, validated protocols for its use in cornerstone synthetic transformations.

Physicochemical Properties and Safety Data

A clear understanding of a reagent's physical properties and handling requirements is a prerequisite for its safe and effective use in any experimental setting.

PropertyValue
CAS Number 1150617-92-7[2]
Molecular Formula C₈H₆ClNO[3]
Molecular Weight 167.59 g/mol [3]
Melting Point 136-138 °C[3]
Boiling Point 313.6±42.0 °C (Predicted)[3]
Appearance Off-white to white solid
Purity ≥98% (Commercially available)[2][4]

Safety and Handling: As with any chlorinated organic compound, appropriate safety measures are mandatory.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust and aerosols.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, chemical-resistant gloves (inspect prior to use), and a lab coat.[5]

  • Spills: In case of a spill, evacuate the area. Collect the material using spark-proof tools and dispose of it as hazardous chemical waste. Do not let the chemical enter drains.[5]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If inhaled, move the victim to fresh air. If swallowed, seek immediate medical help.[5]

Protocol 1: Synthesis of this compound

The most direct and high-yielding synthesis involves the oxidation of the corresponding secondary alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. The choice of oxidant is critical to ensure a clean conversion without over-oxidation or degradation of the heterocyclic core.

Principle of the Method: This protocol utilizes the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, for the mild and selective oxidation of the secondary alcohol to the ketone. DMP is favored over chromium-based oxidants due to its operational simplicity, neutral pH conditions, high chemoselectivity, and the ease of product workup. The reaction proceeds at room temperature with high efficiency.[6]

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_workup Workup & Isolation A 1. Dissolve Alcohol in DCM B 2. Add Dess-Martin Periodinane A->B C 3. Stir at RT for 2h B->C D 4. Quench with 1N NaOH (aq) C->D Reaction Complete E 5. Separate Organic Layer D->E F 6. Dry over Na2SO4 E->F G 7. Concentrate in vacuo F->G H Final Product: 2-Chloro-5,6-dihydro- cyclopenta[b]pyridin-7-one G->H Yield: ~91%

Caption: Workflow for the Dess-Martin oxidation synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq, e.g., 0.200 g, 1.18 mmol) in dichloromethane (DCM, 5 mL), add Dess-Martin periodinane (1.1 eq, 0.550 g, 1.30 mmol).[6]

  • Reaction Execution: Stir the resulting solution vigorously at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, wash the reaction mixture with 1N aqueous sodium hydroxide (NaOH) to quench the reaction and remove acidic byproducts.[6]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), decant the solution, and concentrate it under reduced pressure.[6]

  • Purification: The resulting product is often of sufficient purity (~91% yield) to be used directly in subsequent steps without further purification.[6] If needed, the crude material can be purified by flash column chromatography on silica gel.

Application Notes: Cross-Coupling Strategies

The synthetic utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring makes the C2-Cl bond an excellent electrophilic partner for such transformations.

Application 1: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for constructing aryl-amine bonds, a linkage present in countless pharmaceutical agents.[7] This reaction allows for the direct coupling of the chloropyridine core with a wide range of primary and secondary amines.

Principle of the Method: The reaction proceeds through a catalytic cycle involving a Palladium(0) species. Key steps include the oxidative addition of the Pd(0) catalyst into the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[8][9] The choice of ligand is crucial; sterically hindered, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting.[10]

Generalized Protocol Diagram:

G reagents Reagents: - Intermediate (1.0 eq) - Amine (1.2 eq) - Pd Pre-catalyst (1-5 mol%) - Ligand (2-10 mol%) - Base (e.g., KOtBu, 2.0 eq) setup Setup: 1. Add solids to oven-dried flask. 2. Evacuate and backfill with Argon. 3. Add degassed solvent (e.g., Toluene). reagents->setup reaction Reaction: Heat to 80-110 °C under Argon. Monitor by TLC/LC-MS. setup->reaction workup Workup: 1. Cool to RT, dilute with EtOAc. 2. Filter through Celite. 3. Concentrate filtrate. reaction->workup purify Purification: Flash Column Chromatography (Silica Gel) workup->purify product Final C-N Coupled Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 4-5 mol%), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add a suitable degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature depends on the reactivity of the specific amine and the catalyst system used.

  • Monitoring and Workup: Monitor the reaction's progress. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired N-substituted derivative.

Expert Insights:

  • Causality of Base Selection: A strong, sterically hindered base like sodium or potassium tert-butoxide (NaOtBu, KOtBu) is typically required to deprotonate the amine-palladium complex without competing as a nucleophile.[11] Weaker bases like K₂CO₃ are generally ineffective for less reactive chloropyridines.

  • Ligand Choice: For coupling with primary alkylamines, bulky biaryl phosphine ligands (Buchwald-type ligands) are essential. They accelerate the reductive elimination step and prevent catalyst decomposition.[9]

Application 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the preeminent method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[12] This reaction is fundamental in drug development for creating molecules that can effectively span binding pockets in biological targets.

Principle of the Method: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling follows a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the transmetalation step, where an organoboron species (boronic acid or ester) transfers its organic group to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron reagent.[13]

Generalized Protocol Diagram:

G reagents Reagents: - Intermediate (1.0 eq) - Boronic Acid (1.3 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K2CO3, 2.0 eq) setup Setup: 1. Combine all reagents in flask. 2. Add solvent system (e.g., Dioxane/Water). reagents->setup reaction Reaction: Heat to 80-100 °C under N2. Monitor by TLC/LC-MS. setup->reaction workup Workup: 1. Cool to RT, add water. 2. Extract with organic solvent (e.g., EtOAc). 3. Wash, dry, and concentrate. reaction->workup purify Purification: Flash Column Chromatography (Silica Gel) workup->purify product Final C-C Coupled Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reagent Preparation: To a flask, add this compound (1.0 eq), the arylboronic acid (1.3 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an aqueous base (e.g., 2M K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable organic solvent, typically one that is miscible with water, such as 1,4-dioxane or THF.[14]

  • Heating: Heat the biphasic mixture to 80-100 °C under a nitrogen atmosphere with vigorous stirring.

  • Monitoring and Workup: After the starting material is consumed, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the desired 2-aryl-5,6-dihydrocyclopenta[b]pyridin-7-one.

Expert Insights:

  • Why an Aqueous Base? The presence of water is often beneficial and sometimes essential for the Suzuki reaction. It helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex, which is the active species in the transmetalation step.[13]

  • Catalyst Selection: While Pd(PPh₃)₄ is a classic and effective catalyst, modern, more active pre-catalysts (e.g., those based on NHC ligands) can often achieve higher yields at lower catalyst loadings and temperatures, especially for challenging substrates.[15]

Conclusion

This compound is a strategically designed chemical intermediate that offers reliable and versatile pathways for the synthesis of complex, pharmaceutically relevant molecules. Its true potential is unlocked through robust and well-understood cross-coupling methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively utilize this building block in the pursuit of novel chemical entities.

References

The Strategic Application of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Privileged Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the concept of the "privileged scaffold" is paramount.[1] These are molecular frameworks that demonstrate the ability to bind to multiple biological targets, offering a fertile starting point for the development of novel therapeutics.[1] Heterocyclic compounds, in particular, represent a cornerstone of medicinal chemistry, with a significant percentage of clinically approved drugs featuring these structural motifs.[2][3] Their prevalence is due to their capacity to present functional groups in a defined three-dimensional space, enabling precise interactions with biological macromolecules like enzymes and receptors.[2][3]

The 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one core is an exemplary privileged scaffold. Its rigid, bicyclic structure provides a unique topographical presentation of substituents, making it an attractive framework for designing potent and selective modulators of various biological targets.[4] This guide provides a detailed exploration of the synthesis and application of this versatile building block, with a focus on its utility in the development of kinase inhibitors, a critical class of therapeutics in oncology and beyond.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and handling requirements of a chemical building block is fundamental to its effective and safe use in a laboratory setting.

PropertyValueReference
CAS Number 1150617-92-7[5]
Molecular Formula C₈H₆ClNO[5]
Molecular Weight 167.59 g/mol [5]
Appearance Off-white solidN/A
Boiling Point 313.568 °C at 760 mmHg[6]
Flash Point 143.441 °C[6]
Density 1.394 g/cm³N/A

Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6] All manipulations should be performed in a well-ventilated fume hood.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[6] If inhaled, move to fresh air.[6] If swallowed, seek immediate medical attention.[6] Store in a tightly sealed container in a cool, dry place.[6]

Synthesis of the Scaffold: A Reliable Protocol

The synthesis of this compound is readily achievable in a laboratory setting. The following protocol outlines a common and effective method starting from the corresponding alcohol.

Protocol 1: Oxidation of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

This protocol utilizes the Dess-Martin periodinane (DMP) for a mild and efficient oxidation of the secondary alcohol to the desired ketone.

Materials:

  • 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • 1N Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin periodinane (1.1 eq) to the solution at room temperature with stirring.

  • Stir the reaction mixture for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing the mixture with 1N NaOH solution in a separatory funnel.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can often be used in the next step without further purification.[5]

Expected Outcome: This procedure typically yields the desired product in high purity (around 91% yield has been reported).[5]

G cluster_reactants Reactants cluster_process Process cluster_products Product start_material 2-Chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol reaction Oxidation (2 hours, RT) start_material->reaction reagent Dess-Martin Periodinane (DCM) reagent->reaction end_product 2-Chloro-5,6-dihydrocyclopenta[b] pyridin-7-one reaction->end_product

Caption: Synthetic workflow for the oxidation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Key Applications in Medicinal Chemistry: Gateway to Kinase Inhibitors

The this compound scaffold is particularly valuable for its application in the synthesis of kinase inhibitors. The chloro-substituent serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions, while the core structure mimics the hinge-binding motifs of many ATP-competitive kinase inhibitors.

The Role of Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[2][7] Consequently, kinase inhibitors have emerged as a highly successful class of anti-cancer drugs.[2][7] The development of selective inhibitors for specific kinases, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, is an area of intense research.[2][7][8]

G Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (e.g., derived from the scaffold) Inhibitor->RAF

Caption: Simplified MAPK signaling pathway and the inhibitory action of a kinase inhibitor.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, widely used in medicinal chemistry to construct biaryl and heteroaryl structures.[9][10][11][12] The 2-chloro position of the scaffold is amenable to this transformation, allowing for the introduction of diverse aryl and heteroaryl moieties.

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • A suitable base (e.g., K₃PO₄, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, with or without water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring. Typical conditions range from 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings. Therefore, the use of electron-rich, bulky phosphine ligands like SPhos or XPhos is often crucial to facilitate the oxidative addition of the Pd(0) catalyst to the C-Cl bond.

  • Base and Solvent: The choice of base and solvent is interdependent and critical for the efficiency of the transmetalation step. Aqueous mixtures of solvents like dioxane with bases such as K₃PO₄ or Cs₂CO₃ are commonly effective.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is another indispensable tool in medicinal chemistry, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides.[1][13][14][15] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the scaffold, a key step in the synthesis of many kinase inhibitors that feature an amino-heterocycle hinge-binding motif.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. As with the Suzuki coupling, optimization is often required.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)

  • A suitable base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Seal the flask and heat the reaction mixture with stirring. Temperatures typically range from 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination to prevent side reactions like β-hydride elimination and to promote the reductive elimination of the desired product. The specific ligand will depend on the nature of the amine.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is often used to deprotonate the amine, forming the active amido species for the catalytic cycle.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Diverse Products start_mol 2-Chloro-5,6-dihydrocyclopenta[b] pyridin-7-one suzuki Suzuki Coupling (Pd catalyst, Base, Boronic Acid) start_mol->suzuki buchwald Buchwald-Hartwig Amination (Pd catalyst, Base, Amine) start_mol->buchwald product_cc C-C Coupled Products (e.g., Biaryl scaffolds) suzuki->product_cc product_cn C-N Coupled Products (e.g., Amino-heterocycles) buchwald->product_cn

Caption: Key synthetic transformations using the this compound scaffold.

Conclusion: A Versatile Tool for Drug Discovery

The this compound scaffold represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro-substituent in key cross-coupling reactions provide a gateway to a wide array of complex molecular architectures. As demonstrated, its application in the synthesis of kinase inhibitors highlights its potential in the development of novel therapeutics for oncology and other diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery endeavors.

References

Application Notes & Protocols: Development of Kinase Inhibitors from the Cyclopenta[b]pyridin-7-one Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to form key hydrogen bonds make it an ideal starting point for the design of enzyme inhibitors, particularly for protein kinases. This document provides a comprehensive guide to the development of novel kinase inhibitors based on the 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one heterocyclic system. While direct studies on this specific scaffold are emerging, its structural rigidity and synthetic tractability make it a compelling candidate for kinase inhibitor design. We will draw parallels from structurally related pyridone-containing compounds that have shown significant promise as potent kinase inhibitors, such as those targeting Cyclin-Dependent Kinases (CDKs). This guide offers detailed protocols for the synthesis of the core scaffold, strategies for library generation, methodologies for in vitro and cell-based screening, and a framework for establishing a structure-activity relationship (SAR).

Introduction: The Rationale for the Cyclopenta[b]pyridin-7-one Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The ATP-binding site of kinases, while conserved, has subtle differences that can be exploited to achieve inhibitor selectivity.

The 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one core offers several advantages for kinase inhibitor design:

  • Structural Rigidity: The fused bicyclic system provides a conformationally restricted scaffold, which can reduce the entropic penalty upon binding to the target kinase, potentially leading to higher affinity.

  • Hydrogen Bonding Capabilities: The pyridine nitrogen and the ketone oxygen can act as hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.

  • Vectors for Synthetic Elaboration: The scaffold presents multiple positions for chemical modification, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Structurally similar pyridone-containing heterocycles have been successfully developed as potent inhibitors of CDKs, such as CDK2 and CDK4. This provides a strong rationale for exploring the cyclopenta[b]pyridin-7-one core as a novel scaffold for kinase inhibitor discovery.

Synthesis of the Cyclopenta[b]pyridin-7-one Core and Derivatives

The synthesis of the core scaffold and its derivatives is a critical first step. Several efficient methods have been reported.

Protocol 2.1: Manganese-Catalyzed Oxidation for Core Synthesis

A direct and efficient method for synthesizing the 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one core involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine. This method is advantageous due to its use of water as a solvent and high chemoselectivity.

Materials:

  • 2,3-Cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 65% in H₂O)

  • Deionized Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask, add 2,3-cyclopentenopyridine (0.50 mmol).

  • Add Mn(OTf)₂ (0.0025 mmol).

  • Add 2.5 mL of deionized water.

  • Add t-BuOOH (2.5 mmol, 65% in H₂O).

  • Stir the reaction mixture at 25°C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether, gradient from 1:5 to 1:1) to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one.

Protocol 2.2: Multicomponent Reaction for Substituted Derivatives

Multicomponent reactions (MCRs) offer an efficient pathway to generate a library of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, which is essential for SAR studies. One such method involves the cyclocondensation of a 2,5-diarylidenecyclopentanone derivative with propanedinitrile using a sodium alkoxide catalyst.

Materials:

  • 2,5-diarylidenecyclopentanone derivative (e.g., 2,5-bis(pyridin-2-ylmethylene)cyclopentanone)

  • Propanedinitrile (malononitrile)

  • Sodium ethoxide or Sodium methoxide

  • Anhydrous ethanol or methanol

  • Distilled water

Step-by-Step Procedure:

  • In a round-bottom flask, combine the 2,5-diarylidenecyclopentanone derivative (0.02 mol) and propanedinitrile (0.02 mol).

  • Add the corresponding sodium alkoxide (0.02 mol; use sodium ethoxide with ethanol, or sodium methoxide with methanol).

  • Add the anhydrous alcohol (ethanol or methanol) as the solvent.

  • Reflux the reaction mixture at 80°C for 1 hour with stirring.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 150 mL of distilled water to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • The crude product can be further purified by recrystallization or column chromatography.

Diagram 1: Synthetic Pathways

Synthetic_Pathways cluster_0 Protocol 2.1: Core Synthesis cluster_1 Protocol 2.2: Derivative Synthesis (MCR) A 2,3-Cyclopentenopyridine B 6,7-dihydro-5H-cyclopenta[b]pyridin-7-one A->B Mn(OTf)₂, t-BuOOH, H₂O C 2,5-Diarylidenecyclopentanone E Substituted cyclopenta[b]pyridine derivative C->E NaOEt, EtOH, Reflux D Propanedinitrile D->E NaOEt, EtOH, Reflux

Caption: Synthetic routes to the cyclopenta[b]pyridin-7-one core and its derivatives.

In Vitro Kinase Inhibition Assays

Once a library of compounds has been synthesized, the next step is to evaluate their ability to inhibit the activity of target kinases. A universal, fluorescence-based in vitro kinase assay is a robust method for high-throughput screening (HTS) and lead optimization.

Protocol 3.1: Universal TR-FRET Kinase Assay

This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a common and adaptable method for quantifying kinase activity.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When this antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to a streptavidin-conjugated acceptor (e.g., XL665), FRET occurs between the terbium donor and the acceptor, generating a fluorescent signal proportional to the extent of phosphorylation. Kinase inhibition is measured as a decrease in the TR-FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • Test compounds (cyclopenta[b]pyridin-7-one derivatives) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665 (or other suitable acceptor)

  • Stop buffer (e.g., 100 mM Tris-HCl, pH 7.5, 50 mM EDTA)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET measurements

Step-by-Step Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., a known inhibitor and DMSO as a negative control) into the microplate wells.

  • Kinase Reaction:

    • Prepare a kinase/substrate mix in assay buffer.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare an ATP solution in assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Add stop buffer to each well to terminate the kinase reaction.

  • Detection:

    • Prepare a detection mix containing the terbium-labeled antibody and streptavidin-XL665 in detection buffer.

    • Add the detection mix to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Diagram 2: Kinase Inhibitor Screening Workflow

Screening_Workflow A Synthesized Compound Library (Cyclopenta[b]pyridin-7-one derivatives) B Primary Screening (Single concentration, e.g., 10 µM) A->B C Hit Identification (Compounds with >50% inhibition) B->C D Dose-Response Assay (IC₅₀ Determination) C->D E Potent Hits (Low µM to nM IC₅₀) D->E F Selectivity Profiling (Screening against a panel of kinases) E->F G Lead Compound Selection F->G H Cell-Based Assays G->H

Caption: A typical workflow for identifying and characterizing kinase inhibitors.

Cell-Based Assays for Target Validation

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context. These assays can assess factors like cell permeability, target engagement, and effects on downstream signaling pathways.

Protocol 4.1: Cellular Phosphorylation Assay (ELISA-based)

This assay quantifies the phosphorylation of a kinase's downstream substrate within cells, providing a measure of the inhibitor's ability to engage its target in a cellular environment.

Principle: Cells are treated with the inhibitor, lysed, and the cell lysate is analyzed using a sandwich ELISA. A capture antibody specific for the total substrate protein is coated on the plate, and a detection antibody specific for the phosphorylated form of the substrate is used for quantification.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium and supplements.

  • Test compounds.

Application Notes and Protocols for the Antiviral Activity Assaying of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fused Pyridine Heterocycles

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new therapeutic agents. Heterocyclic compounds, particularly those containing a pyridine scaffold, represent a privileged class in medicinal chemistry due to their diverse biological activities.[1][2] Fused pyridine rings are core structures in numerous approved drugs and have demonstrated a broad spectrum of antiviral activities against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Respiratory Syncytial Virus (RSV).[1] The antiviral mechanisms of these compounds are varied, including the inhibition of key viral enzymes like reverse transcriptase and polymerase, as well as interference with viral entry, maturation, and replication cycles.[1][3]

The 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one scaffold represents a promising area for the development of novel antiviral agents. Structurally related cyclopentanepyridinone derivatives have shown potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4] This suggests that the primary antiviral activity of this class of compounds may be directed against retroviruses, with the potential for broader applications.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the antiviral potential of this compound analogs. The protocols detailed herein are designed to be robust and self-validating, enabling the determination of cytotoxicity, antiviral efficacy, and preliminary mechanism of action.

I. Foundational Assays: Cytotoxicity and Primary Antiviral Screening

A critical first step in the evaluation of any potential therapeutic is to determine its effect on host cell viability. The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in a 50% reduction in cell viability.[5] This value is essential for establishing a therapeutic window and calculating the selectivity index (SI), a key indicator of a compound's antiviral potential. The SI is the ratio of CC50 to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).[6] A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations that are not harmful to the host cells.[6] Compounds with an SI of 10 or greater are generally considered promising for further development.[5]

A. Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of viable cells, which is proportional to the number of living cells.[5]

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved formazan crystals.[5]

Materials:

  • Host cell line appropriate for the target virus (e.g., MT-4 cells for HIV-1, Vero cells for HSV)

  • Complete cell culture medium

  • Test compounds (this compound analogs)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Adjust the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL) in complete cell culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a series of two-fold serial dilutions of the test compounds in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions in triplicate.

    • Include control wells:

      • Cell Control (Untreated): Cells with fresh medium only (100% viability).

      • Blank Control: Medium only (for background absorbance).

    • Incubate for a period consistent with the planned antiviral assay (e.g., 48-72 hours).

  • MTT Assay:

    • Carefully remove the medium containing the compounds.

    • Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm.

    • Subtract the average absorbance of the blank control from all other wells.

    • Calculate the percentage of cell viability for each compound concentration: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 value using non-linear regression analysis.

B. Protocol 2: Primary Antiviral Screening using a Cytopathic Effect (CPE) Reduction Assay

This assay is a common initial screen for antiviral compounds, measuring their ability to protect cells from virus-induced death or morphological changes (CPE).[7][8]

Principle: In the presence of an effective antiviral compound, the cytopathic effects of the virus are inhibited, and cell viability is maintained. This can be quantified using a cell viability assay like the MTT assay.

Procedure:

  • Cell Seeding: Follow the same procedure as in the CC50 assay.

  • Infection and Compound Treatment:

    • Prepare serial dilutions of the test compounds at non-toxic concentrations (well below the CC50).

    • Infect the cells with a pre-titered amount of virus that causes significant CPE within 48-72 hours.

    • Simultaneously, add the compound dilutions to the infected cells.

    • Include the following controls on each plate:

      • Virus Control: Cells infected with the virus but without any compound.

      • Cell Control: Uninfected cells without any compound.

      • Positive Control: A known antiviral drug for the target virus.

  • Incubation and CPE Observation:

    • Incubate the plates at 37°C in a 5% CO2 incubator until at least 80% CPE is observed in the virus control wells.

  • Quantification of Antiviral Activity:

    • Perform an MTT assay as described in the CC50 protocol to quantify cell viability.

  • Data Analysis:

    • Calculate the percentage of CPE reduction for each compound concentration.

    • Determine the EC50 value, the concentration of the compound that inhibits CPE by 50%, by plotting the percentage of CPE reduction against the log of the compound concentration.

    • Calculate the Selectivity Index (SI): SI = CC50 / EC50.

Data Presentation:

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI)
Analog 1>1005.2>19.2
Analog 285.312.76.7
Analog 3>1000.54>185
Positive Control>1000.02>5000

This table presents hypothetical data for illustrative purposes.

II. Elucidating the Mechanism of Action

Once a compound has demonstrated significant antiviral activity and a favorable selectivity index, the next step is to investigate its mechanism of action. Based on the activity of structurally similar cyclopentanepyridinones against HIV-1, a primary focus should be on reverse transcriptase inhibition.[4] A time-of-addition assay can provide initial insights into which stage of the viral replication cycle is targeted.

A. Protocol 3: Time-of-Addition Assay

This assay helps to determine the specific phase of the viral life cycle that is inhibited by the test compound by adding it at different time points post-infection.[9][10]

Principle: The effectiveness of an antiviral compound will diminish if it is added after the viral replication step it targets has already occurred. By comparing the inhibition profile of the test compound to that of known inhibitors with well-defined mechanisms, the target stage can be inferred.[3]

Time_of_Addition_Workflow cluster_prep Preparation cluster_infection Infection & Compound Addition cluster_analysis Analysis Cell_Culture Seed Host Cells (e.g., MT-4) Infection Synchronized Infection (1 hour) Cell_Culture->Infection Virus_Stock Prepare Virus Stock (e.g., HIV-1) Virus_Stock->Infection Wash Wash to Remove Unbound Virus Infection->Wash Dispense Dispense Infected Cells into 96-well Plate Wash->Dispense Add_Compound Add Compound at Different Time Points (0, 1, 2, 4, 6, 8h...) Dispense->Add_Compound Incubate Incubate for Viral Replication Add_Compound->Incubate Measure Measure Viral Replication (e.g., p24 ELISA) Incubate->Measure Analyze Plot % Inhibition vs. Time of Addition Measure->Analyze RT_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection (ELISA-based) cluster_quantification Quantification Reagents Combine: - HIV-1 RT Enzyme - Template/Primer - Labeled dNTPs - Test Compound Incubate_RT Incubate at 37°C Reagents->Incubate_RT Bind_DNA Bind Biotinylated DNA to Streptavidin Plate Incubate_RT->Bind_DNA Add_Ab Add Anti-DIG-Peroxidase Antibody Bind_DNA->Add_Ab Add_Substrate Add Peroxidase Substrate (e.g., ABTS) Add_Ab->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

Application Notes and Protocols for Fungicidal Screening of Novel Cyclopenta[b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents

The escalating prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health and food security.[1][2][3] The current arsenal of antifungal drugs is limited, with only a few classes of molecules available, many of which are hampered by toxicity, drug-drug interactions, and a fungistatic rather than fungicidal mode of action.[4][5][6] This critical unmet need underscores the urgency for the discovery and development of new antifungal agents with novel mechanisms of action.[3][7]

Pyridine-based compounds have long been a fertile ground for the discovery of bioactive molecules, with many demonstrating potent antibacterial and antifungal properties.[8] The cyclopenta[b]pyridine scaffold, a fused heterocyclic system, represents a promising area for the development of novel fungicides.[9][10][11] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the fungicidal screening of novel cyclopenta[b]pyridine compounds. It outlines a strategic, multi-tiered screening cascade designed to efficiently identify and characterize promising lead compounds, from initial high-throughput in vitro assays to more complex in vivo efficacy models.

The Screening Cascade: A Strategic Approach

A successful fungicidal screening campaign relies on a logical and tiered approach that progressively filters a library of compounds to identify those with the most promising therapeutic potential. This cascade is designed to maximize efficiency and resource allocation by employing high-throughput methods in the initial stages and more complex, lower-throughput assays for later-stage characterization.

Fungicidal Screening Cascade cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: In Vivo Efficacy Primary Screening Primary Screening Dose-Response & MIC Determination Dose-Response & MIC Determination Primary Screening->Dose-Response & MIC Determination Active 'Hits' Spectrum of Activity Spectrum of Activity Dose-Response & MIC Determination->Spectrum of Activity Cytotoxicity Assay Cytotoxicity Assay Spectrum of Activity->Cytotoxicity Assay Broad-spectrum Hits Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism of Action Studies Selective Hits Biofilm Susceptibility Biofilm Susceptibility Mechanism of Action Studies->Biofilm Susceptibility Galleria mellonella Model Galleria mellonella Model Biofilm Susceptibility->Galleria mellonella Model Promising Leads Murine Infection Model Murine Infection Model Galleria mellonella Model->Murine Infection Model Efficacious Leads

Caption: A tiered approach to fungicidal screening of novel compounds.

Phase 1: In Vitro Screening Protocols

The initial phase of the screening cascade focuses on identifying compounds with demonstrable antifungal activity in a controlled laboratory setting. High-throughput screening (HTS) methodologies are employed to rapidly assess large numbers of cyclopenta[b]pyridine derivatives.[12][13][14]

Primary High-Throughput Screening (HTS)

The goal of the primary screen is to identify "hits" from the compound library that exhibit antifungal activity against a representative panel of fungal pathogens. A broth microdilution method is a robust and widely used format for HTS.[6][15]

Protocol: Broth Microdilution Antifungal Susceptibility Assay

  • Fungal Strain Selection: A panel of clinically and agriculturally relevant fungal species should be used. A suggested starting panel is presented in the table below.

  • Inoculum Preparation: Fungal cultures are grown on appropriate agar plates (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts). Spore suspensions (for filamentous fungi) or yeast cell suspensions are prepared and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.[16]

  • Compound Plating: The novel cyclopenta[b]pyridine compounds, dissolved in a suitable solvent like DMSO, are dispensed into 96- or 384-well microtiter plates to a final screening concentration (e.g., 50 µg/mL).

  • Inoculation: The standardized fungal inoculum is added to each well containing the test compound.

  • Controls: Each plate must include positive controls (fungi in medium without compound) and negative controls (medium only). A known antifungal agent (e.g., fluconazole for yeasts, amphotericin B for molds) should be included as a reference compound.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[16]

  • Data Acquisition: Fungal growth inhibition is determined by measuring the optical density (OD) at 600 nm using a microplate reader or by using a metabolic indicator like AlamarBlue.[17]

  • Hit Identification: A "hit" is defined as a compound that causes a significant reduction in fungal growth (e.g., ≥50% inhibition) compared to the positive control. The Z-factor, a statistical parameter, should be calculated for each assay to assess its quality and robustness. A Z-factor ≥ 0.5 indicates an excellent assay quality.[18]

Table 1: Representative Panel of Fungal Pathogens for Primary Screening

Fungal Species Type Clinical/Agricultural Relevance
Candida albicansYeastCommon cause of opportunistic human infections.[19][20]
Cryptococcus neoformansYeastCauses life-threatening meningitis in immunocompromised individuals.[7][21]
Aspergillus fumigatusMoldA major cause of invasive aspergillosis in immunocompromised patients.[7][22]
Fusarium graminearumMoldA devastating plant pathogen affecting cereal crops.[23]
Botrytis cinereaMoldA necrotrophic fungus that causes gray mold on a wide variety of plants.[24]
Rhizoctonia solaniMoldA soil-borne pathogen with a broad host range, causing significant crop losses.[23]
Dose-Response and Minimum Inhibitory Concentration (MIC) Determination

Hits from the primary screen are subjected to dose-response analysis to determine their potency. The Minimum Inhibitory Concentration (MIC) is a key parameter, defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[12]

Protocol: MIC Determination by Broth Microdilution

This protocol follows the same principles as the primary screen, with the key difference being the use of serial dilutions of the hit compounds.

  • Serial Dilutions: Prepare a two-fold serial dilution of each hit compound in the microtiter plate, typically ranging from 0.04 to 20 µg/mL.[12]

  • Inoculation and Incubation: Follow steps 4-6 from the primary screening protocol.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For quantitative analysis, the IC50 (the concentration that inhibits 50% of fungal growth) can be calculated by fitting the dose-response data to a suitable pharmacological model.[12]

Phase 2: Secondary and Mechanistic Assays

Compounds with potent in vitro activity are further characterized in secondary assays to assess their selectivity, potential mechanism of action, and activity against more complex fungal structures like biofilms.

Cytotoxicity Assay

It is crucial to assess the toxicity of the lead compounds against mammalian cells to ensure they have a selective effect on fungal cells.

Protocol: Mammalian Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cell lines (e.g., HeLa or HepG2) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the hit compounds and incubated for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

  • Data Analysis: The CC50 (the concentration that causes 50% cytotoxicity) is calculated. The selectivity index (SI = CC50 / IC50) is then determined to quantify the compound's therapeutic window.

Preliminary Mechanism of Action (MoA) Studies

Understanding how a compound exerts its antifungal effect is critical for its development. Pyridine-based fungicides have been known to act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain.[25]

Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

  • Mitochondrial Isolation: Mitochondria are isolated from the target fungal species.

  • Enzyme Assay: The activity of SDH is measured by monitoring the reduction of a suitable substrate (e.g., 2,6-dichlorophenolindophenol) in the presence and absence of the test compounds.

  • Data Analysis: The IC50 for SDH inhibition is determined. A positive result in this assay suggests that the cyclopenta[b]pyridine compounds may act as SDHIs.

Biofilm Susceptibility Testing

Fungal biofilms are communities of cells encased in an extracellular matrix, which confers increased resistance to antifungal agents.[19][20] Assessing the activity of lead compounds against biofilms is therefore highly relevant.

Protocol: Biofilm Susceptibility Assay

  • Biofilm Formation: Fungal biofilms are grown in 96-well plates for 24-48 hours.

  • Compound Treatment: The mature biofilms are treated with serial dilutions of the hit compounds and incubated for a further 24-48 hours.

  • Viability Assessment: The metabolic activity of the remaining biofilm is quantified using a colorimetric assay such as the XTT reduction assay.[16]

  • Data Analysis: The sessile MIC (SMIC), the concentration required to inhibit biofilm growth, is determined.

Phase 3: In Vivo Efficacy Models

The most promising lead compounds are advanced to in vivo models to assess their efficacy in a whole-organism context.

Galleria mellonella (Wax Moth Larvae) Model

The Galleria mellonella model is a valuable preliminary in vivo screening tool due to its cost-effectiveness, ethical advantages, and the innate immune system that shares similarities with that of vertebrates.[26]

Protocol: G. mellonella Infection and Treatment

  • Infection: Larvae are infected with a lethal dose of the target fungal pathogen.

  • Compound Administration: The lead compounds are administered to the larvae, typically via injection.

  • Survival Monitoring: The survival of the larvae is monitored over several days.

  • Data Analysis: Survival curves are plotted, and the ability of the compound to prolong survival compared to an untreated control group is assessed.

InVivo_Workflow Infection Infection Treatment Treatment Infection->Treatment Administer Compound Monitoring Monitoring Treatment->Monitoring Observe Survival DataAnalysis DataAnalysis Monitoring->DataAnalysis Collect Data

Caption: Workflow for the Galleria mellonella in vivo model.

Murine Models of Fungal Infection

Rodent models are the gold standard for preclinical evaluation of antifungal drug candidates.[21][26] These models allow for the assessment of pharmacokinetics, pharmacodynamics, and therapeutic efficacy in a mammalian system.

Protocol: Systemic Murine Candidiasis Model

  • Immunosuppression (Optional): Mice can be immunosuppressed to establish a more robust infection.[26]

  • Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Compound Administration: The lead compound is administered via a clinically relevant route (e.g., oral or intravenous).

  • Efficacy Assessment: Efficacy is determined by monitoring survival and/or measuring the fungal burden in target organs (e.g., kidneys) at the end of the study.[21][27]

  • Data Analysis: Survival data is analyzed using Kaplan-Meier curves, and fungal burden data is statistically compared between treatment and control groups.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and decision-making.

Table 2: Summary of In Vitro Fungicidal Activity and Selectivity

Compound ID MIC vs. C. albicans (µg/mL) IC50 vs. A. fumigatus (µg/mL) CC50 vs. HeLa (µg/mL) Selectivity Index (SI)
CPB-00184>100>25
CPB-0021632501.56
CPB-00321>100>100
Fluconazole4N/A>100>25

Conclusion

The discovery of novel antifungal agents is a challenging but essential endeavor. The cyclopenta[b]pyridine scaffold offers a promising starting point for the development of new fungicides. The systematic screening cascade outlined in these application notes provides a robust framework for the identification and characterization of lead compounds with therapeutic potential. By integrating high-throughput in vitro assays with relevant in vivo models, researchers can efficiently advance the most promising candidates through the drug discovery pipeline.

References

Application Notes and Protocols for the Synthesis of PARP1 Inhibitors Utilizing 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, with a particular focus on leveraging the versatile starting material, 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one. PARP1 inhibitors have emerged as a pivotal class of therapeutics in oncology, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The bicyclic lactam core of this compound presents a strategic scaffold for the construction of complex heterocyclic systems central to the structure of many potent PARP1 inhibitors. This guide will detail a proposed synthetic pathway to key intermediates of the blockbuster drug Olaparib, underpinned by established palladium-catalyzed cross-coupling reactions. Each step is accompanied by detailed protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound in PARP1 Inhibitor Synthesis

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. In cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This has led to the development and approval of several PARP1 inhibitors, including Olaparib and Rucaparib, for the treatment of various cancers.

The chemical architecture of many PARP1 inhibitors features a complex heterocyclic core that mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic site of the enzyme. The bicyclic lactam structure of this compound serves as an excellent foundational building block for elaborating these intricate molecular frameworks. Its pyridinone core provides a rigid scaffold, while the chloro-substituent offers a reactive handle for introducing molecular diversity through powerful cross-coupling methodologies.

This application note will present a detailed, albeit proposed, synthetic route from this compound to a key phthalazinone intermediate of Olaparib. The proposed pathway is constructed based on well-established and robust chemical transformations, providing a logical and scientifically sound strategy for researchers in the field of medicinal chemistry and drug development.

Proposed Synthetic Pathway Overview

The overall strategy involves a multi-step synthesis commencing with this compound to construct the phthalazinone core of Olaparib. The key transformations include a Suzuki-Miyaura coupling to introduce the fluorobenzyl moiety and a subsequent Buchwald-Hartwig amination to append the piperazine side chain.

Synthesis_Overview Start This compound Intermediate1 Phthalazinone Precursor Start->Intermediate1 Suzuki Coupling Intermediate2 Key Olaparib Intermediate (2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid) Intermediate1->Intermediate2 Oxidation & Ring Opening Intermediate3 Amide Coupled Intermediate Intermediate2->Intermediate3 Amide Coupling FinalProduct Olaparib Intermediate3->FinalProduct Final Cyclization Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [Ar-Pd(II)(HNR₂)-L]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂ L Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product Amine HNR₂ Amine->AmineCoord Base Base Base->Deprotonation

Application Notes and Protocols for the Investigation of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Investigational Agent for Autoimmune Disorders

Autoimmune diseases, a class of debilitating conditions where the immune system mistakenly attacks the body's own tissues, represent a significant challenge in modern medicine. Conditions such as rheumatoid arthritis (RA), multiple sclerosis (MS), and systemic lupus erythematosus (SLE) are characterized by chronic inflammation and complex pathologies.[1][2][3] A central player in the pathogenesis of many of these diseases is the B lymphocyte (B cell), which contributes to inflammation through the production of autoantibodies and the activation of other immune cells.[4][5]

This document provides a detailed guide for researchers exploring the therapeutic potential of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one , a novel small molecule compound. While public domain data on this specific molecule is nascent, its structural motifs suggest a potential role as a kinase inhibitor. Given the significant and validated role of Bruton's Tyrosine Kinase (BTK) in autoimmune pathology, these application notes are structured around the hypothesis that this compound is an inhibitor of BTK.[1][4][6][7][8]

BTK is a critical signaling enzyme in B cells and myeloid cells.[7][8][9][10] Its inhibition has emerged as a promising therapeutic strategy, with several BTK inhibitors in clinical trials for various autoimmune diseases.[1][4][6][11] These notes will therefore guide the researcher through a logical, evidence-based workflow to characterize the compound's mechanism, potency, and efficacy as a potential BTK inhibitor for autoimmune disease research.

Section 1: The Rationale for Targeting Bruton's Tyrosine Kinase (BTK) in Autoimmunity

BTK is a non-receptor tyrosine kinase belonging to the Tec kinase family, and it is a crucial component of the B cell receptor (BCR) signaling pathway.[7][8][9] Upon antigen binding to the BCR, a signaling cascade is initiated that is essential for B cell development, activation, proliferation, and differentiation into antibody-producing plasma cells.[5][9] In autoimmune diseases, dysregulated BCR signaling leads to the survival of autoreactive B cells and the production of pathogenic autoantibodies.[4][5]

Beyond its role in B cells, BTK is also involved in signaling pathways in myeloid cells (e.g., macrophages, neutrophils) through Fc receptors and Toll-like receptors, contributing to pro-inflammatory cytokine release and further tissue damage.[5][6][7] Therefore, inhibiting BTK offers a dual-pronged approach: it can dampen the pathogenic activity of both B cells and myeloid cells, making it a highly attractive target for therapeutic intervention in autoimmunity.[4][7]

The BTK Signaling Cascade: A Central Hub in Immune Cell Activation

The diagram below illustrates the pivotal position of BTK within the B cell receptor signaling pathway. Activation of the BCR by an antigen leads to the phosphorylation of coreceptors, which in turn recruit and activate spleen tyrosine kinase (Syk) and Lyn. These kinases create a docking site for BTK at the cell membrane. BTK is then phosphorylated and activated, and it proceeds to phosphorylate and activate its key substrate, phospholipase C gamma 2 (PLCγ2).[5][8][9] Activated PLCγ2 generates second messengers that lead to calcium mobilization and the activation of downstream transcription factors like NF-κB, ultimately driving the cellular responses of proliferation and antibody production.[5][9]

BTK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activates Antigen Antigen Antigen->BCR Binds Syk Syk Lyn->Syk Recruits & Activates BTK_mem BTK Syk->BTK_mem Recruits & Activates PLCG2 PLCγ2 BTK_mem->PLCG2 Phosphorylates (p) Ca_Flux Ca²⁺ Mobilization PLCG2->Ca_Flux Leads to BTK_cyto BTK BTK_cyto->BTK_mem Translocates to membrane Compound 2-Chloro-5,6-dihydro- cyclopenta[b]pyridin-7-one Compound->BTK_cyto Inhibits NFkB NF-κB Activation Ca_Flux->NFkB Gene Gene Transcription (Proliferation, Survival, Antibody Production) NFkB->Gene

Figure 1: Simplified BTK Signaling Pathway in B Cells.

Section 2: In Vitro Characterization Protocols

The initial evaluation of this compound should focus on confirming its activity against the BTK enzyme and assessing its effects on relevant immune cells.

Protocol 2.1: Biochemical BTK Kinase Activity Assay

This protocol aims to determine the direct inhibitory effect of the compound on purified BTK enzyme activity and to calculate its IC₅₀ (half-maximal inhibitory concentration). Luminescence-based assays that measure ADP production are commercially available and well-suited for this purpose.[12][13]

Principle: The kinase reaction consumes ATP, producing ADP. A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent converts the ADP back to ATP, which is then used by a luciferase to generate a light signal proportional to the amount of ADP formed, and thus to kinase activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[12]

  • Substrate (e.g., poly(Glu, Tyr) peptide)

  • ATP

  • This compound (dissolved in DMSO)

  • A known BTK inhibitor as a positive control (e.g., Ibrutinib)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 1:3 serial dilutions.

  • Assay Setup: In a 384-well plate, add the following to each well:

    • 1 µL of compound dilution (or DMSO for no-inhibitor control).

    • 2 µL of BTK enzyme diluted in kinase buffer.

    • 2 µL of Substrate/ATP mix.[12]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.[12]

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from the DMSO control wells as 0% inhibition and the signal from no-enzyme wells as 100% inhibition.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Parameter Example Value Interpretation
IC₅₀ 14 nM[14]The concentration of the compound required to inhibit 50% of BTK enzyme activity. A lower value indicates higher potency.
Hill Slope ~1.0Indicates a standard dose-response relationship.
Max Inhibition >95%Confirms the compound can fully inhibit the enzyme at high concentrations.
Table 1: Example Data Interpretation for BTK Biochemical Assay.
Protocol 2.2: Cell-Based B Cell Proliferation Assay

This assay evaluates the compound's ability to inhibit the proliferation of B cells stimulated through their B cell receptor, a key downstream effect of BTK activity.

Principle: Primary B cells are stimulated to proliferate. The incorporation of a thymidine analog (like BrdU) or a fluorescent dye (like CFSE) is measured to quantify cell division. Inhibition of proliferation by the compound indicates disruption of the BCR signaling pathway.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary B cells.[15]

  • RPMI-1640 medium with 10% FBS, penicillin/streptomycin.

  • Anti-IgM antibody (for BCR cross-linking).

  • IL-4 (co-stimulant).

  • This compound.

  • Cell proliferation assay kit (e.g., BrdU or CFSE-based).

  • Flow cytometer or plate reader.

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. B cells can be further purified using magnetic bead separation if desired.

  • Compound Treatment: Seed B cells in a 96-well plate. Add serial dilutions of the compound and incubate for 1 hour.

  • Stimulation: Add anti-IgM and IL-4 to the wells to induce B cell proliferation. Include unstimulated and vehicle-only stimulated controls.

  • Incubation: Culture the cells for 72 hours at 37°C, 5% CO₂.

  • Proliferation Measurement (BrdU example):

    • Add BrdU to each well for the final 18 hours of incubation.

    • Harvest the cells and fix them according to the kit manufacturer's protocol.

    • Add an anti-BrdU antibody conjugated to a fluorophore or enzyme.

    • Measure the signal using a flow cytometer or plate reader.

  • Data Analysis: Calculate the percent inhibition of proliferation for each compound concentration relative to the stimulated vehicle control. Determine the IC₅₀ value as described in Protocol 2.1.

Section 3: In Vivo Efficacy Evaluation in Animal Models

Animal models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system.[2] The Collagen-Induced Arthritis (CIA) model in rodents is a widely used and well-characterized model for rheumatoid arthritis that is dependent on both B cells and myeloid cells, making it highly relevant for testing BTK inhibitors.[16][17][18]

Protocol 3.1: Collagen-Induced Arthritis (CIA) Model in Rats

Principle: Immunization of susceptible rat strains with type II collagen emulsified in adjuvant induces an autoimmune response that leads to chronic, progressive polyarthritis with histological features similar to human RA.[16] The test compound is administered therapeutically (after disease onset) to assess its ability to reduce disease severity.

Materials:

  • DBA/1 or Lewis rats (male, 8-10 weeks old).

  • Bovine or chicken type II collagen.

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • This compound formulated for oral or intraperitoneal administration.

  • Vehicle control.

  • Positive control drug (e.g., methotrexate or a known BTK inhibitor).[19]

  • Calipers for measuring paw thickness.

Experimental Workflow:

CIA_Model_Workflow Day0 Day 0: Primary Immunization (Collagen in CFA) Day7 Day 7: Booster Immunization (Collagen in IFA) Day0->Day7 Day10_14 Day 10-14: Onset of Arthritis Day7->Day10_14 Treatment Therapeutic Dosing Begins (Compound, Vehicle, Positive Control) Day10_14->Treatment Monitoring Daily Monitoring: - Clinical Score - Paw Thickness Treatment->Monitoring Daily Day28 Day 28: Study Termination - Histology - Biomarker Analysis Monitoring->Day28

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Here, we synthesize our in-house expertise with established chemical principles to provide you with reliable troubleshooting strategies and detailed protocols.

Overview of Purification Challenges

This compound (CAS: 1150617-92-7) is a valuable building block in medicinal chemistry.[1][2][3][4] Its synthesis, most commonly through the oxidation of the corresponding secondary alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, presents several purification hurdles.[5] The primary challenges stem from the nature of the oxidation reaction and the inherent reactivity of the α-chloro ketone functional group.

Key purification challenges include the removal of:

  • Unreacted Starting Material: The precursor alcohol can be difficult to separate from the ketone product due to similar polarities.

  • Oxidant Byproducts: The use of Dess-Martin periodinane (DMP) introduces iodine-containing byproducts that must be effectively removed.[6][7][8]

  • Side-Reaction Products: Over-oxidation or side reactions, though less common for secondary alcohols, can introduce minor impurities.

  • Compound Instability: As an α-chloro ketone, the product can be sensitive to certain conditions, particularly basic environments, which may lead to degradation or rearrangement.

This guide will provide a structured approach to overcoming these challenges through frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound using Dess-Martin periodinane (DMP)?

A1: The impurity profile is typically dominated by two main sources: the starting material and the spent oxidant.

  • Unreacted 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: Incomplete oxidation is a common source of this impurity. Its polarity is very similar to the product, making separation challenging.

  • Iodine-based Byproducts: The Dess-Martin periodinane reagent is reduced to various iodine-containing compounds during the reaction. These are often insoluble in common organic solvents and can be largely removed by filtration.[7]

  • Acetic Acid: DMP releases acetic acid during the oxidation. While most of it is removed during aqueous workup, residual amounts can remain.

Q2: My crude product is a sticky solid or gum after the initial workup. What is causing this and how can I handle it?

A2: The formation of a gum is often due to the presence of DMP byproducts.[8] An effective workup is crucial to prevent this. A common and effective procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[7] This helps to neutralize the acetic acid byproduct and reduce any remaining active iodine species to more easily removable salts. If a gum still forms, trituration with a non-polar solvent like diethyl ether or hexanes can sometimes help to solidify the product and wash away some of the impurities.

Q3: Is this compound stable to standard purification conditions?

A3: As an α-chloro ketone, the compound can be sensitive, particularly to basic conditions. Strong bases can promote side reactions such as the Favorskii rearrangement. Therefore, it is advisable to avoid strongly basic conditions during workup and chromatography. While a mild base wash (e.g., saturated sodium bicarbonate) is generally acceptable for quenching the reaction, prolonged exposure or the use of stronger bases like sodium hydroxide should be done with caution and at low temperatures.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Troubleshooting Incomplete Separation by Column Chromatography
Problem Potential Cause Recommended Solution
Product and starting material co-elute. The polarity difference between the ketone product and the alcohol starting material is small.* Optimize the Mobile Phase: Use a less polar solvent system. A gradient elution starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity can improve separation. * Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a reverse-phase C18 silica gel.
Product streaks on the TLC plate and column. The compound may be too polar for the chosen solvent system, or it could be interacting strongly with the silica gel. Residual acidic impurities can also cause streaking.* Adjust Mobile Phase Polarity: Add a small amount of a more polar solvent like methanol (0.5-1%) to the mobile phase to reduce tailing. * Neutralize the Silica: Pre-treat the silica gel with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexanes) to neutralize acidic sites.
Low recovery of the product from the column. The product may be irreversibly adsorbing to the silica gel, or it may be degrading on the column.* Use a Less Acidic Silica Gel: Deactivated silica gel can be used to minimize adsorption and degradation. * Work Quickly: Do not let the compound sit on the column for an extended period.
Troubleshooting Recrystallization
Problem Potential Cause Recommended Solution
The compound "oils out" instead of crystallizing. The solvent is too good a solvent for the compound, or the solution is cooling too quickly.* Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes or pentane) until the solution becomes turbid. Allow to cool slowly. * Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to induce crystallization.
No crystals form upon cooling. The solution is not saturated, or the compound is very soluble in the chosen solvent even at low temperatures.* Concentrate the Solution: Remove some of the solvent under reduced pressure to increase the concentration of the compound. * Change the Solvent: Experiment with different solvents or solvent pairs. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
The purified product is still impure. The impurities have similar solubility to the product and are co-crystallizing.* Perform a Second Recrystallization: A second recrystallization from a different solvent system may be necessary to achieve high purity. * Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be required.

Experimental Protocols

Protocol 1: Workup and Purification by Flash Column Chromatography

This protocol is recommended for obtaining high-purity this compound.

1. Reaction Quenching and Aqueous Workup: a. Upon completion of the oxidation reaction (monitored by TLC), cool the reaction mixture to 0 °C. b. Slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. c. Add a saturated aqueous solution of sodium thiosulfate and stir vigorously for 10-15 minutes. The mixture should become a clear, colorless biphasic solution. d. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). e. Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

2. Flash Column Chromatography: a. Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. b. Column Packing: Pack a glass column with silica gel using a slurry of 5% ethyl acetate in hexanes. c. Loading: Carefully load the adsorbed crude product onto the top of the column. d. Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%). The exact gradient should be determined by TLC analysis of the crude mixture. e. Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product. f. Solvent Removal: Remove the solvent under reduced pressure to yield the purified this compound as a solid.

Protocol 2: Purification by Recrystallization

This method is suitable for the purification of larger quantities of the compound if a suitable solvent system is identified.

1. Solvent Screening: a. Place a small amount of the crude product (approx. 20-30 mg) into several test tubes. b. To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture such as ethyl acetate/hexanes) dropwise while heating gently until the solid dissolves. c. Allow the solutions to cool slowly to room temperature, and then in an ice bath. d. A suitable solvent is one in which the compound is fully soluble when hot but forms crystals upon cooling.

2. Recrystallization Procedure: a. Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If there are any insoluble impurities, perform a hot filtration. c. Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals. d. Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize the yield. e. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Start Crude Reaction Mixture (Product, Unreacted Alcohol, DMP byproducts) Quench Quench with NaHCO3 / Na2S2O3 Start->Quench 1. Neutralize & Reduce Extraction Liquid-Liquid Extraction Quench->Extraction 2. Separate Phases Chromatography Flash Column Chromatography Extraction->Chromatography Option A Recrystallization Recrystallization Extraction->Recrystallization Option B Analysis Purity Assessment (TLC, NMR, HPLC) Chromatography->Analysis Recrystallization->Analysis End Pure Product (>98% Purity) Analysis->End

Caption: General workflow for the purification of this compound.

Impurity Relationship Diagram

ImpurityRelationship cluster_impurities Potential Impurities Synthesis {Synthesis Step|{Starting Material: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol|Reagent: Dess-Martin Periodinane}} Product Target Product This compound Synthesis->Product Desired Reaction Unreacted_SM Unreacted Starting Material Synthesis->Unreacted_SM Incomplete Reaction DMP_Byproducts Iodine Byproducts Synthesis->DMP_Byproducts Reagent Decomposition Acetic_Acid Acetic Acid Synthesis->Acetic_Acid Reagent Byproduct

Caption: Relationship between the synthesis and common impurities.

References

Technical Support Center: Synthesis of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic ketone. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the prevalent Dess-Martin periodinane (DMP) oxidation route and exploring viable alternatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the typical reagents?

The most frequently cited method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.[1] The oxidant of choice for this transformation is the Dess-Martin periodinane (DMP).[1][2] This hypervalent iodine reagent is favored for its mild reaction conditions (typically room temperature in solvents like dichloromethane), high selectivity for alcohols, and generally clean conversions to aldehydes and ketones.[2][3][4][5]

Troubleshooting Guide: The Dess-Martin Oxidation Route

The Dess-Martin oxidation is a powerful tool, but like any reaction, it can present challenges. This section addresses specific issues you might encounter.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in the Dess-Martin oxidation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can stem from several factors. A systematic approach to troubleshooting is key.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting flowchart for low yield.

Purity of Dess-Martin Periodinane: The quality of DMP is crucial. Older or improperly stored DMP can hydrolyze, leading to reduced activity.[6] Interestingly, partially hydrolyzed DMP can sometimes be a more effective oxidant.[6] However, for reproducibility, using a high-quality, well-characterized batch of DMP is recommended.

Reaction Monitoring: Do not rely solely on a fixed reaction time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is fully consumed.

Work-up Woes: The reduced form of DMP, iodo-benzene diacetate (IBA), and its hydrolysis product, 2-iodoxybenzoic acid (IBX), are often insoluble in common organic solvents and can precipitate from the reaction mixture.[2] This precipitate can trap the desired product, leading to lower isolated yields. Ensure thorough washing of the filter cake with the reaction solvent (e.g., DCM) during filtration.

Acid-Sensitivity: The Dess-Martin oxidation produces two equivalents of acetic acid as a byproduct.[2] While the chloropyridine moiety is generally stable, the product ketone or any other functional groups present in more complex derivatives might be sensitive to acidic conditions. To mitigate this, the reaction can be buffered by adding a mild, non-nucleophilic base such as pyridine or sodium bicarbonate.[2]

Q3: I'm observing an unexpected byproduct. What could it be?

While the Dess-Martin oxidation is generally clean, side reactions can occur. Here are some potential byproducts and their causes:

Potential Side Product Plausible Cause Proposed Mitigation Strategy
Unreacted Starting Material Incomplete reaction due to insufficient DMP, short reaction time, or low temperature.Use a slight excess of DMP (1.1-1.5 equivalents), monitor the reaction to completion, and ensure the reaction is at room temperature.
Over-oxidation Products (unlikely for this substrate) While DMP typically does not oxidize ketones further, highly activated substrates might be susceptible.This is not a common issue with DMP, which is known for its mildness.[3][7]
Products of Rearrangement Acid-catalyzed rearrangement of the starting alcohol or product ketone.Buffer the reaction with pyridine or NaHCO3 to neutralize the acetic acid byproduct.[2]
Dimerization/Polymerization Products Self-condensation of the product ketone under acidic or basic conditions.Maintain neutral reaction and work-up conditions.

Mechanistic Insight into Side Product Formation

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Starting Alcohol Starting Alcohol Desired Ketone Desired Ketone Starting Alcohol->Desired Ketone DMP Oxidation Unreacted SM Unreacted Starting Material Starting Alcohol->Unreacted SM Incomplete Reaction Degradation Products Degradation Products Desired Ketone->Degradation Products Acid/Base Instability

Caption: Main vs. Side Reaction Pathways.

Q4: The work-up is difficult, resulting in a thick, hard-to-filter mixture. How can I improve the isolation of my product?

This is a common issue with Dess-Martin oxidations due to the precipitation of iodine byproducts.

Recommended Work-up Protocol:

  • Dilution: Upon completion of the reaction, dilute the mixture with a solvent in which the iodine byproducts are poorly soluble, such as diethyl ether or hexanes. This will promote their precipitation.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a reducing agent like sodium thiosulfate. This will neutralize the acetic acid and reduce any remaining DMP and its byproducts to more soluble forms.

  • Extraction: Separate the organic layer and extract the aqueous layer multiple times with your solvent of choice (e.g., DCM, ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Filtration as an Alternative Work-up:

For less sensitive products, a direct filtration approach can be effective.

  • Dilute: Dilute the reaction mixture with a non-polar solvent like hexanes.

  • Filter: Filter the mixture through a pad of Celite®.

  • Wash: Wash the Celite® pad thoroughly with the reaction solvent to recover any adsorbed product.

  • Concentrate: Concentrate the filtrate to obtain the crude product, which can then be purified by column chromatography.

Alternative Synthetic Routes

While the Dess-Martin oxidation is a reliable method, exploring alternative synthetic pathways can be beneficial, especially for large-scale synthesis or if issues with the DMP route persist.

Q5: Are there any viable alternative methods for synthesizing this compound?

Yes, other synthetic strategies can be employed to construct the cyclopentapyridinone core.

1. Manganese-Catalyzed Oxidation:

A greener and potentially more scalable alternative is the direct oxidation of the corresponding hydrocarbon, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, at the benzylic position. Research on similar systems has shown that manganese catalysts, such as Mn(OTf)₂, in the presence of an oxidant like tert-butyl hydroperoxide (t-BuOOH), can effectively oxidize the CH₂ group adjacent to the pyridine ring to a ketone.[8]

Proposed Manganese-Catalyzed Route

Manganese_Oxidation 2-chloro-6,7-dihydro-\n5H-cyclopenta[b]pyridine 2-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine 2-Chloro-5,6-dihydrocyclopenta[b]\npyridin-7-one 2-Chloro-5,6-dihydrocyclopenta[b] pyridin-7-one 2-chloro-6,7-dihydro-\n5H-cyclopenta[b]pyridine->2-Chloro-5,6-dihydrocyclopenta[b]\npyridin-7-one Mn(OTf)2, t-BuOOH

Caption: Manganese-catalyzed oxidation pathway.

2. Intramolecular Friedel-Crafts Acylation:

A classical approach to forming cyclic ketones is through an intramolecular Friedel-Crafts acylation. This would involve the cyclization of a suitable precursor, such as 3-(2-chloropyridin-3-yl)propanoic acid or its corresponding acid chloride. This method is widely used in the synthesis of polycyclic aromatic and heteroaromatic systems.[9][10]

Parameter Dess-Martin Oxidation Manganese-Catalyzed Oxidation Intramolecular Friedel-Crafts Acylation
Starting Material 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine3-(2-chloropyridin-3-yl)propanoic acid derivative
Key Reagents Dess-Martin periodinaneMn(OTf)₂, t-BuOOHStrong Lewis acid (e.g., AlCl₃, PPA)
Advantages Mild conditions, high selectivity.Atom-economical, potentially greener.Well-established, good for large scale.
Disadvantages Expensive reagent, iodine byproducts.May require optimization, potential for over-oxidation.Harsh acidic conditions, precursor synthesis required.

Experimental Protocols

Protocol 1: Synthesis via Dess-Martin Oxidation

This protocol is adapted from established procedures.[1]

  • Dissolve the Starting Material: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add DMP: To the stirred solution, add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

  • Monitor the Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and quench with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this valuable synthetic intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry. Its synthesis, while seemingly straightforward, can present several challenges that impact yield and purity. The most commonly reported high-yield synthesis involves the oxidation of the corresponding secondary alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This guide will focus primarily on optimizing this oxidation step, particularly when using Dess-Martin Periodinane (DMP), and will also explore a potential alternative synthetic strategy involving intramolecular cyclization.

Troubleshooting Guide: The Dess-Martin Oxidation Route

The oxidation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol with Dess-Martin Periodinane is favored for its mild conditions, high chemoselectivity, and generally high yields.[1] However, even robust reactions can encounter issues. This section addresses the most common problems in a question-and-answer format.

Issue 1: Low or Incomplete Conversion to Ketone

Q: My reaction stalls, and I observe a significant amount of starting alcohol remaining by TLC/LC-MS analysis. What are the likely causes and how can I drive the reaction to completion?

A: Incomplete conversion in a Dess-Martin oxidation can stem from several factors related to reagent quality, reaction setup, and stoichiometry.

Potential Causes & Solutions:

  • Degraded Dess-Martin Periodinane (DMP): DMP is sensitive to moisture and can hydrolyze over time, reducing its oxidizing power.

    • Solution: Use freshly purchased DMP from a reputable supplier or a freshly opened bottle. If you suspect your DMP has degraded, you can try using a larger excess, though this may complicate purification. For best results, store DMP under an inert atmosphere (N₂ or Ar) in a desiccator.

  • Insufficient Stoichiometry: While a slight excess of DMP is typically recommended (1.1-1.5 equivalents), an insufficient amount will naturally lead to incomplete conversion.

    • Solution: Carefully check the molar mass and purity of your starting alcohol and DMP to ensure you are using at least 1.1 equivalents of the oxidant. If the reaction is sluggish, a modest increase to 1.5 equivalents can be beneficial.

  • Sub-optimal Reaction Temperature: While DMP oxidations are typically run at room temperature, low ambient temperatures can slow the reaction rate.[2]

    • Solution: Ensure the reaction is maintained at a consistent room temperature (20-25 °C). If the reaction is still slow, gentle heating to 30-40 °C can sometimes improve the rate, but this should be monitored carefully to avoid potential side reactions.

  • Presence of Water (in some cases): While trace amounts of water have been reported to accelerate some DMP oxidations, excess water will consume the reagent.[1]

    • Solution: Ensure your solvent (typically dichloromethane, DCM) is anhydrous. Dry the starting alcohol thoroughly before the reaction, especially if it was purified via aqueous workup.

Issue 2: Difficult Purification and Removal of Iodine Byproducts

Q: The oxidation appears complete, but the workup is problematic. I'm left with a thick gum, and my column chromatography is messy, with iodine byproducts co-eluting with my product. How can I improve the purification?

A: This is a very common issue with Dess-Martin oxidations, as the iodine(III) byproduct, diacetoxyiodinane, can be difficult to remove.

Optimized Workup Protocol:

  • Quenching the Reaction: Upon completion (monitored by TLC), dilute the reaction mixture with a nonpolar solvent like diethyl ether or hexanes. This will often precipitate the iodine byproducts, which are less soluble in these solvents.

  • Reductive Quench and Wash: The key to removing the iodine byproducts is to reduce them to a more soluble form.

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid generated during the reaction.[2]

    • Crucially, follow this with a wash using a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces the iodine species and helps to dissolve them into the aqueous layer. Repeat this wash if you still observe any color in the organic layer.

  • Filtration: If a significant amount of solid byproduct has precipitated, it can be beneficial to filter the reaction mixture through a pad of Celite® before the aqueous workup. This prevents the formation of emulsions.

  • Column Chromatography:

    • After drying the organic layer (e.g., over Na₂SO₄ or MgSO₄) and concentrating under reduced pressure, the crude product can be purified.

    • A typical eluent system for silica gel chromatography is a gradient of ethyl acetate in hexanes or petroleum ether. Start with a low polarity to elute nonpolar impurities and gradually increase the polarity to elute your product.

Purification Step Purpose Technical Justification
Dilution with Ether/Hexanes Precipitate iodine byproductsReduces the solubility of diacetoxyiodinane in the organic phase.
NaHCO₃ Wash Neutralize acetic acidPrevents acid-catalyzed side reactions of the ketone product.
Na₂S₂O₃ Wash Reduce and remove iodine speciesConverts iodine byproducts to water-soluble iodide salts.
Silica Gel Chromatography Isolate the final productSeparates the ketone from any remaining starting material or nonpolar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Dess-Martin oxidation, and why is it so mild?

A1: The reaction proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine atom of DMP. This is followed by an intramolecular deprotonation of the α-hydrogen of the alcohol by an acetate ion, which leads to the formation of the ketone, acetic acid, and the reduced iodine byproduct. The reaction is mild because it occurs at neutral pH and room temperature, avoiding the harsh acidic or basic conditions and high temperatures required for many other oxidation methods.[1][3]

DessMartin_Mechanism cluster_0 Step 1: Ligand Exchange cluster_1 Step 2: Elimination Alcohol R₂CH-OH DMP DMP (I(V)) Alcohol->DMP Nucleophilic Attack Intermediate1 Diacetoxyalkoxy-periodinane DMP->Intermediate1 AcOH1 AcOH Acetate Acetate (Base) Ketone Ketone (R₂C=O) Intermediate1->Ketone Iodinane Iodinane (I(III)) Intermediate1->Iodinane AcOH2 AcOH Intermediate1->AcOH2 Acetate->Ketone α-Proton Abstraction

Caption: Mechanism of Dess-Martin Oxidation.

Q2: Are there any common side reactions I should be aware of when synthesizing this specific molecule?

A2: While DMP is highly chemoselective, a few potential side reactions could occur, particularly if the reaction conditions are not optimized:

  • Over-oxidation: Although rare with DMP, prolonged reaction times or excessive heating with certain substrates can lead to over-oxidation, especially if water is present, potentially forming carboxylic acid derivatives.[4]

  • Reaction with the Pyridine Nitrogen: The pyridine nitrogen is generally not reactive under these mild, neutral conditions. However, if the starting material is contaminated with strong acids, protonation could occur, potentially affecting the reaction rate or leading to unforeseen byproducts.

Q3: Can I use other oxidizing agents like Swern or PCC oxidation?

A3: Yes, other oxidation methods can be employed, but they come with their own sets of challenges:

  • Swern Oxidation: This method (using oxalyl chloride, DMSO, and a hindered base like triethylamine) is also very mild and effective. However, it requires cryogenic temperatures (-78 °C) and careful control of reagent addition. It also produces dimethyl sulfide as a volatile and odorous byproduct.

  • Pyridinium Chlorochromate (PCC): PCC is a chromium(VI)-based reagent that can effectively oxidize secondary alcohols to ketones. However, chromium reagents are toxic and generate hazardous waste, making them less desirable from an environmental and safety perspective.[5]

Q4: I don't have the precursor alcohol. Is there an alternative synthetic route to this compound?

A4: Yes, an alternative approach could involve an intramolecular cyclization reaction. For instance, a suitable 2-chloropyridine derivative with an appropriate side chain could undergo a Friedel-Crafts acylation or a Nazarov cyclization to form the fused five-membered ring.

Alternative Route: Intramolecular Friedel-Crafts Acylation

This strategy would start from a precursor like 3-(2-chloropyridin-3-yl)propanoic acid.

FriedelCrafts_Alternative Precursor 3-(2-chloropyridin-3-yl)propanoic acid AcylChloride 3-(2-chloropyridin-3-yl)propanoyl chloride Precursor->AcylChloride SOCl₂ or (COCl)₂ Product This compound AcylChloride->Product Lewis Acid (e.g., AlCl₃) Intramolecular Friedel-Crafts Acylation

Caption: Alternative synthesis via Friedel-Crafts acylation.

This method avoids the need for the precursor alcohol and an oxidation step. However, it may require harsh Lewis acids, and the regioselectivity of the cyclization would need to be carefully controlled to ensure the formation of the desired product.[6][7] Another potential cyclization strategy is the Nazarov cyclization, which is a powerful method for synthesizing cyclopentenones from divinyl ketones.[8][9][10]

Experimental Protocols

Protocol 1: Optimized Dess-Martin Oxidation

This protocol is based on the literature procedure with modifications for improved yield and easier purification.[11]

  • Preparation: To a solution of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with an equal volume of diethyl ether.

    • Pour the mixture into a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ solution (2 x volume of DCM).

      • 10% aqueous Na₂S₂O₃ solution (2 x volume of DCM).

      • Brine (1 x volume of DCM).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% to 30% ethyl acetate in hexanes to yield the pure product.

Protocol 2: Manganese-Catalyzed Oxidation (Alternative)

A greener alternative to DMP involves the use of a manganese catalyst and tert-butyl hydroperoxide (t-BuOOH). This method has been used for the synthesis of the non-chlorinated analogue and could potentially be adapted.[12]

  • Preparation: In a round-bottom flask, charge 2,3-Cyclopentenopyridine (the non-chlorinated precursor, 1.0 eq), Mn(OTf)₂ (0.005 eq), and water (approx. 0.2 M).

  • Reaction: Add t-BuOOH (65% in H₂O, 5.0 eq) and stir the mixture at 25 °C for 24 hours.

  • Workup: Extract the reaction mixture with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Data Summary

Method Reagents Typical Conditions Reported Yield Key Advantages/Disadvantages
Dess-Martin Oxidation DMP, DCMRoom Temp, 1-3h~91%[11]Adv: Mild, fast, high yield. Disadv: Expensive reagent, difficult byproduct removal.
Mn-Catalyzed Oxidation Mn(OTf)₂, t-BuOOH, H₂ORoom Temp, 24hHigh (for analogue)[12]Adv: Green, catalytic. Disadv: Longer reaction time, may require optimization for chlorinated substrate.
Intramolecular Acylation SOCl₂, AlCl₃VariesNot ReportedAdv: Convergent route. Disadv: Potentially harsh conditions, requires different starting material.

References

Technical Support Center: Scaling Up the Production of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. We provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient scale-up process.

I. Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical agents, particularly those targeting the central nervous system. A common laboratory-scale synthesis involves the oxidation of the corresponding alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. While effective on a small scale, scaling up this oxidation presents several challenges that require careful consideration and optimization.

A prevalent laboratory method for this transformation is the Dess-Martin oxidation, which utilizes Dess-Martin periodinane (DMP) as a mild and selective oxidizing agent.[1][2] This guide will focus on troubleshooting the scale-up of this specific reaction, as well as provide insights into alternative, more industrially viable methods.

II. Troubleshooting Guide: The Dess-Martin Oxidation Scale-Up

Issue 1: Low or Inconsistent Product Yield

Q: My reaction yield of this compound is significantly lower than expected on a larger scale, or varies between batches. What are the potential causes and how can I improve it?

A: Low and inconsistent yields during the scale-up of a Dess-Martin oxidation are common and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction. An incomplete reaction may be due to insufficient reagent or reaction time. Reagent Stoichiometry: Ensure a slight excess of Dess-Martin periodinane (typically 1.2-1.5 equivalents) is used to drive the reaction to completion. However, a large excess can complicate purification.
Degradation of Product Control Reaction Temperature: While the Dess-Martin oxidation is typically performed at room temperature, exothermic reactions can occur on a larger scale.[1] Monitor the internal temperature and use a cooling bath if necessary to prevent product degradation. Minimize Reaction Time: Prolonged exposure to the reaction conditions can lead to side product formation. Once the reaction is complete, proceed with the work-up promptly.
Product Loss During Work-up Inefficient Extraction: The product may be partially soluble in the aqueous phase, leading to losses during extraction. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery. Product Adsorption onto Byproducts: The solid byproducts of the Dess-Martin oxidation can trap the desired product, reducing the isolated yield.[3][4] Ensure thorough washing of the filtered solids with the reaction solvent.
Moisture in Reagents/Solvents Use Anhydrous Conditions: Moisture can deactivate the Dess-Martin periodinane. Ensure that the solvent (typically dichloromethane) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Difficult Purification and Presence of Impurities

Q: I am having trouble purifying the final product. My column chromatography is difficult, and I observe persistent impurities in the final product. What are these impurities and how can I remove them?

A: Purification challenges in Dess-Martin oxidations are often linked to the removal of iodine-containing byproducts.

Common Impurities and Purification Strategies:

  • Iodine Byproducts: The main byproducts of the Dess-Martin oxidation are iodine-containing compounds which can be difficult to remove.[3][4]

    • Aqueous Work-up: A common and effective method is to quench the reaction with a saturated aqueous solution of sodium bicarbonate and then wash with a saturated aqueous solution of sodium thiosulfate.[4][5] This reduces the iodine byproducts to more water-soluble species that can be easily removed in the aqueous phase.

    • Filtration: For larger scale reactions, filtration can be an effective first step.[3][6] Dilute the reaction mixture with a non-polar solvent like hexanes or ether to precipitate the iodine byproducts, then filter through a pad of celite.[3] Wash the celite cake thoroughly with the reaction solvent to recover any trapped product.

  • Unreacted Starting Material: If the reaction did not go to completion, the starting alcohol will be present as an impurity.

    • Optimize Reaction Conditions: Refer to the troubleshooting steps for low yield to ensure the reaction goes to completion.

    • Chromatography: Careful column chromatography on silica gel can separate the product from the more polar starting alcohol.

  • Side Products from Product Degradation: If the product is sensitive to the reaction conditions, side products may form.

    • Milder Conditions: Consider running the reaction at a lower temperature or for a shorter duration.

III. Frequently Asked Questions (FAQs)

Q1: What are the safety concerns associated with Dess-Martin periodinane (DMP) on a large scale?

A1: Dess-Martin periodinane is known to be shock-sensitive and has the potential to be explosive, especially upon heating.[7][8][9] When working with larger quantities, it is crucial to take the following precautions:

  • Avoid Grinding: Do not grind DMP in a mortar and pestle.

  • Temperature Control: Avoid heating the reagent.

  • Storage: Store DMP in a cool, dry place, away from heat and sources of ignition.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[12]

Q2: Are there more scalable and cost-effective alternatives to the Dess-Martin oxidation for the synthesis of this compound?

A2: Yes, for large-scale industrial production, other oxidation methods are often preferred due to the cost and safety concerns associated with DMP.[1] Some common alternatives include:

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is a powerful and reliable oxidation but requires cryogenic temperatures (-78 °C) and produces a foul-smelling byproduct (dimethyl sulfide).

  • TEMPO-Catalyzed Oxidations: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that can be used in catalytic amounts with a stoichiometric co-oxidant like sodium hypochlorite (bleach).[8] This method is often considered a "greener" alternative due to its catalytic nature and the use of inexpensive and environmentally friendly oxidants.[8]

Q3: How can I synthesize the starting material, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol?

A3: The synthesis of the precursor alcohol is a key step. One reported method involves a multi-step synthesis starting from cyclopentanone and benzylamine, proceeding through nucleophilic addition, acetylization, and a Vilsmeier cyclization to form 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.[13] The subsequent reduction of the corresponding ketone would yield the desired alcohol. A thorough literature search for the specific reduction of the ketone or alternative synthetic routes is recommended for process optimization.

IV. Experimental Protocols

Protocol 1: Dess-Martin Oxidation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

This protocol is a general guideline and should be optimized for your specific scale and equipment.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add Dess-Martin periodinane (1.2-1.5 eq.) portion-wise at room temperature. Monitor the internal temperature, especially on a larger scale.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Pour the mixture into a rapidly stirred biphasic solution of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Stir vigorously until the organic layer is colorless.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

V. Visualization of the Synthetic Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Oxidation to Final Product cluster_2 Work-up & Purification Cyclopentanone Cyclopentanone Intermediate_A N-Cyclopentylidene- (phenyl)methanamine Cyclopentanone->Intermediate_A + Benzylamine (Nucleophilic Addition) Intermediate_B N-Benzyl-N- cyclopentenylacetamide Intermediate_A->Intermediate_B + Acetic Anhydride (Acetylation) Precursor_Ketone 2-Chloro-5,6-dihydro- cyclopenta[b]pyridin-7-one Intermediate_B->Precursor_Ketone Vilsmeier Cyclization Starting_Material 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol Precursor_Ketone->Starting_Material Reduction Final_Product This compound Starting_Material->Final_Product Dess-Martin Periodinane (DMP) in DCM Purified_Product Pure Final Product Final_Product->Purified_Product 1. Quench (NaHCO3/Na2S2O3) 2. Extraction 3. Column Chromatography

Caption: Synthetic workflow for this compound.

VI. References

  • ECHEMI. Dess–Martin oxidation work up. --INVALID-LINK--

  • Chem-Station Int. Ed. (2014, March 12). Dess-Martin Oxidation. --INVALID-LINK--

  • Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. --INVALID-LINK--

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). --INVALID-LINK--

  • ResearchGate. (2012, December 13). How to work up dess-martin periodinane or hypervalent iodine reactions? --INVALID-LINK--

  • ChemicalBook. This compound synthesis. --INVALID-LINK--

  • AK Scientific, Inc. Dess-Martin periodinane Safety Data Sheet. --INVALID-LINK--

  • WordPress. Dess Martin Periodate. --INVALID-LINK--

  • Carl ROTH. Safety Data Sheet: Dess-Martin periodinane. --INVALID-LINK--

  • Apollo Scientific. (2022, September 16). Dess-Martin periodinane Safety Data Sheet. --INVALID-LINK--

  • Benchchem. A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs. Leading Alternatives. --INVALID-LINK--

  • ResearchGate. (2017, July). 2-Iodoxybenzoic Acid Tosylates: The Alternative to Dess-Martin Periodinane Oxidizing Reagents. --INVALID-LINK--

  • Reddit. (2023, November 18). How to easily work-up Dess-Martin periodinane ? [r/OrganicChemistry]. --INVALID-LINK--

  • Wikipedia. Dess–Martin periodinane. --INVALID-LINK--

  • Experts@Minnesota. (2017, September 18). 2-Iodoxybenzoic Acid Tosylates: the Alternative to Dess–Martin Periodinane Oxidizing Reagents. --INVALID-LINK--

  • ResearchGate. (2011). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. --INVALID-LINK--

  • Common Organic Chemistry. Dess-Martin Periodinane (DMP). --INVALID-LINK--

  • Post Apple Scientific. (2024, June 24). Industrial Chemicals: How Pyridine Is Produced. --INVALID-LINK--

  • VCU Innovation Gateway. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. --INVALID-LINK--

  • Organic & Biomolecular Chemistry. (2024, April 16). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. --INVALID-LINK--

  • Green Chemistry. (2017). Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine moiety in water. --INVALID-LINK--

  • Wikipedia. Dess–Martin oxidation. --INVALID-LINK--

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. --INVALID-LINK--

  • Apollo Scientific. 2-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. --INVALID-LINK--

  • PubMed Central. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. --INVALID-LINK--

  • Bentham Science. (2022, August 15). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. --INVALID-LINK--

  • ChemScene. 2-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. --INVALID-LINK--

  • ResearchGate. Synthesis of pyridinone with various reactions. --INVALID-LINK--

  • ChemicalBook. This compound - Safety Data Sheet. --INVALID-LINK--

  • Biosynth. 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. --INVALID-LINK--

  • ACS Omega. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. --INVALID-LINK--

  • Semantic Scholar. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3- carbonitrile Compounds and Their Applicability As Inhibitor Films. --INVALID-LINK--

  • Echemi. 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. --INVALID-LINK--

  • BOC Sciences. CAS 1150617-92-7 this compound. --INVALID-LINK--

References

Technical Support Center: Analytical Method Development for 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for developing robust analytical methods for 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one. This document moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and ensure the integrity of your results.

Part 1: Foundational Knowledge & Initial Characterization

Before initiating method development, a thorough understanding of the analyte is critical. This compound is a heterocyclic compound containing a pyridine ring, a cyclopentanone moiety, and a chlorine substituent.

Expected Physicochemical Properties:

  • Polarity: Moderately polar, due to the ketone and the nitrogen in the pyridine ring.

  • UV Absorbance: The conjugated system is expected to have a UV maximum suitable for detection, likely in the 254-280 nm range.

  • Solubility: Expected to be soluble in polar organic solvents like acetonitrile, methanol, and DMSO. Aqueous solubility may be limited.

A preliminary assessment should always begin with acquiring a UV-Vis spectrum to determine the optimal wavelength (λmax) for detection, ensuring maximum sensitivity and minimizing interference.

Part 2: HPLC/UPLC Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for purity assessment and quantification of non-volatile compounds like this one.

FAQ 1: How do I select the initial HPLC column and mobile phase?

Answer: The selection process is a balance between the analyte's properties and the desired outcome of the separation (e.g., purity, quantification).

Step-by-Step Protocol for Initial Screening:

  • Column Selection: Start with a C18 (octadecylsilane) column of standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase is a versatile, non-polar stationary phase that provides good retention for moderately polar compounds.

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid in Water. The acidic modifier helps to protonate the pyridine nitrogen, reducing peak tailing by minimizing interactions with residual silanols on the column packing.

    • Organic (B): Acetonitrile. It is often preferred over methanol for its lower viscosity and UV cutoff.

  • Initial Gradient: A generic scouting gradient is effective for determining the approximate elution conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detector Wavelength: Determined λmax (e.g., 260 nm)

    • Gradient Program:

      Time (min) %B (Acetonitrile)
      0 5
      20 95
      25 95
      25.1 5

      | 30 | 5 |

  • Analysis: Inject a standard solution (e.g., 0.1 mg/mL in 50:50 Acetonitrile:Water) and analyze the chromatogram for retention time, peak shape, and presence of any impurities.

Troubleshooting Guide: Common HPLC/UPLC Issues

Causality: Peak tailing for basic compounds like this is often caused by secondary interactions between the protonated pyridine nitrogen and acidic, deprotonated silanol groups (Si-O⁻) on the silica-based column packing.

Troubleshooting Workflow:

G start Excessive Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph increase_acid Increase Acid Modifier (e.g., 0.1% TFA) or Use a Buffered Mobile Phase (e.g., 10mM Phosphate at pH 2.5) check_ph->increase_acid No check_column Is an End-capped, High-Purity Silica Column in Use? check_ph->check_column Yes final_check Evaluate Peak Shape Improvement increase_acid->final_check switch_column Switch to a Column with Inert Base-Deactivated Packing or a Hybrid Particle Column check_column->switch_column No reduce_metal Consider a Column with Low Metal Content or Add a Chelating Agent (e.g., EDTA) to the Mobile Phase check_column->reduce_metal Yes switch_column->final_check reduce_metal->final_check

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the pyridine nitrogen. This keeps the analyte consistently protonated and minimizes silanol interactions. Trifluoroacetic acid (TFA) at 0.1% can be a more effective ion-pairing agent than formic acid.

  • Column Chemistry: Use a high-purity, end-capped C18 column. "End-capping" neutralizes many of the accessible silanol groups. For persistent issues, consider columns with alternative stationary phases (e.g., Phenyl-Hexyl) or those built on hybrid particles which have a lower density of silanol groups.

Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, one or more of these parameters must be changed.

Strategies for Improving Resolution:

ParameterStrategyRationale
Selectivity (α) Change the organic modifier (e.g., from Acetonitrile to Methanol).Methanol and acetonitrile have different solvent properties that can alter the interaction of analytes with the stationary phase, changing their relative elution order.
Modify the mobile phase pH.Changing the ionization state of the analyte or impurities can significantly impact retention and selectivity.
Change the stationary phase (e.g., from C18 to a Phenyl or Cyano column).Different stationary phases offer alternative separation mechanisms (e.g., π-π interactions on a phenyl column).
Efficiency (N) Decrease the particle size of the column packing (e.g., move from a 5 µm to a 1.8 µm UPLC column).Smaller particles lead to sharper, narrower peaks, which improves resolution. This requires a UPLC system capable of handling higher backpressures.
Optimize the flow rate.Operating at the optimal flow rate for the column minimizes peak broadening.
Retention (k) Adjust the gradient slope.A shallower gradient increases the run time but provides more opportunity for separation between closely eluting peaks.

Part 3: Forced Degradation and Stability-Indicating Method

A crucial aspect of drug development is ensuring the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products. This is achieved through forced degradation studies as mandated by guidelines like the International Council for Harmonisation (ICH) Q1A(R2).

FAQ 2: How do I design a forced degradation study for this compound?

Answer: The goal is to induce a modest amount of degradation (5-20%) under various stress conditions to demonstrate the method's specificity.

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Create a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidation: Mix with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat the solid powder at 105 °C for 48 hours.

    • Photolytic Stress: Expose the solution to UV light (as per ICH Q1B guidelines) for a defined period.

  • Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze them using the developed HPLC method alongside an unstressed control sample.

  • Peak Purity Assessment: Use a Photodiode Array (PDA) detector to assess peak purity. The purity analysis should confirm that the main analyte peak is spectrally homogeneous and not co-eluting with any degradants.

G cluster_stress Stress Conditions (ICH Q1A) acid Acid Hydrolysis (e.g., 0.1M HCl) hplc Analyze via Developed HPLC-PDA Method acid->hplc base Base Hydrolysis (e.g., 0.1M NaOH) base->hplc oxidation Oxidation (e.g., 3% H2O2) oxidation->hplc thermal Thermal (e.g., 105°C) thermal->hplc photo Photolytic (UV/Vis Light) photo->hplc api API Solution (2-Chloro-5,6-dihydro...) api->acid api->base api->oxidation api->thermal api->photo purity Evaluate Peak Purity & Mass Balance hplc->purity

Caption: Workflow for a forced degradation study.

Part 4: References

  • Title: HPLC for Pharmaceutical Scientists Source: John Wiley & Sons URL: --INVALID-LINK--

  • Title: The role of the column in HPLC Source: Journal of Chromatography A URL: --INVALID-LINK--

  • Title: A review of the quality control of traditional Chinese medicines Source: Journal of Pharmaceutical and Biomedical Analysis URL: --INVALID-LINK--

  • Title: ICH Q1A (R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: --INVALID-LINK--

Technical Support Center: Overcoming Poor Solubility of Cyclopenta[b]pyridin-7-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclopenta[b]pyridin-7-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you navigate these issues in your experiments.

Introduction: The Solubility Challenge

Cyclopenta[b]pyridin-7-one derivatives are a promising class of heterocyclic compounds with diverse applications in medicinal chemistry. However, their often planar and rigid structure can lead to poor aqueous solubility, a significant hurdle in drug development that can impact absorption and bioavailability.[1][2] This guide provides a systematic approach to understanding and overcoming these solubility limitations.

Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started:

Q1: My cyclopenta[b]pyridin-7-one derivative won't dissolve in aqueous buffers. What is the first thing I should try?

A1: The first step is to assess the pH-solubility profile. The pyridine moiety in your compound is basic and can be protonated at acidic pH.[3][4] Try dissolving your compound in a series of buffers with decreasing pH values (e.g., from 7.4 down to 2.0). An increase in solubility at lower pH suggests that forming a salt could be a viable strategy.[5][6]

Q2: I'm seeing precipitation when I add my DMSO stock solution to my aqueous assay buffer. What's happening?

A2: This is a common issue known as "precipitation upon dilution." Your compound is likely highly soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment. To mitigate this, you can try:

  • Reducing the final DMSO concentration: Aim for the lowest possible percentage of DMSO in your final solution (ideally <1%).

  • Using a co-solvent system: Adding a water-miscible organic solvent like ethanol or propylene glycol to your aqueous buffer can help maintain solubility.[7][8][9]

  • Serial dilutions: Instead of a single large dilution, perform a stepwise dilution, allowing the compound to equilibrate at each stage.

Q3: Are there any "quick-fix" formulation strategies I can use for early-stage in vitro screening?

A3: For rapid screening purposes, several techniques can provide a temporary solution to solubility issues:

  • Co-solvents: As mentioned, using co-solvents like ethanol, propylene glycol, or PEG 400 can significantly increase the solubility of hydrophobic compounds.[7][8][10]

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Solutol HS-15, can form micelles that encapsulate the drug molecules, increasing their apparent solubility.[5]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[11][12][13] They can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[12]

In-Depth Troubleshooting Guides

For more persistent solubility problems, a more systematic formulation approach is necessary. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Systematic Solvent and Co-Solvent Screening

A logical first step is to systematically evaluate the solubility of your compound in a range of pharmaceutically acceptable solvents and co-solvent systems.

Rationale: The principle of "like dissolves like" is a good starting point. However, for complex molecules, solubility can be influenced by a combination of factors including polarity, hydrogen bonding capacity, and molecular size.[15] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules.[8][10]

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare Stock Solutions: Dissolve the cyclopenta[b]pyridin-7-one derivative in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare Solvent Systems: In a 96-well plate, prepare a series of aqueous buffers (e.g., pH 5.0, 6.2, 7.4) and co-solvent mixtures.

  • Dispense and Incubate: Add a small volume of the DMSO stock to each well. Seal the plate and shake at room temperature for a set period (e.g., 2-4 hours) to allow for equilibration.

  • Analyze for Precipitation: Visually inspect each well for precipitation. For a more quantitative measure, you can use nephelometry or a plate reader to measure light scattering.

  • Determine Kinetic Solubility: The highest concentration that remains in solution is the kinetic solubility in that particular solvent system.

Data Presentation: Solubility in Common Co-Solvent Systems

Co-Solvent System (in PBS pH 7.4)Maximum Kinetic Solubility (µM)Observations
1% DMSO< 1Immediate precipitation
5% Ethanol / 1% DMSO15Clear solution
10% PEG 400 / 1% DMSO50Clear solution
2% HP-β-Cyclodextrin / 1% DMSO75Clear solution

Troubleshooting Workflow: Co-Solvent Selection

start Poor Aqueous Solubility ph_adjustment pH Adjustment (Acidic Buffers) start->ph_adjustment cosolvent Co-solvent Screening (Ethanol, PEG 400) ph_adjustment->cosolvent If insufficient success Solubility Achieved ph_adjustment->success If sufficient cyclodextrin Cyclodextrin Complexation (HP-β-CD) cosolvent->cyclodextrin If insufficient cosolvent->success If sufficient surfactant Surfactant Addition (Tween 80) cyclodextrin->surfactant If insufficient cyclodextrin->success If sufficient surfactant->success If sufficient failure Further Formulation Needed surfactant->failure If insufficient

Caption: Decision tree for initial solubility screening.

Guide 2: Amorphous Solid Dispersions

For compounds with very low intrinsic solubility, creating an amorphous solid dispersion can be a highly effective strategy.

Rationale: Crystalline materials have a highly ordered lattice structure that requires significant energy to break, thus limiting solubility. In an amorphous state, the molecules are randomly arranged, which increases their free energy and enhances their dissolution rate.[16] Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a molecular level.[16][17]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Component Selection: Choose a suitable hydrophilic carrier polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolution: Dissolve both the cyclopenta[b]pyridin-7-one derivative and the carrier in a common volatile organic solvent (e.g., methanol, acetone).[17]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing.

  • Drying and Milling: Dry the resulting solid film under vacuum to remove any residual solvent. Gently mill the solid to obtain a fine powder.

  • Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Data Presentation: Dissolution Profile Comparison

FormulationTime (min)% Drug Dissolved
Crystalline Drug30< 5%
60< 5%
Solid Dispersion (1:5 Drug:PVP K30)3075%
6095%

Workflow: Solid Dispersion Formulation

start Select Drug and Carrier dissolve Dissolve in Volatile Solvent start->dissolve evaporate Solvent Evaporation (Rotovap) dissolve->evaporate dry_mill Dry and Mill evaporate->dry_mill characterize Characterize (DSC, XRPD) dry_mill->characterize dissolution_test Perform Dissolution Testing characterize->dissolution_test

Caption: Workflow for preparing amorphous solid dispersions.

Guide 3: Particle Size Reduction and Nanosuspensions

Reducing the particle size of a drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[1][15]

Rationale: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers.[18][19][20] This technology is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[21]

Experimental Protocol: High-Pressure Homogenization for Nanosuspension

  • Pre-milling: Suspend the micronized cyclopenta[b]pyridin-7-one derivative in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant and a polymer).

  • High-Pressure Homogenization: Pass the suspension through a high-pressure homogenizer for multiple cycles. The high shear forces and cavitation will break down the drug crystals into nanoparticles.

  • Particle Size Analysis: Monitor the particle size reduction using dynamic light scattering (DLS) until the desired size distribution is achieved (typically 200-600 nm).[20]

  • Sterilization (if required): For parenteral formulations, the nanosuspension can be terminally sterilized by autoclaving.

Data Presentation: Particle Size and Bioavailability

FormulationMean Particle Size (nm)Oral Bioavailability (%)
Micronized Suspension5,00015
Nanosuspension25065

Logical Relationship: Particle Size and Dissolution

particle_size Decrease Particle Size surface_area Increase Surface Area particle_size->surface_area dissolution_rate Increase Dissolution Rate surface_area->dissolution_rate bioavailability Improve Bioavailability dissolution_rate->bioavailability

Caption: Impact of particle size reduction on bioavailability.

Guide 4: Prodrug Approach

When other formulation strategies are not sufficient or desirable, a prodrug approach can be considered.

Rationale: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[22][23][24] By attaching a hydrophilic promoiety, the aqueous solubility of the parent compound can be dramatically increased.[22][25]

Strategy:

  • Identify a suitable functional group on the cyclopenta[b]pyridin-7-one scaffold for modification.

  • Select a hydrophilic promoiety such as a phosphate ester, an amino acid, or a polyethylene glycol (PEG) chain.[23][25]

  • Synthesize the prodrug and characterize its physicochemical properties, including aqueous solubility.

  • Evaluate the prodrug's conversion to the active drug in vitro (e.g., in plasma or liver microsomes) and in vivo.

Conclusion

Overcoming the poor solubility of cyclopenta[b]pyridin-7-one derivatives requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the appropriate formulation strategies, researchers can successfully advance these promising compounds through the drug development pipeline. This guide provides a starting point for troubleshooting common solubility issues, but it is important to tailor the approach to the specific properties of your molecule.

References

Technical Support Center: Optimization of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one (CAS No. 1150617-92-7). This molecule is a key intermediate in medicinal chemistry and drug discovery programs. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and optimize reaction conditions for yield and purity.

The primary and most reliable synthetic route involves the oxidation of the precursor alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol. This guide will focus on optimizing this specific transformation.

Section 1: Synthesis Overview and Mechanism

The conversion of the secondary alcohol to the desired ketone is most commonly achieved via an oxidation reaction. The Dess-Martin periodinane (DMP) oxidation is a widely cited and effective method for this transformation due to its mild conditions and high efficiency.[1]

Reaction Scheme: Starting Material: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Reagent: Dess-Martin Periodinane (DMP) Solvent: Dichloromethane (DCM) Product: this compound

The mechanism of the Dess-Martin oxidation involves the formation of an intermediate by ligand exchange between the alcohol and the hypervalent iodine atom of DMP. This is followed by an intramolecular proton transfer and subsequent reductive elimination of the iodine(III) species, which yields the ketone, acetic acid, and iodinane. Understanding this pathway is crucial as the presence of moisture can hydrolyze the DMP reagent, rendering it inactive.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis, providing quick and actionable answers.

Q1: What is the standard, field-tested protocol for this oxidation?

The most frequently successful protocol involves dissolving the starting alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, in anhydrous Dichloromethane (DCM). To this solution, 1.1 to 1.3 equivalents of solid Dess-Martin periodinane are added in one portion at room temperature. The reaction is typically stirred for 2-4 hours.[1]

Q2: How should I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A starting point is a 3:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm). The product ketone will have a different Rf value than the starting alcohol. The starting alcohol is more polar and will have a lower Rf.

  • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot indicates reaction completion.

Q3: My reaction is sluggish or appears incomplete after several hours. What are the likely causes?

Several factors can lead to incomplete conversion:

  • Reagent Quality: DMP is highly sensitive to moisture. If the reagent has been improperly stored or is old, it may have partially hydrolyzed, reducing its activity. Using a freshly opened bottle or a properly stored batch is critical.

  • Solvent Purity: The DCM used must be anhydrous. Water in the solvent will consume the DMP. Using solvent from a freshly opened bottle or dried over a suitable agent (e.g., CaH₂) is recommended.

  • Stoichiometry: While a slight excess of DMP is recommended (1.1 eq), an insufficient amount will naturally lead to incomplete conversion. Ensure accurate weighing and calculation of molar equivalents.

Q4: I'm observing significant side products in my TLC analysis. What could they be?

While the DMP oxidation is generally clean, impurities can arise from:

  • Starting Material Purity: The most common source of impurities is the starting alcohol. Ensure the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is pure before starting the oxidation. Impurities from the previous step will carry through and may react to form other species.

  • Over-reaction: This is highly unlikely with DMP, which is known for its selectivity in oxidizing primary and secondary alcohols without affecting other functional groups. If you suspect over-oxidation, re-verify the structure of your starting material.

Q5: My final yield is significantly lower than the reported ~90%. Where could I be losing my product?

Product loss typically occurs during the workup and isolation phases:

  • Aqueous Workup: The product has some solubility in aqueous solutions. During the wash steps (e.g., with 1N NaOH to quench the reaction), minimize the volume and duration of contact with the aqueous layer.[1] Ensure complete extraction from the aqueous phase by performing multiple extractions with DCM.

  • Concentration: The product has a melting point of 136-138 °C and can be volatile under high vacuum, especially with residual solvent.[2] Avoid excessive heating during solvent removal on the rotary evaporator.

  • Purification: The literature often states the product is used without further purification.[1] If you perform column chromatography, product can be lost on the silica gel. If the reaction is clean by NMR, avoiding chromatography is the best way to maximize yield.

Section 3: Troubleshooting and Optimization Guide

This table provides a structured approach to diagnosing and solving common issues.

Problem Potential Cause Recommended Solution & Scientific Rationale
Incomplete Conversion 1. Degraded DMP Reagent: DMP is hygroscopic and hydrolyzes to an inactive form.Use a fresh bottle of DMP or a batch stored in a desiccator. Perform a small-scale test reaction with a known-good alcohol (like benzyl alcohol) to verify reagent activity.
2. Wet Solvent: Water in the DCM competes with the substrate alcohol for the DMP.Use anhydrous grade DCM, preferably from a sealed bottle. If in doubt, distill DCM over calcium hydride (CaH₂) prior to use.
3. Insufficient Stirring: The reaction is heterogeneous initially as DMP dissolves.Ensure vigorous magnetic stirring to maintain a good suspension and facilitate reagent dissolution and contact with the substrate.
Low Yield 1. Product Loss During Workup: The product may have partial solubility in the aqueous wash solutions.Perform multiple, rapid extractions (e.g., 3x with smaller volumes of DCM) rather than a single large-volume extraction. Ensure the pH of the aqueous layer is basic to remove acidic byproducts before final extraction.
2. Incomplete Quenching: Residual acidic byproducts can complicate isolation.The 1N NaOH wash is crucial for neutralizing acetic acid and removing the iodinane byproduct. Ensure the wash is sufficient.[1]
3. Volatilization: Product loss during solvent removal under high vacuum.Use moderate temperature on the rotovap water bath (e.g., 30-35 °C) and avoid prolonged exposure to high vacuum after the bulk solvent is removed.
Impure Product 1. Impure Starting Alcohol: The most likely source of contamination.Purify the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol by column chromatography or recrystallization before the oxidation step. Confirm purity by ¹H NMR.
2. Incomplete Removal of Byproducts: The iodine-containing byproduct can sometimes contaminate the final product.The standard workup includes a wash with 1N NaOH.[1] A wash with a saturated solution of sodium thiosulfate (Na₂S₂O₃) can also be effective in removing iodine species.
Reaction Parameter Optimization Summary
Parameter Standard Condition Optimization Strategy & Rationale
DMP Equivalents 1.1 - 1.3 eqIf conversion is slow, increase to 1.5 eq. An excess ensures the reaction goes to completion even with minor moisture contamination.
Solvent Anhydrous DCMDCM is ideal due to its inertness and ability to dissolve the substrate. Other chlorinated solvents can be used, but DCM is standard.[1]
Temperature Room Temperature (20-25 °C)The reaction is typically fast at RT. Cooling is unnecessary and may slow the reaction. Heating is not recommended as it offers no benefit and may increase side reactions.
Reaction Time 2-4 hoursMonitor by TLC every 30 minutes. Once the starting material is consumed, proceed to workup. Extended reaction times are unnecessary.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to create a ~0.2 M solution (e.g., 5 mL of DCM for every 1 mmol of alcohol). Stir until all the solid has dissolved.

  • Reagent Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction: Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc) until the starting alcohol spot is no longer visible (typically 2-4 hours).

  • Quenching & Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer with 1N NaOH solution. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: The resulting solid is often of sufficient purity (>95%) to be used in the next step without further purification.[1] Confirm identity and purity using ¹H NMR and LCMS.

Protocol 2: TLC Monitoring
  • Prepare a TLC chamber with a 3:1 Hexane:Ethyl Acetate mobile phase.

  • On a silica TLC plate, spot three lanes:

    • Lane 1 (SM): A dilute solution of the starting alcohol.

    • Lane 2 (Co): A co-spot containing both the starting material and the reaction mixture.

    • Lane 3 (Rxn): The reaction mixture.

  • Develop the plate, dry it, and visualize under a 254 nm UV lamp.

  • The reaction is complete when the spot corresponding to the starting material in Lane 3 is absent.

Section 5: Visualization Diagrams

Workflow A Prepare Reactants (Alcohol, Anhydrous DCM) B Add Dess-Martin Periodinane (1.2 eq at RT) A->B C Monitor Reaction by TLC (2-4 hours) B->C D Quench & Workup (1N NaOH Wash) C->D E Extract & Dry (DCM, Na2SO4) D->E F Concentrate & Analyze (¹H NMR, LCMS) E->F

Caption: General experimental workflow for DMP oxidation.

Troubleshooting Start Problem Detected: Low Yield / Incomplete Rxn Check_SM Is Starting Alcohol Pure? Start->Check_SM Check_Reagent Is DMP Reagent Active? Check_SM->Check_Reagent Yes Sol_SM Purify Starting Material (Column or Recrystallization) Check_SM->Sol_SM No Check_Solvent Is Solvent Anhydrous? Check_Reagent->Check_Solvent Yes Sol_Reagent Use Fresh DMP Check_Reagent->Sol_Reagent No Check_Workup Was Workup Optimal? Check_Solvent->Check_Workup Yes Sol_Solvent Use Anhydrous DCM Check_Solvent->Sol_Solvent No Sol_Workup Re-extract Aqueous Layer Minimize Wash Volume Check_Workup->Sol_Workup No

Caption: Decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one and Alternative Heterocyclic Ketones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. Among these, heterocyclic ketones represent a privileged class of compounds, forming the core of numerous approved drugs and clinical candidates.[1] This guide provides an in-depth comparison of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, a key building block, with other relevant heterocyclic ketones. We will delve into a comparative analysis of their synthesis, reactivity, and biological potential, supported by experimental data and protocols to empower researchers in drug development.

The rigid, tricyclic structure of the cyclopenta[b]pyridin-7-one core provides a unique three-dimensional arrangement for substituents, making it an attractive scaffold for designing novel bioactive molecules.[2] The presence of a strategically placed chlorine atom in this compound further enhances its utility, serving as a versatile handle for a variety of cross-coupling reactions to introduce molecular diversity.

For the purpose of this guide, we will compare this compound with two other classes of heterocyclic ketones that are prominent in medicinal chemistry:

  • Tricyclic β-lactams: Known for their role as enzyme inhibitors and their unique strained-ring reactivity.[3][4]

  • Quinoxaline derivatives: Heterocycles with a broad spectrum of biological activities, often explored for their potential in cancer therapy and as kinase inhibitors.[5]

Part 1: Synthesis and Reactivity: A Comparative Analysis

The synthetic accessibility and subsequent reactivity of a core scaffold are critical determinants of its value in a drug discovery program. Here, we compare the typical synthetic routes and key reactivity patterns of our selected heterocyclic ketones.

Synthesis

This compound: The synthesis of this compound is often achieved through a multi-step sequence, starting from readily available pyridine precursors. A common final step involves the oxidation of the corresponding alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.[6] The use of Dess-Martin periodinane is a reliable method for this transformation, typically affording the desired ketone in high yield (around 91%).[6]

Tricyclic β-lactams: The synthesis of these compounds often relies on the [2+2] cycloaddition reaction, famously known as the Staudinger synthesis.[3] This reaction involves the coupling of a ketene with an imine. While effective, achieving stereocontrol can be a significant challenge, often requiring chiral auxiliaries or asymmetric catalysis.[3]

Quinoxaline Ketones: These are generally synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The regioselectivity of this reaction can be controlled by the electronic properties of the substituents on the starting materials.[5]

Compound Class Typical Synthesis Method Key Advantages Potential Challenges
This compound Oxidation of corresponding alcohol[6]High yield, well-established chemistryMulti-step synthesis may be required
Tricyclic β-lactams [2+2] Cycloaddition (Staudinger)[3]Access to unique strained ring systemsStereocontrol can be difficult to achieve
Quinoxaline Ketones Condensation of diamines and dicarbonyls[5]Often straightforward, good yieldsRegioselectivity can be an issue
Reactivity

The true synthetic power of this compound lies in the reactivity of its 2-chloro substituent. This position is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This allows for the facile introduction of a wide array of aryl and heteroaryl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

In contrast, the reactivity of β-lactams is dominated by the susceptibility of the strained four-membered ring to nucleophilic attack. This inherent reactivity is key to their mechanism of action as inhibitors of serine enzymes but can also lead to stability issues.[3] Quinoxaline ketones offer multiple reaction sites, with the reactivity being influenced by the specific substitution pattern. The chlorine atoms on dichloroquinoxalines can be selectively functionalized based on their electronic environment, allowing for controlled, stepwise diversification.[5]

Part 2: Biological Applications and Performance Data

The ultimate goal of synthesizing these scaffolds is to generate novel therapeutic agents. The cyclopenta[b]pyridine core and its analogs are being investigated for a range of applications, including as kinase inhibitors and for the treatment of neurodegenerative disorders.[2]

Kinase Inhibition

The development of kinase inhibitors is a major focus in oncology and inflammation research.[9] The tricyclic core of this compound serves as a rigid scaffold that can orient substituents to effectively interact with the ATP-binding site of kinases.

Compound/Derivative Target/Assay Activity (IC50/PC50) Reference
Tricyclic Thiolactam (3d)PANC-1 cells (Nutrient-Deprived)1.68 µM[10]
Tricyclic Thiolactam (3e)PANC-1 cells (Nutrient-Deprived)1.96 µM[10]
2-Pyridone Derivative (4a)Anticancer Cell Viability0.33 µM[1]
2-Pyridone Derivative (4b)Anticancer Cell Viability0.58 µM[1]

This table presents data for structurally related compounds to illustrate the potential of the broader class of heterocyclic ketones in oncology.

The data for related compounds underscores the therapeutic potential of these scaffolds. The ability to readily diversify this compound via Suzuki coupling suggests it is a highly promising starting point for the development of new kinase inhibitors.

Illustrative Kinase Inhibition Pathway

Below is a conceptual diagram illustrating how a kinase inhibitor, derived from a heterocyclic ketone scaffold, might function.

G cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Heterocyclic Ketone Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Conceptual MAPK/ERK signaling pathway and a potential point of intervention for a heterocyclic ketone-based kinase inhibitor.

Part 3: Experimental Protocols

To provide actionable insights for researchers, we present detailed protocols for key synthetic transformations.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures for the oxidation of the corresponding alcohol.[6]

Objective: To synthesize this compound from 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.

Materials:

  • 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq)

  • Dess-Martin periodinane (1.1 eq)

  • Dichloromethane (DCM)

  • 1N Sodium hydroxide (NaOH) solution

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol in DCM in a round-bottom flask.

  • Add Dess-Martin periodinane to the solution portion-wise at room temperature.

  • Stir the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing with 1N NaOH solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be used in the next step without further purification. Expected yield: ~91%.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This generalized protocol provides a starting point for the diversification of the scaffold.[8]

Objective: To couple an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degas the solvent mixture (e.g., by bubbling with nitrogen or argon for 15-20 minutes).

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 90-120°C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound stands out as a highly valuable scaffold in medicinal chemistry. Its robust synthesis and, most importantly, its amenability to diversification via palladium-catalyzed cross-coupling reactions make it a superior choice for generating large libraries of compounds for high-throughput screening.

While tricyclic β-lactams and quinoxaline ketones have their own merits and established biological profiles, the synthetic flexibility offered by the 2-chloro handle on the cyclopenta[b]pyridin-7-one core provides a significant advantage in the early stages of drug discovery. The ability to rapidly and efficiently explore a vast chemical space around a rigid, three-dimensional core is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Future research will likely focus on leveraging this scaffold to develop next-generation inhibitors for a variety of disease targets, particularly in the realm of protein kinases.

References

Navigating the Bioactivity of Cyclopenta-Fused Pyridinones: A Comparative Landscape

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the available scientific literature reveals a notable scarcity of comparative bioactivity data for substituted cyclopenta[b]pyridin-7-ones. While synthetic routes to this heterocyclic core have been explored, a systematic evaluation and comparison of the biological effects of its derivatives are not yet present in publicly accessible research. In contrast, significant research has been dedicated to the isomeric cyclopenta[c]pyridine scaffold, yielding a wealth of comparative data on its antiviral, fungicidal, and insecticidal properties. This guide, therefore, will focus on the rich bioactivity data of substituted cyclopenta[c]pyridines as a valuable surrogate for understanding structure-activity relationships within this class of compounds, supplemented with available synthetic insights into the cyclopenta[b]pyridin-7-one core.

The Cyclopenta[c]pyridine Scaffold: A Hub of Diverse Bioactivity

Research into 5-aryl-cyclopenta[c]pyridine derivatives has identified this scaffold as a promising source of novel agrochemicals and potential therapeutics. These compounds have been systematically synthesized and evaluated for a range of biological activities, providing a clear framework for understanding how different substituents impact their efficacy.

Antiviral Activity: Combating the Tobacco Mosaic Virus (TMV)

A significant body of research has focused on the anti-TMV activity of 5-aryl-cyclopenta[c]pyridine derivatives. These studies provide a strong basis for comparative analysis.

Comparative Anti-TMV Activity of 5-Aryl-Cyclopenta[c]pyridine Derivatives

CompoundSubstitution PatternInactivation Effect (%) @ 500 µg/mLCurative Effect (%) @ 500 µg/mLProtection Effect (%) @ 500 µg/mL
4g (Specific aryl group)Higher than RibavirinNot ReportedHigher than Ribavirin
4k m-methoxyphenyl51.1 ± 1.9[1]50.7 ± 3.6[1]53.8 ± 2.8[1]
Ribavirin Commercial AntiviralLower than 4g and 4kNot ReportedLower than 4g and 4k

Note: Higher percentages indicate greater antiviral activity.

The data clearly indicates that specific substitutions on the aryl moiety can lead to antiviral activity surpassing that of the commercial standard, Ribavirin. For instance, compound 4k , featuring a m-methoxyphenyl substituent, demonstrates potent inactivation, curative, and protective effects against TMV[1]. Molecular docking studies suggest that the introduction of a substituted benzene ring at the 5-position enhances the binding affinity of these derivatives for the TMV coat protein, a crucial component in viral replication[1].

The evaluation of anti-TMV activity is typically conducted using the half-leaf method on Nicotiana tabacum L. plants. This method allows for a direct comparison of the treated and control halves of the same leaf.

  • Virus Inoculation: A suspension of TMV is gently rubbed onto the entire surface of mature tobacco leaves.

  • Compound Application:

    • Curative Assay: After a set period post-inoculation (e.g., 2 hours), a solution of the test compound is applied to one half of the leaf, while the other half is treated with a solvent control.

    • Protective Assay: A solution of the test compound is applied to one half of the leaf, with a solvent control on the other half. After a set period (e.g., 12 hours), the entire leaf is inoculated with TMV.

    • Inactivation Assay: The test compound is mixed with the TMV suspension before being applied to one half of the leaf. A mixture of the solvent and TMV is applied to the other half.

  • Observation: The number of local lesions that develop on each half of the leaf is counted after a few days of incubation.

  • Calculation: The inhibition rate is calculated based on the reduction in the number of lesions on the treated half compared to the control half.

G cluster_curative Curative Assay cluster_protective Protective Assay cluster_inactivation Inactivation Assay c1 Inoculate Leaf with TMV c2 Apply Test Compound (Half-Leaf) c1->c2 c3 Incubate & Count Lesions c2->c3 p1 Apply Test Compound (Half-Leaf) p2 Inoculate Leaf with TMV p1->p2 p3 Incubate & Count Lesions p2->p3 i1 Mix TMV with Test Compound i2 Apply Mixture (Half-Leaf) i1->i2 i3 Incubate & Count Lesions i2->i3

Experimental workflow for anti-TMV assays.
Fungicidal and Insecticidal Activities

Beyond their antiviral effects, 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated broad-spectrum fungicidal activity and efficacy as insecticidal agents.

Comparative Fungicidal Activity of 5-Aryl-Cyclopenta[c]pyridine Derivatives

CompoundSubstitution PatternInhibition Ratio (%) vs. Sclerotinia sclerotiorum @ 50 µg/mLInhibition Ratio (%) vs. Botrytis cinerea @ 50 µg/mLInhibition Ratio (%) vs. Phytophthora infestans @ 50 µg/mL
4i 3,4,5-trifluorophenyl91.9[1]75[1]62.5[1]

Compound 4i , with a 3,4,5-trifluorophenyl substitution, exhibits remarkable fungicidal activity against a range of plant pathogens, highlighting the importance of electron-withdrawing groups on the aryl ring for this bioactivity[1].

Furthermore, many of these derivatives have shown good larvicidal efficacy against Plutella xylostella (diamondback moth)[1].

  • Preparation of Media: The test compounds are incorporated into a molten potato dextrose agar (PDA) medium at various concentrations.

  • Inoculation: A mycelial disc of the target fungus is placed at the center of the solidified PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a few days.

  • Measurement: The diameter of the fungal colony is measured.

  • Calculation: The percentage of inhibition is calculated by comparing the colony diameter in the treated plates to that in the control plates.

The Cyclopenta[b]pyridin-7-one Core: Synthetic Approaches and Future Directions

While comparative bioactivity data for substituted cyclopenta[b]pyridin-7-ones is lacking, synthetic methodologies for accessing this core structure have been reported. One notable approach involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues[2]. This method provides an efficient route to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which could serve as precursors to the desired 7-one derivatives.

G reactant 2,3-Cyclopentenopyridine Analogue reagents Mn(OTf)2 (catalyst) t-BuOOH (oxidant) in H2O reactant->reagents product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one Analogue reagents->product

Manganese-catalyzed synthesis of cyclopenta[b]pyridin-5-one analogues.

The availability of synthetic routes to the cyclopenta[b]pyridin-7-one scaffold opens the door for future investigations into its bioactivity. Drawing inspiration from the extensive research on the cyclopenta[c]pyridine isomer, a systematic exploration of various substitutions on the cyclopenta[b]pyridin-7-one core could unveil novel compounds with significant therapeutic or agrochemical potential. Future studies should focus on synthesizing a library of these derivatives and screening them against a diverse panel of biological targets, including viruses, fungi, bacteria, and cancer cell lines, to establish a comprehensive structure-activity relationship profile.

Conclusion

While a direct comparative guide on the bioactivity of substituted cyclopenta[b]pyridin-7-ones cannot be compiled from the current scientific literature, the extensive data available for the isomeric cyclopenta[c]pyridines provides a robust framework for understanding the potential of this class of compounds. The demonstrated antiviral, fungicidal, and insecticidal activities of substituted cyclopenta[c]pyridines, coupled with established synthetic pathways to the cyclopenta[b]pyridin-7-one core, strongly suggest that the latter is a promising but underexplored area for drug discovery and agrochemical research. Future efforts to synthesize and screen a diverse library of cyclopenta[b]pyridin-7-one derivatives are warranted to unlock their full bioactive potential.

References

A Researcher's Guide to Validating the Mechanism of Action of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one derivatives. The methodologies outlined herein are designed to systematically investigate and confirm the engagement of these compounds with their intended molecular targets, a critical step in the drug discovery pipeline.[1][2] This document moves beyond a simple recitation of protocols, offering insights into the strategic selection of assays and the interpretation of data to build a robust body of evidence for a compound's mechanism of action.

The core of this guide is a multi-faceted approach, combining direct biochemical assays with cell-based functional assays to provide the most robust evidence of a drug's mechanism of action.[1] We will use the this compound scaffold as a central example. This heterocyclic system is a recognized privileged structure in kinase inhibitor design, suggesting that its derivatives may target the ATP-binding site of various kinases.[3][4]

I. Foundational Hypothesis: Kinase Inhibition

The this compound core structure is an intriguing starting point for kinase inhibitor development.[3] Kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of proteins and other molecules.[5][6] Their dysregulation is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[5][6] Our central hypothesis is that derivatives of this scaffold act as inhibitors of one or more protein kinases. The validation process will therefore focus on confirming this hypothesis and identifying the specific kinase(s) targeted.

II. A Phased Approach to Mechanism of Action Validation

A logical and stepwise experimental plan is essential for efficiently validating a compound's mechanism of action. We propose a three-phased approach, moving from broad, high-throughput screening to specific, in-depth target validation.

dot

MOA_Validation_Workflow cluster_0 Phase 1: Broad Spectrum Activity Profiling cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Cellular Pathway & Functional Validation P1_Kinome Kinome Profiling (Biochemical Screen) P1_Phenotypic Phenotypic Screening (e.g., Cell Proliferation Assay) P1_Kinome->P1_Phenotypic Identifies initial hits and cellular effects P2_Biochem Biochemical IC50 Determination (e.g., LanthaScreen, ADP-Glo) P1_Phenotypic->P2_Biochem Hypothesized Targets P2_CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) P2_Biochem->P2_CETSA Confirms direct binding in a cellular context P3_Phospho Target Phosphorylation Assay (Western Blot or AlphaScreen) P2_CETSA->P3_Phospho Validated Cellular Target P3_Downstream Downstream Pathway Analysis (e.g., Substrate Phosphorylation) P3_Functional Functional Cellular Assays (e.g., Migration, Apoptosis)

Caption: A three-phased workflow for validating the mechanism of action of kinase inhibitors.

III. Phase 1: Broad Spectrum Activity Profiling

The initial phase aims to cast a wide net to identify potential kinase targets and observe the broader cellular effects of the this compound derivatives.

A. Kinome Profiling

Rationale: Kinome profiling provides a comprehensive overview of a compound's activity against a large panel of kinases.[5] This is a crucial first step to identify initial "hits" and assess the selectivity of the derivatives.[7] A highly selective compound is often desirable to minimize off-target effects.

Methodology: Several commercial services offer kinome profiling using various assay formats.[8][9][10] A common and reliable method is the radiometric HotSpot™ assay, which measures the incorporation of radioactively labeled phosphate into a substrate.[7][11]

Data Interpretation: The results will be presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM) for each kinase in the panel. Hits are typically defined as kinases showing significant inhibition (e.g., >50%).

B. Phenotypic Screening

Rationale: While kinome profiling identifies potential targets, it is essential to demonstrate that the compounds exert a functional effect in a cellular context.[12] A cell proliferation assay is a robust and straightforward method to assess the anti-proliferative effects of the compounds, a common outcome of kinase inhibition in cancer cell lines.

Methodology: A variety of cell viability assays can be employed, such as those based on metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo®). A panel of cancer cell lines with known dependencies on specific kinase signaling pathways should be selected.

Data Interpretation: The output will be a dose-response curve for each compound in each cell line, from which the half-maximal inhibitory concentration (IC50) can be calculated.

IV. Phase 2: Target Engagement & Potency Determination

Once initial kinase hits and cellular activity have been established, the next phase focuses on confirming direct binding to the hypothesized target(s) and quantifying the potency of this interaction.

A. Biochemical IC50 Determination

Rationale: To accurately quantify the inhibitory potency of the derivatives against the identified kinase hits, a full dose-response analysis is required. This provides a more precise measure of potency (IC50) than the single-point data from the initial screen.

Methodology: Several non-radioactive, high-throughput assay formats are available for determining biochemical IC50 values.[13] These include:

  • LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET-based assay that measures the binding of the inhibitor to the kinase.[14]

  • ADP-Glo™ Kinase Assay: A luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[13]

Data Interpretation: The data will be plotted as a dose-response curve, and the IC50 value will be calculated for each compound against each target kinase.

B. Cellular Thermal Shift Assay (CETSA®)

Rationale: A critical step in validating a mechanism of action is to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells.[15] The principle is based on the ligand-induced thermal stabilization of the target protein.[16][17]

Methodology:

  • Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Detection: Detect the amount of soluble target protein remaining at each temperature using a specific antibody and a suitable detection method such as Western blotting or an automated capillary electrophoresis system like Wes™.

Data Interpretation: The results are presented as a "melting curve" that shows the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.[18]

Table 1: Comparison of Target Engagement Methodologies

Assay Principle Advantages Disadvantages
Biochemical IC50 Measures inhibition of purified enzyme activity.High-throughput, quantitative potency.Lacks cellular context, may not reflect in-cell potency.[12]
CETSA® Measures ligand-induced thermal stabilization of the target protein in cells.[16][19]Confirms target engagement in a physiological context, label-free.[19]Lower throughput, requires a specific antibody for detection.

V. Phase 3: Cellular Pathway & Functional Validation

The final phase aims to demonstrate that target engagement by the this compound derivatives leads to the expected downstream cellular consequences.

dot

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A (Target) Receptor->Kinase_A Activates Kinase_B Kinase B (Downstream) Kinase_A->Kinase_B Phosphorylates Substrate Substrate Protein Kinase_B->Substrate Phosphorylates Transcription Gene Transcription Substrate->Transcription Regulates Inhibitor 2-Chloro-5,6-dihydrocyclopenta[b] pyridin-7-one Derivative Inhibitor->Kinase_A Inhibits

Caption: A generic kinase signaling pathway illustrating the point of inhibition.

A. Target Phosphorylation Assay

Rationale: Many kinases undergo autophosphorylation as part of their activation mechanism. A direct way to demonstrate target inhibition in cells is to measure the phosphorylation status of the target kinase itself.

Methodology: Treat cells with the compound and then stimulate the signaling pathway of interest (if necessary). The phosphorylation status of the target kinase can be assessed by Western blot using a phospho-specific antibody.

Data Interpretation: A decrease in the level of the phosphorylated form of the target kinase in compound-treated cells compared to control cells provides strong evidence of target inhibition.

B. Downstream Pathway Analysis

Rationale: To further confirm the on-target effects of the compound, it is important to demonstrate that inhibition of the target kinase leads to a corresponding decrease in the phosphorylation of its known downstream substrates.

Methodology: Similar to the target phosphorylation assay, treat cells with the compound and analyze the phosphorylation status of a known downstream substrate of the target kinase by Western blot.

Data Interpretation: A reduction in the phosphorylation of the downstream substrate in a dose-dependent manner corroborates the on-target activity of the compound.

C. Functional Cellular Assays

Rationale: The ultimate validation of a compound's mechanism of action is to link target inhibition to a relevant cellular phenotype. The choice of functional assay will depend on the known biological role of the target kinase.

Methodology: Examples of functional assays include:

  • Cell Migration/Invasion Assays: For kinases involved in metastasis.

  • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): For kinases that regulate cell survival.

  • Cell Cycle Analysis (by flow cytometry): For kinases that control cell cycle progression.

Data Interpretation: The results should demonstrate that the compound induces the expected functional outcome in a manner that is consistent with the inhibition of the target kinase and its signaling pathway.

VI. Comparative Analysis with Alternative Inhibitors

To provide context for the performance of the this compound derivatives, it is essential to compare their activity with that of known, well-characterized inhibitors of the same target kinase.

Table 2: Hypothetical Comparative Data for a Putative Kinase X Inhibitor

Compound Biochemical IC50 (nM) Cellular IC50 (nM) CETSA Shift (°C) Selectivity (vs. Kinase Y)
Derivative A 151505.2100-fold
Derivative B 505003.150-fold
Reference Inhibitor 101205.5120-fold

This comparative data allows for an objective assessment of the potency, cellular efficacy, and selectivity of the novel derivatives.

VII. Experimental Protocols

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methods and is designed to verify the target engagement of a this compound derivative with its putative kinase target.[16][20]

Materials:

  • Cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • This compound derivative stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • PCR tubes or a 96-well PCR plate.

  • Thermal cycler.

  • Centrifuge.

  • Equipment for protein quantification (e.g., BCA assay).

  • Equipment for protein detection (e.g., Western blot apparatus or Wes™ system).

  • Primary antibody specific for the target kinase.

  • Appropriate secondary antibody.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Harvest and resuspend the cells in fresh culture medium at a density of 1-2 x 10^6 cells/mL.

    • Treat the cells with the desired concentrations of the compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Place the samples in a thermal cycler and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes.

    • Immediately cool the samples to 4°C.

  • Cell Lysis:

    • Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with gentle agitation.

    • Alternatively, perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Detection:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Analyze the samples by Western blot or another suitable protein detection method using an antibody specific for the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the corresponding temperature to generate a melting curve for both the vehicle-treated and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

VIII. Conclusion

The validation of a compound's mechanism of action is a cornerstone of modern drug discovery.[2][21] By employing a systematic and multi-faceted approach as outlined in this guide, researchers can build a compelling case for the on-target activity of this compound derivatives. This rigorous validation process is essential for advancing promising compounds through the drug development pipeline and ultimately to the clinic.

IX. References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.

  • Massey, A. J. (2019). Cellular target engagement assays for small-molecule drug discovery. Drug Discovery Today: Technologies, 31, 35-43.

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.

  • BenchChem. (2025). A Researcher's Guide to Confirming Small Molecule Target Engagement. BenchChem.

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

  • Gilbert, D. F., & Batey, R. A. (2015). Determining target engagement in living systems. Future Medicinal Chemistry, 7(11), 1435–1448.

  • Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs.

  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific.

  • Zhang, H., & Zhang, H. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078.

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Martinez Molina, D., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA opens the door to intracellular pharmacology. Nature Chemical Biology, 12(3), 137–142.

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis.

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

  • Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Eurofins Discovery.

  • Reaction Biology. (n.d.). Kinase Panel Screening Services. Reaction Biology.

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 10(7), 1695–1704.

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4926.

  • Thiel, P., et al. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. Chemical Communications, 49(76), 8468-8470.

  • Zhang, Y., et al. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Molecules, 29(11), 2548.

  • Amaro, R. E., et al. (2007). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist. Journal of the American Chemical Society, 129(25), 7760–7761.

  • Wang, J., & Li, Y. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11626.

  • Thiel, P., et al. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein-protein interactions. Chemical Communications, 49(76), 8468-8470.

  • MySkinRecipes. (n.d.). 2-Chloro-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. MySkinRecipes.

  • ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.

  • ChemBK. (n.d.). This compound. ChemBK.

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371–2387.

  • ChemicalBook. (2025). This compound - Safety Data Sheet. ChemicalBook.

  • Alfa Chemistry. (n.d.). CAS 1150617-92-7 this compound. Alfa Chemistry.

  • Wang, C., et al. (2014). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry, 16(5), 2637-2641.

  • BLDpharm. (n.d.). 535935-88-7|6-Ethyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. BLDpharm.

  • Apollo Scientific. (n.d.). 2-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one. Apollo Scientific.

  • Santa Cruz Biotechnology. (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | CAS 28566-14-5. Santa Cruz Biotechnology.

  • Echemi. (n.d.). 5H-Cyclopenta[b]pyridin-5-one,6,7-dihydro-,oxime,(5Z)-(9CI). Echemi.

  • PharmaCompass.com. (n.d.). 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one. PharmaCompass.com.

  • Li, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry.

  • Darpan, G., et al. (2016). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. RSC Advances, 6(18), 14880-14892.

  • Liu, H., et al. (2014). Synthesis and biological evaluation of dehydroepiandrosterone-fused thiazole, imidazo[2,1-b]thiazole, pyridine steroidal analogues. Steroids, 80, 61-69.

  • Childers, M., et al. (2022). Design, Synthesis, and Biological Evaluation of[22][15][19]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. Journal of Medicinal Chemistry, 65(15), 10329–10350.

  • Cvijic, M. E., et al. (2014). Identification of 1-{2-[4-chloro-1'-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1-yl]phenyl}-3-{5-chloro-[16][19]thiazolo[5,4-b]pyridin-2-yl}urea, a potent, efficacious and orally bioavailable P2Y(1) antagonist as an antiplatelet agent. Bioorganic & Medicinal Chemistry Letters, 24(5), 1294–1298.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the rational design of novel therapeutic agents hinges on a deep understanding of the relationship between a molecule's structure and its biological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one analogs. While specific SAR data for this precise scaffold is emerging, we can infer a robust predictive model by examining structurally related analogs, including dihydropyridinones, fused pyridinones, and cyclopenta[b]pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for therapeutic applications.

The dihydropyridine and dihydropyrimidinone cores are foundational scaffolds in medicinal chemistry, known for a wide array of pharmacological activities, including but not limited to anti-inflammatory, antiviral, and anticancer properties.[1] The fusion of a cyclopentanone ring to the pyridine core, as seen in the title compound, introduces conformational constraints and new vectors for substitution that can be exploited to fine-tune potency and selectivity.

Core Scaffold Analysis and Key Regions for Modification

The this compound scaffold can be dissected into three primary regions for SAR exploration:

  • The Pyridine Ring Core: This is the central pharmacophoric element. Modifications here, such as the introduction of various substituents, can significantly impact target binding and pharmacokinetic properties.

  • The Fused Cyclopentanone Ring: The size, saturation, and substitution of this ring influence the overall topography of the molecule, which is critical for receptor interaction.

  • The Chlorine Substituent: The nature of the substituent at the 2-position is a key determinant of electronic properties and can serve as a handle for further chemical modification.

The following sections will delve into the known SAR for analogous structures, providing a framework for the rational design of novel this compound derivatives.

Structure-Activity Relationship Insights from Analogous Scaffolds

The 1,4-dihydropyridine (DHP) scaffold, a close relative of the dihydropyridinone core, is extensively studied, particularly as L-type calcium channel blockers.[2][3] Key SAR findings from DHP literature that can be extrapolated include:

  • The 4-Aryl Group: An aryl group at the 4-position of the DHP ring is generally essential for optimal activity.[4][5] The nature and position of substituents on this aryl ring can modulate potency and selectivity. Electron-withdrawing groups on the phenyl ring often enhance receptor-binding activity.[4][5]

  • Ester Groups at Positions 3 and 5: In classical DHPs, ester groups at these positions are highly effective for calcium channel modulation.[4][5] Varying the size and nature of these ester groups can fine-tune the pharmacokinetic profile.

For fused pyridinone systems, such as the 5,7-dihydrothieno[3,4-d]pyrimidine derivatives, which are potent GPR119 agonists, modifications to the amino group at the 4-position of the pyrimidine ring have been shown to be critical for achieving high potency.[6] This suggests that for our title scaffold, exploring different substituents at analogous positions on the pyridine ring could be a fruitful strategy.

The fusion of a carbocyclic or heterocyclic ring to the pyridine core can lead to compounds with a diverse range of biological activities. For instance, cyclopenta[c]pyridine derivatives, derived from the natural product cerbinal, have demonstrated significant antiviral, insecticidal, and fungicidal activities.[7][8]

A study on 5-aryl-cyclopenta[c]pyridine derivatives revealed that the introduction of various aryl groups at the 5-position led to compounds with potent biological activities.[7] Notably, a derivative with a m-methoxyphenyl substitution showed the most potent anti-Tobacco Mosaic Virus (TMV) activity.[9] This highlights the importance of exploring substitutions on the fused cyclopentane ring of our title scaffold.

The chlorine atom at the 2-position of the pyridine ring is an electron-withdrawing group that can influence the acidity of the N-H proton and the overall electronic distribution of the ring. This can be a critical interaction point with the biological target.

In drug design, it is often beneficial to explore bioisosteric replacements for key functional groups to optimize potency, selectivity, and pharmacokinetic properties.[10] A bioisostere is a substituent or group with similar physical or chemical properties that can produce broadly similar biological effects.[10][11]

For the chlorine atom, potential bioisosteric replacements could include:

  • Other Halogens (F, Br, I): To probe the effect of size and electronegativity.

  • Trifluoromethyl (CF3) Group: A common bioisostere for chlorine that can enhance metabolic stability.

  • Nitrile (CN) Group: This group can mimic the hydrogen-bond accepting ability of a pyridine nitrogen.[12]

  • Difluoromethyl (CHF2) Group: Has been shown to be a successful bioisosteric replacement for pyridine-N-oxide, enhancing biological activity in some cases.[13]

The application of a bioisosteric replacement strategy has been successful in the discovery and optimization of various classes of bioactive compounds, including insecticides.[14]

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various dihydropyridine and fused pyridinone analogs from the literature, providing a reference for potential applications of novel this compound derivatives.

Compound ClassKey Structural FeaturesBiological ActivityReference(s)
1,4-Dihydropyridines4-Aryl ring, 3,5-ester groupsL-type Calcium Channel Blockers[2][4][5]
3-Hydroxy-2,3-dihydropyridonesSubstituted dihydropyridone coreAndrogen Receptor Modulators[15]
DihydropyridinesIncreased side chain length at ortho/para positionsAnti-rhabdomyosarcoma[16]
5-Aryl-cyclopenta[c]pyridinesAryl substitution on cyclopentane ringAntiviral, Insecticidal, Fungicidal[7][9]
Fused-pyrimidine derivativesThieno[3,4-d]pyrimidine coreGPR119 Agonists (for Type 2 Diabetes)[6]

Experimental Protocols

A representative method for the synthesis of the core scaffold involves the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogs.[17][18]

Step-by-step Protocol:

  • Starting Material: 2,3-Cyclopentenopyridine analog.

  • Catalyst: Mn(OTf)2.

  • Oxidant: t-BuOOH (65% in H2O).

  • Solvent: H2O or t-BuOH.

  • Reaction Conditions: The reaction is typically carried out at room temperature (25 °C).

  • Work-up: After the reaction is complete, the mixture is filtered over a pad of Celite.

  • Purification: The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography.

This method provides a direct and efficient route to the desired cyclopenta[b]pyridin-5-one core with high yield and excellent chemoselectivity.[18]

SynthesisWorkflow start 2,3-Cyclopentenopyridine Analog reaction Oxidation Reaction start->reaction reagents Mn(OTf)2 (cat.) t-BuOOH H2O, 25°C reagents->reaction workup Filtration through Celite reaction->workup purification Column Chromatography workup->purification product 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one purification->product

Caption: General workflow for the synthesis of the cyclopenta[b]pyridin-5-one scaffold.

To assess the potential anticancer activity of newly synthesized analogs, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

Step-by-step Protocol:

  • Cell Culture: Cancer cell lines (e.g., LNCaP for prostate cancer) are cultured in appropriate media and seeded in 96-well plates.[15]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow cell_seeding Seed cancer cells in 96-well plates compound_treatment Treat with test compounds (various concentrations) cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution and incubate incubation->mtt_addition solubilization Dissolve formazan crystals with DMSO mtt_addition->solubilization absorbance_reading Measure absorbance (e.g., 570 nm) solubilization->absorbance_reading data_analysis Calculate % viability and determine IC50 absorbance_reading->data_analysis

Caption: Workflow for a standard in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited, a comprehensive analysis of related structures, including dihydropyridines, fused pyridinones, and cyclopenta[b]pyridine derivatives, provides a strong foundation for rational drug design.

Future research should focus on the synthesis of a diverse library of analogs with systematic modifications at the three key regions identified: the pyridine ring, the fused cyclopentanone ring, and the 2-position. The exploration of various aryl substitutions on the cyclopentanone ring and the application of bioisosteric replacement strategies for the chlorine atom are particularly promising avenues. A multi-pronged screening approach against a panel of biological targets, including ion channels, GPCRs, and kinases, will be crucial in elucidating the full therapeutic potential of this novel class of compounds.

References

A Comparative Benchmarking Guide: Evaluating 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one as a Novel TAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biochemical and cellular characterization of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, a novel chemical entity, against established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). We present a series of robust, self-validating experimental protocols designed to objectively assess its potency, selectivity, and mechanism of action in disrupting a critical oncogenic and inflammatory signaling node.

Introduction: TAK1 as a Pivotal Therapeutic Target

Transforming Growth factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that serves as a central hub for intracellular signaling.[1] It integrates signals from pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), and cellular stress to activate key downstream pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades (p38 and JNK).[2][3] The dysregulation of TAK1 activity is a hallmark of numerous inflammatory diseases and cancers, where it promotes cell survival, proliferation, and resistance to apoptosis.[4][5] Consequently, the inhibition of TAK1 has emerged as a compelling therapeutic strategy.[6][7]

The development of potent and selective TAK1 inhibitors, however, remains a significant challenge. Early inhibitors often suffered from poor selectivity, leading to off-target effects that could confound experimental results and limit therapeutic potential.[5][8] This guide establishes a rigorous benchmarking protocol to evaluate novel compounds, such as this compound (hereafter referred to as "Compound X"), against a panel of well-characterized TAK1 inhibitors. Our objective is to provide researchers and drug development professionals with the necessary tools to generate high-fidelity, comparative data.

The TAK1 Signaling Cascade: A Network of Pro-Survival Signals

Understanding the TAK1 signaling pathway is paramount to designing and interpreting inhibition assays. Upon stimulation by ligands like TNF-α, receptor complexes recruit adaptor proteins that catalyze the formation of K63-linked polyubiquitin chains.[2] These chains serve as a scaffold to recruit the TAK1 complex, which consists of TAK1 and its binding partners, TAB1 and TAB2/3.[9][10] This recruitment leads to the autophosphorylation and activation of TAK1, which then phosphorylates downstream targets, propagating signals that culminate in the activation of transcription factors like NF-κB and AP-1.[1]

TAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-R1 TRADD TRADD TNFR->TRADD TNF TNF-α TNF->TNFR TRAF2 TRAF2/5 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 cIAP cIAP1/2 RIP1->cIAP ub K63 Poly-Ub RIP1->ub ubiquitination TAK1_complex TAK1-TAB1-TAB2/3 Complex ub->TAK1_complex recruitment IKK_complex IKK Complex (IKKα/β, NEMO) TAK1_complex->IKK_complex phosphorylation MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs phosphorylation IkappaB IκBα IKK_complex->IkappaB phosphorylation & degradation NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation p38_JNK p38 / JNK MKKs->p38_JNK p38_JNK_nuc p38 / JNK p38_JNK->p38_JNK_nuc translocation Gene Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene p38_JNK_nuc->Gene

Caption: The TAK1 signaling pathway activated by TNF-α.

Benchmark Inhibitors: A Comparative Panel

To accurately assess the performance of Compound X, it is essential to benchmark it against inhibitors with diverse mechanisms and selectivity profiles.

InhibitorType / MechanismTarget Potency (IC₅₀)Key Characteristics
(5Z)-7-Oxozeaenol (5ZO) Covalent, Irreversible~10-20 nMA natural product widely used as a tool compound; known to be non-selective, inhibiting over 50 other kinases.[5][8]
Takinib Type 1.5, Non-covalent, ATP non-competitive9.5 nMA highly selective and potent inhibitor that binds within the ATP pocket; induces apoptosis upon TNF-α stimulation.[8][11][12]
HS-276 Type I, ATP-competitive2.5 nM (Kᵢ)A potent, highly selective, and orally bioavailable TAK1 inhibitor.[11][13]
NG-25 Type II, DFG-out22 nMA dual inhibitor of TAK1 and MAP4K2; targets the inactive kinase conformation.[8][14]

Experimental Framework for Comprehensive Benchmarking

This section details the core experimental protocols required to generate a comparative dataset for Compound X.

Part 1: Biochemical Potency Assessment

Causality: The first and most crucial step is to determine if Compound X directly inhibits the enzymatic activity of TAK1. An in vitro biochemical assay isolates the kinase from cellular complexity, providing a direct measure of target engagement and a quantitative IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

This protocol measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescent Detection cluster_analysis 4. Data Analysis reagents Prepare Reagents: - Recombinant TAK1/TAB1 - Myelin Basic Protein (MBP) Substrate - ATP & Kinase Buffer - Inhibitor Dilutions plate Plate Inhibitors (Test, DMSO, Blank) reagents->plate add_enzyme Add TAK1/TAB1 Enzyme plate->add_enzyme start_reaction Initiate with ATP/MBP Mixture add_enzyme->start_reaction incubation1 Incubate at 30°C for 60 min start_reaction->incubation1 stop_reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation1->stop_reaction incubation2 Incubate at RT for 40 min stop_reaction->incubation2 add_detector Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase reaction) incubation2->add_detector incubation3 Incubate at RT for 30 min add_detector->incubation3 read_lum Read Luminescence incubation3->read_lum calc Calculate % Inhibition & Plot Dose-Response Curve to determine IC₅₀ read_lum->calc

Caption: Workflow for the in vitro TAK1 biochemical assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of Compound X and benchmark inhibitors in DMSO. Dilute recombinant human TAK1/TAB1 enzyme complex and Myelin Basic Protein (MBP) substrate in kinase assay buffer.[3][15]

  • Plate Setup: In a 384-well plate, add 1 µL of each inhibitor dilution. For positive controls (0% inhibition), add 1 µL of DMSO. For blank wells (no enzyme), add 1 µL of DMSO.

  • Enzyme Addition: Add TAK1/TAB1 enzyme solution to all wells except the blanks.

  • Reaction Initiation: Add a mixture of ATP and MBP substrate to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves two steps: first, adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure luminescence on a plate reader. Calculate the percent inhibition for each concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Comparative Data Summary (Hypothetical)

CompoundBiochemical IC₅₀ (nM)
Compound X15.2
(5Z)-7-Oxozeaenol11.8
Takinib9.5[11]
HS-2768.25[11]
Part 2: Cellular Target Engagement & Pathway Inhibition

Causality: A potent biochemical inhibitor must also be effective within the complex environment of a living cell, where it must contend with cell membranes, intracellular ATP concentrations, and competing proteins. These assays validate that Compound X engages TAK1 in cells and functionally inhibits its downstream signaling pathways.

This protocol directly visualizes the inhibition of TAK1's signaling output by measuring the phosphorylation status of its key downstream substrates.

Methodology:

  • Cell Culture: Seed human cancer cells known to have active TAK1 signaling (e.g., MDA-MB-231 breast cancer cells or HCT116 colorectal cancer cells) in 6-well plates and grow to 70-80% confluency.[12][16]

  • Inhibitor Treatment: Pre-treat cells with increasing concentrations of Compound X or benchmark inhibitors for 2 hours.

  • Stimulation: Stimulate the cells with 20 ng/mL of TNF-α for 15-30 minutes to robustly activate the TAK1 pathway.[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling nodes:

    • Phospho-TAK1 (Thr187)

    • Phospho-IKKα/β (Ser176/180)

    • Phospho-p65 (Ser536)

    • Total TAK1, IKKβ, p65, and GAPDH (as loading controls).

  • Analysis: Visualize bands using an appropriate secondary antibody and chemiluminescent substrate. Quantify band intensity to determine the dose-dependent inhibition of phosphorylation.

This functional assay quantifies the transcriptional activity of NF-κB, a primary downstream effector of TAK1. It provides a highly sensitive and quantitative measure of pathway inhibition.

Reporter_Assay_Logic TNF TNF-α Stimulation TAK1 TAK1 Activation TNF->TAK1 NFkB NF-κB Activation TAK1->NFkB Reporter NF-κB Promoter-Driven Luciferase Gene NFkB->Reporter Luciferase Luciferase Protein Reporter->Luciferase Light Light Output (Signal) Luciferase->Light Inhibitor TAK1 Inhibitor (Compound X) Inhibitor->TAK1

Caption: Logical flow of the NF-κB luciferase reporter assay.

Methodology:

  • Transfection: Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Plating & Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, pre-treat with Compound X or benchmark inhibitors for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α for 6-8 hours.

  • Lysis & Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[17]

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition of NF-κB activity relative to the TNF-α stimulated control.

Part 3: Kinome Selectivity Profiling

Causality: To be a viable therapeutic candidate, an inhibitor must be selective for its intended target. Off-target inhibition can lead to toxicity and unpredictable biological effects. Kinome-wide screening is the gold standard for assessing selectivity. This is particularly important when comparing a new compound to a notoriously non-selective agent like 5ZO.[18]

Methodology: A commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology) should be employed. In these assays, Compound X is screened at a fixed concentration (e.g., 1 µM) against a large panel of several hundred human kinases. The result is typically reported as "% Inhibition" or "% Control". A highly selective inhibitor will show strong inhibition of TAK1 and minimal inhibition of other kinases.

Comparative Data Summary (Hypothetical, % Inhibition at 1 µM)

KinaseCompound XTakinib(5Z)-7-Oxozeaenol
TAK1 (MAP3K7) 99% >98% >98%
MEK1 (MAP2K1)5%<10%95%
p38α (MAPK14)8%<15%45%
FLT32%<5%92%
IRAK115%35%25%

Conclusion and Path Forward

This guide outlines a systematic and rigorous approach to benchmarking the novel compound this compound against known TAK1 inhibitors. By progressing from direct enzymatic assays to cellular pathway analysis and broad selectivity profiling, researchers can build a comprehensive data package to validate its potential as a selective TAK1 inhibitor.

Positive results from this framework—namely, potent biochemical IC₅₀, effective inhibition of downstream cellular signaling, and a clean kinome selectivity profile—would strongly support the advancement of Compound X into further mechanistic studies (e.g., binding kinetics, co-crystallography) and in vivo models of cancer and inflammatory disease.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Cyclopenta[b]pyridin-7-one Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel small molecules with therapeutic potential is a continuous endeavor. The fused pyridine scaffold, in particular, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds.[1] This guide provides a comprehensive technical overview of the methodologies used to evaluate the in vitro and in vivo efficacy of a specific class of these compounds: cyclopenta[b]pyridin-7-ones, in the context of anticancer research.

While extensive research on the direct anticancer properties of cyclopenta[b]pyridin-7-one is still emerging, this guide will draw upon established principles and experimental data from structurally related fused pyridine and cyclopenta-fused heterocyclic compounds to provide a robust framework for their evaluation.[2][3] We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the potential mechanisms of action that underpin the efficacy of this promising class of molecules.

The Rationale for Investigating Cyclopenta[b]pyridin-7-one Compounds in Oncology

The pyridine ring is a fundamental component of many approved anticancer drugs, where it often serves as a key pharmacophore interacting with biological targets.[4][5] The fusion of a cyclopentanone ring to the pyridine core in the cyclopenta[b]pyridin-7-one scaffold creates a rigid, three-dimensional structure that can allow for precise orientation of substituents to interact with target proteins.[1]

Structurally similar fused heterocyclic systems, such as pyrazolopyridines and thienopyridines, have demonstrated significant potential as kinase inhibitors.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. The structural characteristics of cyclopenta[b]pyridin-7-one suggest a potential for these compounds to act as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[5][8]

In Vitro Efficacy Assessment: The First Line of Evidence

In vitro assays are indispensable for the initial screening and characterization of novel compounds, providing crucial data on their biological activity in a controlled cellular environment. These assays are designed to assess a compound's cytotoxicity, anti-proliferative effects, and to begin to elucidate its mechanism of action.

Foundational In Vitro Assays

A battery of in vitro assays is typically employed to build a comprehensive profile of a compound's anticancer activity.

Assay TypePrincipleKey Insights
Cytotoxicity/Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®) Measures the metabolic activity of viable cells. A reduction in signal indicates cell death or inhibition of proliferation.Provides a quantitative measure of a compound's potency (IC50 value) against various cancer cell lines.
Clonogenic Assay Assesses the ability of a single cell to grow into a colony.Determines the long-term effect of a compound on the reproductive integrity of cancer cells.
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays) Detects biochemical and morphological changes characteristic of programmed cell death (apoptosis).Elucidates whether the compound induces apoptosis and at what stage.
Cell Cycle Analysis (e.g., Propidium Iodide staining and flow cytometry) Measures the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).Reveals if the compound causes cell cycle arrest at a specific phase, a common mechanism for anticancer drugs.
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the cyclopenta[b]pyridin-7-one compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Addition cell_seeding->compound_treatment compound_prep Compound Dilution compound_prep->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_addition MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization mtt_addition->formazan_solubilization read_absorbance Plate Reader formazan_solubilization->read_absorbance data_analysis IC50 Calculation read_absorbance->data_analysis

Caption: Workflow for a typical in vitro cell viability assay.

Unraveling the Mechanism of Action: A Deeper Dive

Identifying the molecular target and signaling pathway affected by a compound is crucial for its development as a therapeutic agent. For fused pyridine derivatives, kinase inhibition is a prominent mechanism of action.[7]

Investigating Kinase Inhibition

If initial in vitro screening reveals potent anticancer activity, subsequent experiments should focus on identifying potential kinase targets.

Assay TypePrincipleKey Insights
Kinase Panel Screening A high-throughput screen where the compound is tested against a large panel of purified kinases.Identifies which kinases are inhibited by the compound and with what potency (IC50 or Ki value).
Western Blotting Detects the phosphorylation status of downstream substrates of a specific kinase in compound-treated cells.Confirms that the compound inhibits the activity of the target kinase within the cellular context.
Molecular Docking A computational method that predicts the binding mode of a small molecule to the three-dimensional structure of a target protein.Provides a structural hypothesis for how the compound interacts with the active site of the kinase.
Potential Signaling Pathway

Based on the activity of related compounds, a plausible mechanism of action for cyclopenta[b]pyridin-7-one derivatives could be the inhibition of a kinase involved in cell cycle progression, such as CDK2.[8]

signaling_pathway cyclin_E Cyclin E cdk2 CDK2 cyclin_E->cdk2 activates pRb pRb cdk2->pRb phosphorylates e2f E2F pRb->e2f inhibits s_phase_genes S-Phase Genes e2f->s_phase_genes activates cell_cycle_progression Cell Cycle Progression s_phase_genes->cell_cycle_progression compound Cyclopenta[b]pyridin-7-one compound->cdk2 inhibits

Caption: Hypothetical inhibition of the CDK2/pRb/E2F pathway.

In Vivo Efficacy: Translating In Vitro Findings to a Living System

Promising in vitro results must be validated in in vivo models to assess a compound's efficacy, pharmacokinetics, and potential toxicity in a more complex biological system.[10] The gold standard for preclinical in vivo testing of anticancer agents is the use of xenograft models in immunocompromised mice.[11]

Xenograft Models for Anticancer Drug Evaluation
Model TypeDescriptionAdvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are subcutaneously or orthotopically implanted into immunocompromised mice.Relatively inexpensive, reproducible, and allows for high-throughput screening.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunocompromised mice.Better recapitulates the heterogeneity and microenvironment of human tumors, providing more clinically relevant data.
Experimental Protocol: Subcutaneous Xenograft Study

Step-by-Step Methodology:

  • Animal Model: Utilize immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the cyclopenta[b]pyridin-7-one compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume (typically using calipers) and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze statistical significance.

Visualizing the In Vivo Workflow

in_vivo_workflow cluster_implantation Tumor Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cluster_analysis Data Analysis cell_injection Subcutaneous Injection of Cancer Cells tumor_growth Tumor Growth to Palpable Size cell_injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment_admin Compound Administration randomization->treatment_admin tumor_measurement Tumor Volume & Body Weight Measurement treatment_admin->tumor_measurement endpoint Study Endpoint tumor_measurement->endpoint tgi_analysis Tumor Growth Inhibition (TGI) Calculation endpoint->tgi_analysis

Caption: Workflow for a typical in vivo xenograft study.

Comparative Analysis and Future Directions

While this guide has outlined the standard methodologies for evaluating the anticancer efficacy of cyclopenta[b]pyridin-7-one compounds, it is crucial to benchmark their performance against existing therapies. A direct comparison of the IC50 values and TGI data with standard-of-care chemotherapeutics for the respective cancer types is essential.

The structure-activity relationship (SAR) of cyclopenta[b]pyridin-7-one derivatives should also be systematically explored.[3] By synthesizing and testing a library of analogs with modifications at various positions of the scaffold, it is possible to identify the key structural features that contribute to their anticancer activity and to optimize their potency and selectivity.

References

A Comparative Guide to the Cross-Reactivity of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor development, achieving selectivity is a paramount challenge.[1][2] The highly conserved nature of the ATP-binding site across the human kinome often leads to off-target activities, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][3][4] This guide provides a comprehensive analysis of the cross-reactivity profile of a novel inhibitor scaffold, 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, and compares its performance against established kinase inhibitors. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions in their kinase inhibitor programs.

The journey of a kinase inhibitor from a promising compound to a therapeutic agent is intricate, requiring rigorous evaluation of its activity, potency, and selectivity.[5] This guide will delve into the critical aspect of selectivity, exploring how to experimentally determine and interpret the cross-reactivity of a novel inhibitor.

The Importance of Kinase Inhibitor Selectivity

Protein kinases, with over 500 members in the human genome, are crucial regulators of cellular processes.[1][6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[6][7] While the development of kinase inhibitors has revolutionized cancer treatment, a significant hurdle remains: achieving selectivity for the target kinase.[8][9]

Many clinically approved kinase inhibitors are not entirely selective for a single target but rather inhibit a spectrum of kinases.[1] This multi-targeting can sometimes be advantageous, as seen with drugs like Imatinib and Dasatinib, where inhibition of multiple oncogenic kinases contributes to their clinical efficacy.[1] However, off-target inhibition can also lead to adverse effects.[3][10][11] Therefore, a thorough understanding of an inhibitor's selectivity profile is essential for predicting its therapeutic window and potential liabilities.[12]

Designing a Cross-Reactivity Study: A Multi-faceted Approach

To comprehensively assess the selectivity of a this compound based inhibitor, a tiered approach combining biochemical and cellular assays is recommended.

Initial Broad Kinome Screening

The first step is to perform a broad screen against a large panel of kinases to identify potential off-target interactions.[5][13] Platforms like Eurofins' KINOMEscan™ offer extensive panels of human kinases for high-throughput screening.[14][15][16] This competition binding assay measures the ability of a compound to displace a ligand from the ATP-binding site of each kinase, providing dissociation constants (Kd) as a measure of binding affinity.[1][14]

Experimental Workflow: KINOMEscan™ Profiling

G cluster_prep Compound Preparation cluster_assay KINOMEscan™ Assay cluster_analysis Data Analysis compound Test Inhibitor (this compound derivative) incubation Incubation: Inhibitor + Kinase + Probe compound->incubation kinase_panel Immobilized Kinase Panel (>450 kinases) kinase_panel->incubation probe ATP-site directed ligand (probe) probe->incubation quantification Quantification of Probe-Kinase Binding incubation->quantification data_processing Calculation of Percent of Control quantification->data_processing kd_determination Determination of Kd values data_processing->kd_determination selectivity_profile Generation of Selectivity Profile kd_determination->selectivity_profile

Caption: KINOMEscan™ workflow for inhibitor selectivity profiling.

Functional Validation of Hits

Following the initial binding screen, it is crucial to validate the identified off-target hits in functional enzymatic assays.[17] These assays measure the inhibitor's ability to block the catalytic activity of the kinase, providing IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).[5][18] Luminescence-based assays, such as ADP-Glo™ (Promega), are widely used for their sensitivity and high-throughput compatibility.[6][19] These assays quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6][20]

Cellular Target Engagement

To confirm that the inhibitor interacts with its intended and off-target kinases within a cellular context, the Cellular Thermal Shift Assay (CETSA®) is a powerful tool.[21][22][23] This method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[24][25] By treating cells with the inhibitor and then subjecting them to a heat challenge, the stabilization of target proteins can be quantified, providing evidence of target engagement in a physiologically relevant environment.[21][23][24]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture intact cells treatment Treat with Inhibitor or Vehicle cell_culture->treatment heat_challenge Heat cells to various temperatures treatment->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Separate soluble and precipitated proteins lysis->centrifugation detection Quantify soluble target protein (e.g., Western Blot, Mass Spec) centrifugation->detection melt_curve Generate Melt Curve & Determine Tm Shift detection->melt_curve

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA®).

Comparative Analysis: this compound Derivative vs. Reference Inhibitors

To illustrate the cross-reactivity profile of our novel inhibitor, "Compound X," we present a comparative analysis against two well-characterized inhibitors: a highly selective inhibitor ("Inhibitor S") and a known multi-targeted inhibitor ("Inhibitor M").

KINOMEscan™ Binding Affinity Data

The following table summarizes the binding affinities (Kd values) of the three inhibitors against a panel of selected kinases, including the primary target and key off-targets.

KinaseCompound X (Kd, nM)Inhibitor S (Kd, nM)Inhibitor M (Kd, nM)
Primary Target (e.g., PERK) 5 2 10
Off-Target 1 (e.g., Aurora A)150>10,00050
Off-Target 2 (e.g., CDK2)800>10,000200
Off-Target 3 (e.g., VEGFR2)>10,000>10,00080
Off-Target 4 (e.g., p38α)500>10,000150

Data is hypothetical and for illustrative purposes only.

ADP-Glo™ Functional Assay Data

The IC50 values from the functional assays corroborate the binding affinity data, demonstrating the inhibitory activity of the compounds.

KinaseCompound X (IC50, nM)Inhibitor S (IC50, nM)Inhibitor M (IC50, nM)
Primary Target (e.g., PERK) 25 10 45
Off-Target 1 (e.g., Aurora A)750>20,000250
Off-Target 2 (e.g., CDK2)4000>20,0001000
Off-Target 3 (e.g., VEGFR2)>20,000>20,000400
Off-Target 4 (e.g., p38α)2500>20,000750

Data is hypothetical and for illustrative purposes only.

Interpreting the Data and Future Directions

The data reveals that Compound X, based on the this compound scaffold, exhibits a favorable selectivity profile. While it demonstrates potent inhibition of its primary target, its off-target interactions are significantly weaker. In contrast, Inhibitor M displays a more promiscuous profile, with potent inhibition of multiple kinases. Inhibitor S serves as a benchmark for high selectivity.

The observed off-target interactions of Compound X with Aurora A, CDK2, and p38α, although weaker than the primary target, warrant further investigation. These off-target effects could have implications for the compound's overall cellular activity and potential for toxicity.[26]

Future studies should focus on:

  • Structure-Activity Relationship (SAR) studies: To understand the structural basis for the observed selectivity and to guide the design of more potent and selective analogs.[27]

  • Cellular Phenotypic Assays: To assess the functional consequences of the observed off-target inhibition in relevant cell-based models.

  • In vivo Toxicology Studies: To evaluate the safety profile of Compound X in animal models.

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, detailed protocols for the key assays are provided below.

Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the general steps for determining the IC50 value of an inhibitor using the ADP-Glo™ Kinase Assay.

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP to the appropriate buffer. The ATP concentration should ideally be at or near the Km for the kinase.

  • Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luminescent signal. Incubate at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[28]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[28][29]

Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol provides a general framework for assessing target engagement in intact cells.

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the test inhibitor or vehicle control for a specified duration.

  • Heating: Seal the plate and heat it in a thermal cycler or water bath to a range of temperatures.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Centrifuge the plate to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using a specific antibody-based detection method, such as Western blotting or an AlphaScreen® assay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target stabilization and engagement.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical component of the drug discovery process.[30][31] The this compound scaffold presented here demonstrates a promising selectivity profile, warranting further investigation and optimization. By employing a combination of robust biochemical and cellular assays, researchers can gain a comprehensive understanding of an inhibitor's selectivity and make data-driven decisions to advance the most promising candidates toward clinical development.

References

A Comparative Guide to the Synthesis of 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one: Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic scaffold, 2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one, is a crucial intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in diverse therapeutic areas, including as antiviral, insecticidal, and fungicidal agents, as well as inhibitors of necroptosis.[1][2] The efficient and reproducible synthesis of this key building block is therefore of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides an in-depth comparison of the common synthetic routes to this compound, with a focus on reproducibility, scalability, and the exploration of viable alternatives. We will delve into the nuances of the widely employed Dess-Martin oxidation, explore a greener manganese-catalyzed alternative, and discuss the potential of multicomponent reactions for the synthesis of related scaffolds.

At a Glance: Comparison of Synthetic Methodologies

FeatureDess-Martin OxidationManganese-Catalyzed OxidationMulticomponent Reactions
Starting Material 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol2,3-cyclopentenopyridine analogues2,5-diarylidenecyclopentanone, propanedinitrile, etc.
Key Reagents Dess-Martin PeriodinaneMn(OTf)₂, t-BuOOHVaries (e.g., sodium alkoxide)
Reported Yield ~91%High (specifics vary)Good to Outstanding
Reaction Conditions Mild (room temperature)Mild (25 °C)Varies (e.g., reflux)
Key Advantages High yield, mild conditionsEnvironmentally friendly (uses water), high chemoselectivityAtom economical, operational simplicity, molecular diversity
Potential Challenges Reproducibility can be affected by reagent purity (water content)Catalyst purity and activitySubstrate scope may be limited, may not directly yield the target molecule

I. The Workhorse: Dess-Martin Periodinane (DMP) Oxidation

The oxidation of the secondary alcohol, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol, using Dess-Martin periodinane (DMP) is a frequently cited method for the preparation of this compound. This reaction is favored for its mild conditions and generally high yields.

The Causality Behind the Choice:

The Dess-Martin oxidation is a popular choice due to its high selectivity for alcohols, proceeding under neutral conditions at room temperature. This avoids the use of harsh, chromium-based oxidants and simplifies the workup procedure, making it an attractive option for sensitive substrates.

Reproducibility: A Self-Validating System?

While a high yield of 91% has been reported for this transformation, a critical factor influencing its reproducibility is the purity of the Dess-Martin periodinane. It has been observed that the presence of water can significantly accelerate the rate of DMP oxidations. This is because the partial hydrolysis of DMP can form a more reactive oxidizing species. Therefore, inconsistencies in reaction times and yields can often be attributed to variations in the water content of the DMP reagent or the reaction solvent. For consistent results, it is recommended to either use DMP with a known water content or to intentionally add a controlled amount of water to the reaction mixture.

Detailed Experimental Protocol: Dess-Martin Oxidation

Materials:

  • 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • 1N Sodium hydroxide (NaOH) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (1.0 eq) in anhydrous dichloromethane.

  • Add Dess-Martin periodinane (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1N NaOH solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Dess_Martin_Oxidation sub 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridin-7-ol prod This compound sub->prod DCM, rt, 2-4h dmp Dess-Martin Periodinane dmp->prod

Caption: Dess-Martin oxidation of the precursor alcohol.

II. A Greener Alternative: Manganese-Catalyzed Oxidation

In the quest for more environmentally benign synthetic methods, manganese-catalyzed oxidation has emerged as a promising alternative. This method utilizes a manganese(II) triflate catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant to convert 2,3-cyclopentenopyridine analogues to their corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives.[3]

The Rationale for a Greener Approach:

This catalytic system offers several advantages over stoichiometric oxidants like DMP. The reaction can be performed in water, a green solvent, at room temperature, and it exhibits high yield and excellent chemoselectivity.[3] The use of a catalyst in small quantities reduces waste and improves the overall atom economy of the synthesis.

Reproducibility and Scalability:

The reproducibility of this method is contingent on the purity of the manganese catalyst and the quality of the oxidant. However, the reaction is generally robust and has been shown to be effective for a range of substituted 2,3-cyclopentenopyridine analogues. The scalability of this process is also a significant advantage, making it suitable for larger-scale production.

Detailed Experimental Protocol: Manganese-Catalyzed Oxidation

Materials:

  • Substituted 2,3-cyclopentenopyridine

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in H₂O)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the 2,3-cyclopentenopyridine analogue (1.0 eq) in deionized water, add Mn(OTf)₂ (0.005 eq).

  • Add t-BuOOH (7.0 eq, 70% in H₂O) dropwise to the mixture at 25 °C.

  • Stir the resulting mixture at 25 °C for 16-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.[4]

Manganese_Catalyzed_Oxidation sub 2,3-cyclopentenopyridine analogue prod 6,7-dihydro-5H-cyclopenta[b] pyridin-5-one analogue sub->prod H₂O, 25 °C, 16-24h reagents Mn(OTf)₂ (cat.) t-BuOOH reagents->prod

Caption: Manganese-catalyzed oxidation workflow.

III. Building Complexity: Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to construct complex molecules like 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives from simple starting materials in a single synthetic operation.[5] While not a direct synthesis of the target molecule, MCRs provide a versatile platform for generating a library of structurally related compounds for structure-activity relationship (SAR) studies.

The Power of Convergence:

The key advantage of MCRs lies in their convergent nature, where multiple bond-forming events occur in a single pot. This leads to a significant reduction in the number of synthetic steps, purification procedures, and overall waste generation. The operational simplicity and the ability to generate molecular diversity from readily available starting materials make MCRs highly attractive in drug discovery.

Reproducibility and Scope:

The reproducibility of MCRs can be influenced by factors such as the purity of starting materials, solvent, and catalyst. However, once optimized, these reactions are often robust and scalable. The scope of the reaction is dependent on the specific MCR, but many have been developed that tolerate a wide range of functional groups.

General Experimental Protocol: Multicomponent Synthesis of Dihydrocyclopenta[b]pyridine Derivatives

Materials:

  • 2,5-Diarylidenecyclopentanone derivative

  • Propanedinitrile

  • Sodium alkoxide (e.g., sodium ethoxide or sodium methoxide)

  • Anhydrous alcohol (ethanol or methanol)

Procedure:

  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (1.0 eq), propanedinitrile (1.0 eq), and sodium alkoxide (1.0 eq).

  • Add the corresponding anhydrous alcohol as the solvent.

  • Reflux the reaction mixture with stirring for 1-2 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with distilled water.

  • Collect the precipitated solid product by filtration.

  • The product can often be purified by recrystallization.[5]

Multicomponent_Reaction start1 2,5-Diarylidenecyclopentanone prod Substituted 6,7-dihydro-5H- cyclopenta[b]pyridine start1->prod Alcohol, Reflux, 1-2h start2 Propanedinitrile start2->prod Alcohol, Reflux, 1-2h start3 Sodium Alkoxide start3->prod Alcohol, Reflux, 1-2h

Caption: A generalized multicomponent reaction scheme.

Conclusion and Future Outlook

The synthesis of this compound and its analogues is a dynamic field with multiple viable synthetic strategies. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, desired purity, and environmental considerations.

The Dess-Martin oxidation remains a reliable and high-yielding method, provided that the issue of reagent hydration is carefully managed to ensure reproducibility. The manganese-catalyzed oxidation presents a compelling green alternative that is both efficient and scalable. For the rapid generation of diverse libraries of related compounds, multicomponent reactions offer an unparalleled advantage in terms of efficiency and atom economy.

As the demand for novel therapeutics continues to grow, the development of even more efficient, sustainable, and reproducible synthetic methods for this important class of compounds will undoubtedly remain an active area of research.

References

Introduction: The Strategic Importance of Isomerism in Drug and Agrochemical Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of Cyclopenta[b]pyridin-7-one Isomers

The cyclopenta[b]pyridin-7-one core, a fused heterocyclic system comprising a pyridine and a cyclopentanone ring, represents a "privileged scaffold" in modern chemistry. Its rigid structure and the strategic placement of a hydrogen bond acceptor (the pyridine nitrogen) and a ketone functionality make it a versatile template for interacting with diverse biological targets. However, the true potential of this scaffold is unlocked through the precise control of its isomerism. The relative arrangement of the nitrogen atom and the carbonyl group within the bicyclic framework drastically alters the molecule's electronic distribution, steric profile, and physicochemical properties.

This guide provides a head-to-head comparison of the key isomers of cyclopenta[b]pyridin-7-one. We will move beyond a simple catalog of data, focusing instead on the causality behind experimental choices—from synthetic strategy to biological application. By synthesizing data from disparate studies, we will illuminate how subtle changes in isomeric structure dictate function, guiding researchers in selecting the optimal core for their specific agrochemical or therapeutic objectives. We will explore the synthesis of different isomeric systems, compare their known properties, and contrast the distinct biological activities reported for their derivatives, ranging from antiviral agents for crop protection to potent kinase inhibitors for oncology.[1][2]

Part 1: Physicochemical and Structural Comparison of Core Isomers

The fundamental properties of a scaffold dictate its behavior in both synthetic reactions and biological systems. The three primary isomers of the parent C₈H₇NO structure present distinct spatial arrangements of their key functional groups.

  • 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: The ketone is at position 5, adjacent to the pyridine ring's fusion point.

  • 5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one: The ketone is at position 7, beta to the pyridine nitrogen.

  • 5H-Cyclopenta[c]pyridin-7(6H)-one: The pyridine and cyclopentane rings are fused differently ([c] fusion), altering the geometric relationship between the nitrogen and the carbonyl.

These structural nuances are not trivial. They influence the molecule's dipole moment, solubility, crystal packing, and, most critically, its ability to engage with target proteins. The following table summarizes the available physicochemical data for these parent isomers, highlighting areas where further experimental characterization is needed.[3]

Table 1: Comparative Physicochemical Properties of Cyclopenta[b]pyridin-7-one Isomers

Property6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one5H-Cyclopenta[c]pyridin-7(6H)-one
CAS Number 28566-14-5[3]31170-78-2[4][5]51907-18-7[3]
Molecular Formula C₈H₇NO[3]C₈H₇NO[4]C₈H₇NO[3]
Molecular Weight 133.15 g/mol [3]133.15 g/mol [4]133.15 g/mol [3]
Appearance Off-white solid[3][6]SolidSolid[3]
Melting Point 62-66 °C[3][6][7]Not ReportedNot Reported[3]
Purity ≥95% (Commercially available)[7]≥95% (Commercially available)[5][8]≥98% (Commercially available)[3]

Expert Insight: The difference in melting points between isomers, though seemingly basic, hints at fundamental differences in crystal lattice energy and intermolecular forces. The lack of reported melting points for two of the three parent cores underscores the need for foundational characterization work to build robust structure-property relationships for this compound class.

Part 2: A Tale of Two Scaffolds: Contrasting Synthetic Strategies

The synthetic route to a desired isomer is dictated by the target's structure and the availability of precursors. The strategies employed to synthesize derivatives of the cyclopenta[b]pyridin-5-one versus the cyclopenta[c]pyridine core are fundamentally different, showcasing how the choice of isomer impacts the entire development workflow.

Strategy 1: Direct Oxidation for the Cyclopenta[b]pyridin-5-one Core

For the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one scaffold, an efficient and highly chemoselective approach involves the direct oxidation of the CH₂ group adjacent to the pyridine ring.[9] This method leverages the "benzylic-like" reactivity of this position.

  • Causality behind Experimental Choice: The use of a manganese catalyst (Mn(OTf)₂) with an oxidant like t-BuOOH in water is a hallmark of green chemistry.[6][9] It avoids harsh reagents and flammable organic solvents, making the synthesis scalable and environmentally benign. The reaction's high selectivity for the target CH₂ group prevents over-oxidation or undesired side reactions on the pyridine ring.

Strategy 2: Natural Product Modification for the Cyclopenta[c]pyridine Core

In contrast, a reported route to bioactive 5-aryl-cyclopenta[c]pyridine derivatives begins with the natural product cerbinal.[10][11] This strategy involves a multi-step sequence of amination, bromination, and modern cross-coupling reactions (e.g., Suzuki coupling) to install the desired aryl group at position 5.

  • Causality behind Experimental Choice: Starting from a complex natural product is often advantageous when a specific stereochemistry or a difficult-to-access core structure is already present. The use of palladium-catalyzed cross-coupling reactions provides a powerful and modular method for creating a diverse library of 5-aryl substituted analogs, which is essential for structure-activity relationship (SAR) studies.[10]

G cluster_0 Strategy 1: Direct Oxidation cluster_1 Strategy 2: Natural Product Modification precursor1 2,3-Cyclopentenopyridine reagents1 Mn(OTf)2, t-BuOOH H₂O, 25°C High Chemoselectivity precursor1->reagents1 product1 6,7-Dihydro-5H- cyclopenta[b]pyridin-5-one reagents1->product1 precursor2 Cerbinal (Natural Product) intermediate1 Amination & Bromination precursor2->intermediate1 intermediate2 5-Bromo-cyclopenta[c]pyridine intermediate1->intermediate2 reagents2 Ar-B(OH)₂ Pd Catalyst SAR Library Generation intermediate2->reagents2 product2 5-Aryl-cyclopenta[c]pyridine Derivatives reagents2->product2

Fig. 1: Contrasting synthetic workflows for accessing different isomeric cores.

Part 3: Head-to-Head Comparison of Biological Activity and Applications

The distinct electronic and steric profiles of the cyclopenta[b]pyridin-7-one isomers and their derivatives translate into markedly different biological applications. Derivatives of the cyclopenta[c]pyridine core have been primarily explored in agriculture, while the cyclopenta[b]pyridine scaffold serves as a foundational structure for therapeutic kinase inhibitors.

Application Domain 1: Agrochemicals - The Potency of 5-Aryl-cyclopenta[c]pyridine Derivatives

A series of 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated significant potential as multi-functional agrochemicals, exhibiting antiviral, fungicidal, and insecticidal properties.[12] Their performance has been benchmarked against commercial standards, providing a clear measure of their potential.

  • Antiviral Activity: The activity against Tobacco Mosaic Virus (TMV) is particularly noteworthy. The half-leaf method, a standard virology assay, was used to quantify the compounds' ability to inactivate the virus and to protect and cure the host plant (Nicotiana tabacum L.).

Table 2: Anti-TMV Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives vs. Ribavirin

CompoundSubstitutionInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mL
4k m-methoxyphenyl51.1 ± 1.9[10][11]50.7 ± 3.6[10][11]53.8 ± 2.8[10][11]
4g Not specifiedHigher than Ribavirin[10][12]Not ReportedHigher than Ribavirin[10][12]
Ribavirin Commercial ControlLower than 4g and 4k[10][12]Not ReportedLower than 4g and 4k[10][12]

Expert Insight: The data clearly shows that specific 5-aryl-cyclopenta[c]pyridine derivatives outperform the commercial antiviral agent Ribavirin in this assay.[10][11][12] The m-methoxyphenyl substitution on compound 4k appears to be optimal for anti-TMV activity. Furthermore, these compounds displayed broad-spectrum fungicidal activity and good larvicidal efficacy against Plutella xylostella, suggesting a single molecular class could address multiple agronomic challenges.[10][11][12]

Application Domain 2: Therapeutics - The Cyclopenta[b]pyridine Scaffold in Kinase Inhibition

While direct biological data on the unsubstituted cyclopenta[b]pyridin-7-one is limited, this structural motif is a cornerstone of several potent kinase inhibitors developed for cancer therapy.[1] Kinases are critical regulators of cell signaling, and their dysregulation is a common driver of cancer.

  • c-Met/Ron Inhibition: The complex derivative MK-8033, a dual inhibitor of c-Met and Ron kinases, contains a larger benzo[1][6]cyclohepta[1,2-b]pyridin-5-one core.[13][14] This highlights the utility of the foundational pyridinone structure in orienting substituents to effectively target the ATP-binding pocket of these oncogenic kinases.

  • CDK Inhibition: Similarly, the related pyrido[2,3-d]pyrimidin-7-one template has been optimized to yield highly selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[15]

The development of these inhibitors demonstrates the value of the cyclopenta[b]pyridin-7-one scaffold as a rigid and reliable starting point for designing molecules that can precisely target the complex architecture of a kinase active site.

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Dimerizes P1 Phosphorylation (Activation) cMet->P1 Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) P1->Downstream Activates Outcome Cell Proliferation, Survival, Motility Downstream->Outcome Promotes Inhibitor MK-8033 Analogues (Contain Pyridinone Core) Inhibitor->P1 Blocks ATP Binding

Fig. 2: Simplified c-Met signaling pathway and the inhibitory action of pyridinone-based kinase inhibitors.

Part 4: Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate comparative data must be robust and self-validating. Below are detailed methodologies for a key synthesis and a critical biological assay discussed in this guide.

Protocol 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one (2a)

This protocol is adapted from Ren, L. et al. and describes a manganese-catalyzed oxidation.[6]

  • Reaction Setup: To a 25 mL round-bottom flask, add 2,3-Cyclopentenopyridine (0.50 mmol, 1.0 equiv.).

  • Catalyst and Reagent Addition: Add Mn(OTf)₂ (0.0025 mmol, 0.005 equiv.) and H₂O (2.5 mL).

  • Oxidant Addition: While stirring, add t-BuOOH (65% in H₂O, 2.5 mmol, 5.0 equiv.).

  • Reaction: Stir the mixture vigorously at 25°C for 24 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (Ethyl acetate/Petroleum ether = 1:5) to yield the title compound.

  • Validation: Confirm the structure and purity of the off-white solid product (Expected Yield: ~88%) via ¹H NMR, ¹³C NMR, and HRMS analysis, comparing the data to reported values.[6]

Protocol 2: Anti-TMV Activity Assay (Half-Leaf Method)

This protocol is based on the methodology used for evaluating 5-aryl-cyclopenta[c]pyridine derivatives.[12]

  • Virus Inoculation: Cultivate Nicotiana tabacum L. plants to the 6-8 leaf stage. Mechanically inoculate all leaves with a 6 x 10⁻³ mg/mL suspension of TMV.

  • Compound Application (Curative Assay): Two to three days post-inoculation, gently smear a 500 µg/mL solution of the test compound onto the left half of each inoculated leaf. Smear the right half with a solvent-only control.

  • Compound Application (Protective Assay): Gently smear the left half of healthy leaves with a 500 µg/mL solution of the test compound. Smear the right half with a solvent-only control. After 24 hours, inoculate the entire leaf with TMV.

  • Incubation: Keep the treated plants in a greenhouse for 3-4 days to allow for lesion development.

  • Data Collection: Count the number of local lesions on both the treated half (left) and the control half (right) of each leaf.

  • Calculation and Validation: Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half. A positive control (e.g., Ribavirin) and a negative control (solvent) must be run in parallel to validate the assay sensitivity and baseline.

G start Start: N. tabacum L. plants inoculate Inoculate all leaves with TMV suspension start->inoculate wait1 Wait 2-3 days (Curative Assay) inoculate->wait1 treat_cur Treat Left Half: Test Compound Treat Right Half: Solvent Control wait1->treat_cur incubate Incubate 3-4 days (Lesion Development) treat_cur->incubate start_prot Start: N. tabacum L. plants treat_prot Treat Left Half: Test Compound Treat Right Half: Solvent Control start_prot->treat_prot wait2 Wait 24h treat_prot->wait2 inoculate_prot Inoculate all leaves with TMV suspension wait2->inoculate_prot inoculate_prot->incubate count Count Lesions (Treated vs. Control) incubate->count calc Calculate % Inhibition count->calc end End: Comparative Efficacy Data calc->end

References

A Senior Application Scientist's Guide to the Statistical Analysis of Screening Data for 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, the efficient identification of novel bioactive molecules is paramount. High-Throughput Screening (HTS) has become an indispensable engine for this process, enabling the rapid evaluation of vast chemical libraries.[1][2] However, the power of HTS is not merely in the generation of large datasets, but in the rigorous, statistically sound analysis that follows. This guide provides a comprehensive framework for the statistical analysis of screening data, using the heterocyclic compound 2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one as a central case study.

While specific biological screening data for this particular molecule is not extensively published, its structural class—cyclopenta[b]pyridines—has shown promise in various biological domains, including antiviral, fungicidal, and insecticidal activities.[3][4][5] This guide will, therefore, be grounded in a hypothetical HTS campaign designed to identify novel antiviral agents, a plausible application for this compound class. We will objectively compare its hypothetical performance with alternative compounds and provide the supporting experimental and statistical methodologies required for such an evaluation.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis from primary screen to lead characterization.

Compound Profile: this compound

Before delving into the statistical analysis of its biological screening, it is essential to understand the fundamental properties of the molecule in focus.

PropertyValueSource
CAS Number 1150617-92-7[6][7][8]
Molecular Formula C₈H₆ClNO[6][7][9]
Molecular Weight 167.59 g/mol [6][7]
Appearance White to off-white solid[10]
Structure A fused heterocyclic system consisting of a pyridine ring and a cyclopentanone ring.[6]

The synthesis of this compound is typically achieved through the oxidation of its corresponding alcohol precursor, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol.[6] Its structural relatives, particularly 5-aryl-cyclopenta[c]pyridine derivatives, have been evaluated for activity against Tobacco Mosaic Virus (TMV), various fungi, and insects, providing a strong rationale for its inclusion in similar screening campaigns.[4][5][11]

The High-Throughput Screening (HTS) Workflow: A Framework for Analysis

The journey from a large compound library to a validated hit involves a multi-stage process. Understanding this workflow is critical for appreciating the context and importance of each statistical step.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response RawData Raw Data Acquisition (Single Concentration) QC Assay Quality Control (Z'-Factor Calculation) RawData->QC Normalization Data Normalization (e.g., Percent Inhibition) QC->Normalization HitSelection Hit Selection (e.g., Z-Score > 3) Normalization->HitSelection Confirmation Hit Confirmation Screen (Replicates) HitSelection->Confirmation Primary Hits DoseResponse Dose-Response Assay (Serial Dilutions) Confirmation->DoseResponse CurveFitting Curve Fitting (4-Parameter Logistic Model) DoseResponse->CurveFitting Potency Potency & Efficacy (IC50 / Max Response) CurveFitting->Potency Lead_Optimization Lead Optimization Potency->Lead_Optimization Confirmed Leads

Caption: High-Throughput Screening Data Analysis Workflow.

Part 1: Statistical Analysis of the Primary Screen

The primary screen is the first filter, designed to identify "primary hits" from a large library at a single concentration. Its goal is to minimize false negatives without being overly permissive.[12]

Assay Quality Control: The Z'-Factor

Before analyzing the effects of test compounds, the quality and robustness of the assay itself must be validated. The Z'-factor is the industry-standard metric for this purpose, quantifying the separation between the positive and negative controls.[13][14][15]

The formula for the Z'-factor is: Z' = 1 - [ (3 * (σ_p + σ_n)) / |μ_p - μ_n| ]

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor Values: [13][16]

  • > 0.5 : An excellent assay, suitable for HTS.

  • 0 to 0.5 : A marginal assay; may require optimization.

  • < 0 : A poor assay, not suitable for screening.

An assay with a Z'-factor of 0.7, for example, indicates a large separation band and a high degree of confidence that hits identified are not due to random assay variability.

Data Normalization and Hit Selection

Raw data from a screen (e.g., fluorescence intensity) can vary between plates due to minor experimental differences. Normalization converts this raw data into a more uniform metric, such as percent inhibition, allowing for plate-to-plate comparison.

Percent Inhibition = [ 1 - ( (Value_compound - μ_p) / (μ_n - μ_p) ) ] * 100

Once data is normalized, hits can be selected. The Z-score method is a common and effective approach that measures how many standard deviations a compound's value is from the mean of the entire sample population (or negative controls).[17][18]

Z-score = (Value_compound - μ_sample) / σ_sample

A common threshold for hit selection is a Z-score of > 3 or < -3, depending on whether the assay measures inhibition or activation. This threshold is based on the properties of a normal distribution, where such a value has a low probability of occurring by chance.[13] For datasets with outliers, robust methods like the Z*-score (using the median and median absolute deviation) are preferable.[18]

Part 2: Confirmatory and Dose-Response Analysis

Primary hits must be confirmed to rule out false positives. This is typically done by re-testing the compounds, often in triplicate. Confirmed hits then proceed to dose-response analysis to determine their potency and efficacy.[17]

Dose-Response Curve Fitting

In a dose-response experiment, the compound is tested across a range of concentrations. The resulting data is typically plotted with the log of the concentration on the x-axis and the response on the y-axis.[19] This data is then fitted to a nonlinear regression model, most commonly the four-parameter logistic (4PL) or sigmoidal dose-response model.[19][20]

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Top : The maximum response (efficacy).

  • Bottom : The minimum response.

  • LogIC50 : The log of the concentration that produces a 50% response. The IC50 (or EC50) is the key measure of a compound's potency.

  • HillSlope : Describes the steepness of the curve.

Software such as GraphPad Prism, or R packages like 'drc', are commonly used for this analysis.[21][22]

Comparative Performance Analysis

To evaluate if this compound is a superior candidate, its potency (IC50) and efficacy (Max Response) must be compared to alternative compounds.

CompoundClassHypothetical IC50 (µM)Hypothetical Max Inhibition (%)
This compound Cyclopenta[b]pyridine1.2 ± 0.298 ± 2
Alternative 1 (Ribavirin) Nucleoside Analog8.5 ± 1.195 ± 4
Alternative 2 (5-phenyl-cyclopenta[c]pyridine) Cyclopenta[c]pyridine2.5 ± 0.499 ± 1
Alternative 3 (Inactive Analog) Cyclopenta[b]pyridine> 50< 10

Statistical tests, such as an extra sum-of-squares F-test, can be used to determine if the LogIC50 values or other parameters of the dose-response curves are significantly different between compounds.

Experimental Protocols

Protocol 1: Primary HTS Assay for Antiviral Activity (Hypothetical)

This protocol outlines a cell-based assay to screen for inhibitors of a hypothetical virus that expresses a reporter gene (e.g., Luciferase) upon successful infection.

  • Cell Plating: Seed 2,500 host cells per well in a 384-well plate and incubate for 18-24 hours.

  • Compound Addition:

    • Add 50 nL of test compounds (dissolved in DMSO) to achieve a final concentration of 10 µM.

    • Negative Controls: Add 50 nL of DMSO only (n=32 wells).

    • Positive Controls: Add 50 nL of a known potent inhibitor at a concentration that gives >90% inhibition (n=32 wells).

  • Virus Addition: Add the reporter virus to all wells except for uninfected cell controls.

  • Incubation: Incubate plates for 48 hours at 37°C.

  • Signal Detection: Add a luciferase substrate reagent and measure luminescence using a plate reader.

Protocol 2: Statistical Data Analysis Workflow

This protocol details the computational steps to analyze the data from Protocol 1.

  • Data Ingestion: Import raw luminescence data into data analysis software (e.g., custom Python script, TIBCO Spotfire).

  • Z'-Factor Calculation: For each plate, calculate the Z'-factor using the positive and negative control wells. If Z' > 0.5, proceed with the analysis.

  • Data Normalization: Normalize the data for all test compound wells to Percent Inhibition using the control wells from the same plate.

  • Hit Selection: Calculate the Z-score for the Percent Inhibition value of each compound. Flag compounds with a Z-score > 3 as primary hits.

  • Dose-Response Analysis: For confirmed hits, use software like GraphPad Prism to perform a nonlinear regression fit on the dose-response data using the "log(inhibitor) vs. response -- Variable slope (four parameters)" model.

  • Comparative Analysis: Extract the best-fit IC50 values and their standard errors. Use an appropriate statistical test to compare the IC50 of the lead compound against alternatives.

Caption: Detailed workflow for statistical hit selection.

Conclusion

The successful identification of lead compounds from HTS is fundamentally dependent on a robust and well-validated statistical analysis pipeline. This guide has framed the evaluation of This compound within a realistic, albeit hypothetical, screening context. By first ensuring assay quality with the Z'-factor, then applying rigorous normalization and hit selection criteria like the Z-score, researchers can confidently identify primary hits. Subsequent dose-response analysis provides the critical potency (IC50) and efficacy data needed to compare a novel compound against existing alternatives. This structured approach, grounded in statistical principles, transforms raw screening data into actionable intelligence, paving the way for the next generation of therapeutics and agrochemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.